molecular formula C13H16N2O3 B098139 1-Cbz-[1,4]diazepan-5-one CAS No. 18158-16-2

1-Cbz-[1,4]diazepan-5-one

Cat. No.: B098139
CAS No.: 18158-16-2
M. Wt: 248.28 g/mol
InChI Key: FWIFVWFHEUKZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cbz-[1,4]diazepan-5-one is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 5-oxo-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12-6-8-15(9-7-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIFVWFHEUKZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCNC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375076
Record name 1-cbz-[1,4]diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18158-16-2
Record name 1-cbz-[1,4]diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18158-16-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Cbz-diazepan-5-one: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cbz-diazepan-5-one, also known as benzyl 5-oxo-1,4-diazepane-1-carboxylate, is a crucial heterocyclic building block in modern organic and medicinal chemistry. Its rigid, seven-membered diazepanone core, combined with the versatile N-carboxybenzyl (Cbz) protecting group, makes it a valuable intermediate in the synthesis of complex nitrogen-containing scaffolds, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of 1-Cbz-diazepan-5-one, including its chemical properties, a detailed plausible synthesis protocol, in-depth analysis of its expected spectroscopic characteristics, and its applications as a synthetic intermediate.

Introduction: The Significance of the Diazepanone Scaffold

The 1,4-diazepan-5-one core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. This seven-membered ring system provides a three-dimensional architecture that can effectively present substituents for interaction with biological targets. The incorporation of a carbonyl group and two nitrogen atoms offers multiple points for functionalization and hydrogen bonding.

The strategic placement of a carboxybenzyl (Cbz) group at the N1 position serves two primary purposes. Firstly, it acts as a robust protecting group for the amine, preventing unwanted side reactions during subsequent synthetic transformations. Secondly, the Cbz group can influence the solubility and crystallinity of the molecule, often aiding in purification. The ability to selectively remove the Cbz group under mild hydrogenolysis conditions, which are orthogonal to many other protecting groups, further enhances the utility of 1-Cbz-diazepan-5-one as a versatile synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Cbz-diazepan-5-one is essential for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 18158-16-2
Molecular Formula C₁₃H₁₆N₂O₃
Molecular Weight 248.28 g/mol
Appearance White to off-white solidGeneral observation for similar compounds
Melting Point 110-112 °C
Solubility Soluble in organic solvents such as dichloromethane and ethanol.
Predicted Density 1.204 ± 0.06 g/cm³
Predicted Boiling Point 468.7 ± 45.0 °C at 760 mmHg

Synthesis of 1-Cbz-diazepan-5-one: A Plausible Experimental Protocol

While various methods for the synthesis of diazepanes exist, a highly plausible and efficient route to 1-Cbz-diazepan-5-one involves a Schmidt rearrangement of a suitably protected piperidinone precursor. This approach is analogous to the reported synthesis of similar 1-substituted-1,4-diazepan-5-ones.[1] The following protocol provides a detailed, step-by-step methodology for this transformation.

Overview of the Synthetic Strategy

The synthesis commences with the readily available 1-Cbz-4-piperidone. A Schmidt reaction, utilizing sodium azide in the presence of a strong acid, facilitates the ring expansion of the six-membered piperidinone to the seven-membered diazepanone.

Synthesis_Overview 1-Cbz-4-piperidone 1-Cbz-4-piperidone 1-Cbz-diazepan-5-one 1-Cbz-diazepan-5-one 1-Cbz-4-piperidone->1-Cbz-diazepan-5-one Schmidt Rearrangement (NaN3, H2SO4)

Caption: Synthetic overview for 1-Cbz-diazepan-5-one.

Detailed Experimental Protocol

Materials:

  • 1-Cbz-4-piperidone

  • Sulfuric acid (H₂SO₄, concentrated)

  • Dichloromethane (DCM)

  • Sodium azide (NaN₃)

  • Ice

  • Ammonium hydroxide (NH₄OH, 15% aqueous solution)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Dichloromethane (for extraction)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (40 mL) and dichloromethane (80 mL). Cool the mixture to 0 °C using an ice bath.

  • Addition of Starting Material: To the cooled and stirred acid mixture, add 1-Cbz-4-piperidone (0.1 mol) portion-wise, ensuring the temperature is maintained at or below 5 °C.

  • Addition of Sodium Azide: Cautiously add sodium azide (0.5 mol) in small portions over a period of 3 hours. Extreme caution is advised during this step as hydrazoic acid, which is highly toxic and explosive, is generated in situ. The temperature should be strictly maintained at approximately 5 °C.

  • Reaction Monitoring: After the addition of sodium azide is complete, continue stirring the reaction mixture for an additional 1 hour at 5 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approximately 1 kg). This should be done slowly and with vigorous stirring in a large beaker to manage the exothermic reaction.

  • Basification: Alkalize the resulting aqueous solution to a pH of approximately 11 by the slow addition of a 15% ammonium hydroxide solution. The pH should be monitored using pH paper or a pH meter.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine all the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexanes can be employed to yield pure 1-Cbz-diazepan-5-one.

Causality Behind Experimental Choices
  • Use of Concentrated Sulfuric Acid: The strong acid protonates the carbonyl group of the piperidinone, making it more susceptible to nucleophilic attack by hydrazoic acid.

  • Slow Addition of Sodium Azide at Low Temperature: This is a critical safety measure to control the exothermic reaction and to minimize the accumulation of potentially explosive hydrazoic acid.

  • Alkalization with Ammonium Hydroxide: This step neutralizes the excess acid and deprotonates the product, making it soluble in the organic solvent for efficient extraction.

  • Drying with Anhydrous Sodium Sulfate: This removes any residual water from the combined organic extracts before concentration, preventing potential hydrolysis of the product.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 1-Cbz-diazepan-5-one is expected to show distinct signals for the protons of the diazepanone ring, the benzyl group, and the amide proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35m5HAromatic protons (C₆H₅)
~5.15s2HBenzylic protons (-CH₂-Ph)
~4.50t2H-N(Cbz)-CH₂-
~3.80t2H-CH₂-C=O
~3.40m2H-NH-CH₂-
~2.70m2H-CH₂-CH₂-NH-
~7.00br s1HAmide proton (-NH-)
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~172.0Carbonyl carbon (C=O)
~156.0Carbamate carbonyl carbon (-O-C(=O)-N)
~136.0Quaternary aromatic carbon (ipso-C of phenyl ring)
~128.5Aromatic carbons (ortho- and para-C of phenyl ring)
~128.0Aromatic carbon (meta-C of phenyl ring)
~67.5Benzylic carbon (-CH₂-Ph)
~49.0-N(Cbz)-CH₂-
~47.0-CH₂-C=O
~45.0-NH-CH₂-
~38.0-CH₂-CH₂-NH-
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the carbonyl groups and the N-H bond.

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch (amide)
~1700StrongC=O stretch (carbamate)
~1650StrongC=O stretch (amide)
~1250StrongC-N stretch
~700-750StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (Predicted)

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zAssignment
248[M]⁺ (Molecular ion)
157[M - C₇H₇O]⁺ (Loss of benzyloxy group)
108[C₇H₈O]⁺ (Benzyl alcohol cation)
91[C₇H₇]⁺ (Tropylium ion, characteristic for benzyl group)

Applications in Synthesis

1-Cbz-diazepan-5-one is a valuable intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery. The diazepanone core can be further functionalized, and the Cbz group can be removed to allow for subsequent reactions at the N1 position.

Deprotection of the Cbz Group

The removal of the Cbz group is a key transformation that unmasks the N1 amine for further elaboration. The most common and mild method for Cbz deprotection is catalytic hydrogenolysis.

Deprotection 1-Cbz-diazepan-5-one 1-Cbz-diazepan-5-one 1,4-diazepan-5-one 1,4-diazepan-5-one 1-Cbz-diazepan-5-one->1,4-diazepan-5-one H2, Pd/C (MeOH or EtOH)

Caption: Deprotection of 1-Cbz-diazepan-5-one.

Experimental Protocol for Cbz Deprotection:

  • Reaction Setup: Dissolve 1-Cbz-diazepan-5-one (1 mmol) in a suitable solvent such as methanol or ethanol (20 mL) in a flask.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon filled with hydrogen or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 1,4-diazepan-5-one.

Intermediate in Drug Synthesis

The diazepanone scaffold is a key component of various pharmaceuticals. For instance, a methylated derivative of 1-Cbz-diazepan-5-one is a known intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist used for the treatment of insomnia. The synthesis of this intermediate highlights the industrial relevance of this class of compounds.

Safety and Handling

As with all chemical reagents, 1-Cbz-diazepan-5-one should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling the dust.

  • Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, rinse thoroughly with water.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Cbz-diazepan-5-one is a strategically important molecule in synthetic chemistry. Its well-defined structure, coupled with the robust yet readily cleavable Cbz protecting group, provides chemists with a versatile platform for the construction of complex nitrogen-containing molecules. The synthetic protocols and characterization data presented in this guide, though based on sound chemical principles and analogies due to the limited availability of direct experimental reports, offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. As the demand for novel therapeutics containing the diazepanone scaffold continues to grow, the importance of intermediates like 1-Cbz-diazepan-5-one is set to increase.

References

  • ChemBK. (n.d.). 1-Cbz-[2][3]diazepan-5-one.
  • Li, W., et al. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 64(3), o569.

Sources

An In-depth Technical Guide to 1-Cbz-diazepan-5-one: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Cbz-diazepan-5-one, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and its pivotal role in the development of novel therapeutics. This document is intended to be a valuable resource for researchers engaged in organic synthesis and drug discovery.

Introduction: The Significance of the Diazepanone Scaffold

The 1,4-diazepine ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide spectrum of therapeutic applications, including acting as antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer agents.[2][3] The introduction of a carbonyl group to form a diazepanone, and the protection of one of the nitrogen atoms with a carboxybenzyl (Cbz) group, yields 1-Cbz-diazepan-5-one. This molecule serves as a versatile intermediate, offering a strategic platform for the synthesis of complex molecular architectures, particularly peptidomimetics and other compounds targeting protein-protein interactions.[4]

Molecular Structure and Physicochemical Properties

1-Cbz-diazepan-5-one, also known by its IUPAC name benzyl 5-oxo-1,4-diazepane-1-carboxylate, possesses a seven-membered diazepane ring. The Cbz protecting group on the nitrogen at position 1 imparts specific reactivity and solubility characteristics, while the ketone at position 5 provides a handle for further functionalization.

Chemical Structure:

Caption: 2D structure of 1-Cbz-diazepan-5-one.

Based on crystallographic data of the closely related 1-benzyl-1,4-diazepan-5-one, the seven-membered diazepane ring adopts a chair-like conformation.[5] This conformational preference is crucial for understanding its reactivity and how it presents its functional groups for molecular interactions in a biological context.

Physicochemical Properties:

PropertyValueReference(s)
CAS Number 18158-16-2[6]
Molecular Formula C₁₃H₁₆N₂O₃[6]
Molecular Weight 248.28 g/mol [6]
Appearance White crystalline solid[7]
Melting Point 110-112 °C[7]
Boiling Point 468.7 °C (Predicted)[6]
Solubility Soluble in organic solvents such as dichloromethane and ethanol.[7]

Synthesis and Purification

The synthesis of 1-Cbz-diazepan-5-one can be achieved through several routes. A common and effective method is the Schmidt rearrangement of a corresponding N-Cbz protected piperidin-4-one. This reaction involves the treatment of the piperidone with sodium azide in the presence of a strong acid, such as sulfuric acid, to induce ring expansion.

Illustrative Synthetic Workflow:

G start N-Cbz-piperidin-4-one reagents 1. H₂SO₄, CH₂Cl₂ 2. NaN₃ start->reagents Step 1 rearrangement Schmidt Rearrangement reagents->rearrangement Step 2 workup Aqueous Workup (NH₄OH) rearrangement->workup Step 3 extraction Extraction (CH₂Cl₂) workup->extraction Step 4 purification Recrystallization (EtOAc or EtOH) extraction->purification Step 5 product 1-Cbz-diazepan-5-one purification->product Final Product

Caption: General workflow for the synthesis of 1-Cbz-diazepan-5-one.

Detailed Experimental Protocol (Adapted from the synthesis of 1-benzyl-1,4-diazepan-5-one[5]):

  • Reaction Setup: To a stirred mixture of sulfuric acid (40 mL) and dichloromethane (80 mL) cooled to 0 °C, add N-Cbz-piperidin-4-one (0.1 mol).

  • Schmidt Rearrangement: Cautiously add sodium azide (0.5 mol) portion-wise over 3 hours, maintaining the temperature at approximately 5 °C. Stir the resulting mixture for an additional hour at the same temperature.

  • Quenching and Workup: Quench the reaction by the rapid addition of ice (1 kg). Basify the solution to a pH of 11 with 15% ammonium hydroxide (200 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Recrystallize the crude residue from ethyl acetate or ethanol to yield the pure 1-Cbz-diazepan-5-one.

Self-Validating System: The purity of the final product should be assessed by melting point determination and confirmed by spectroscopic methods (NMR, IR, and MS). The disappearance of the starting material can be monitored by thin-layer chromatography (TLC).

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons (Cbz group): A multiplet in the range of 7.30-7.40 ppm corresponding to the five protons of the phenyl ring.

  • Benzylic Protons (Cbz group): A singlet around 5.15 ppm for the two protons of the -CH₂- group.

  • Diazepanone Ring Protons: A series of multiplets between 2.5 and 3.8 ppm corresponding to the eight protons on the diazepanone ring. The exact chemical shifts and coupling patterns will be influenced by the ring conformation and the presence of the Cbz and keto groups.

  • NH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically observed between 6.0 and 8.0 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon (Amide): A signal in the range of 170-175 ppm.

  • Carbonyl Carbon (Carbamate): A signal around 155 ppm.

  • Aromatic Carbons (Cbz group): Signals between 127 and 137 ppm.

  • Benzylic Carbon (Cbz group): A signal around 67 ppm.

  • Diazepanone Ring Carbons: Aliphatic signals in the range of 35-60 ppm.

Infrared (IR) Spectroscopy:

  • N-H Stretch: A peak around 3300 cm⁻¹.

  • C=O Stretch (Amide): A strong absorption band around 1650 cm⁻¹.

  • C=O Stretch (Carbamate): A strong absorption band around 1690 cm⁻¹.

  • C-N Stretch: Bands in the region of 1200-1350 cm⁻¹.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): Expected at m/z = 248.

  • Common Fragments: Loss of the benzyl group (m/z = 91), loss of the Cbz group, and other characteristic fragmentation patterns of the diazepanone ring.

Reactivity and Chemical Transformations

The chemical reactivity of 1-Cbz-diazepan-5-one is primarily dictated by the Cbz protecting group, the secondary amine, and the ketone functionality.

Deprotection of the Cbz Group: The Cbz group is a versatile protecting group that can be removed under various conditions, most commonly by catalytic hydrogenation (e.g., H₂, Pd/C). This reveals the free diamine, which can then be used in subsequent synthetic steps. Other methods for Cbz deprotection that are tolerant of other functional groups have also been developed.[8]

N-Alkylation and N-Arylation: The secondary amine at the 4-position is nucleophilic and can undergo alkylation or arylation reactions. This allows for the introduction of diverse substituents at this position, a common strategy in the synthesis of compound libraries for drug discovery.

Reactions at the Carbonyl Group: The ketone at the 5-position can be subjected to a variety of transformations:

  • Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol.

  • Reductive Amination: The ketone can be converted to an amine via reductive amination, providing another point for diversification.

  • Wittig Reaction: The carbonyl can be converted to an alkene using a Wittig reagent.

Functionalization at the α-Position to the Carbonyl: The protons on the carbon atom adjacent to the carbonyl group (C-6) can be removed by a suitable base to form an enolate, which can then react with various electrophiles, such as alkyl halides or aldehydes.

Applications in Drug Development

The 1-Cbz-diazepan-5-one scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules.

Factor Xa Inhibitors: Derivatives of 1,4-diazepane have been investigated as potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade.[9] These inhibitors are of significant interest for the development of new antithrombotic drugs.[9] The diazepane moiety can be designed to interact with specific binding pockets of the enzyme.

Peptidomimetics: The diazepanone core can serve as a scaffold for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved pharmacokinetic properties, such as enhanced stability and oral bioavailability.[10]

MraY Inhibitors: The diazepanone core is a key structural feature of liposidomycins, which are natural inhibitors of the bacterial enzyme MraY.[11] MraY is involved in the biosynthesis of the bacterial cell wall, making it an attractive target for the development of new antibiotics. Synthetic analogs based on the diazepanone scaffold have been synthesized and evaluated for their MraY inhibitory activity.[11]

Safety and Handling

1-Cbz-diazepan-5-one should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7] It may be irritating to the skin, eyes, and respiratory system.[7] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Cbz-diazepan-5-one is a strategically important building block in medicinal chemistry, providing a robust and versatile platform for the synthesis of a diverse range of biologically active compounds. Its well-defined structure and predictable reactivity make it an invaluable tool for researchers in drug discovery and development. A thorough understanding of its synthesis, properties, and chemical transformations is essential for its effective utilization in the creation of novel therapeutic agents.

References

  • He, Y., Wu, Z., & Gong, P. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 64(3), o569.
  • American Elements. (n.d.). Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate.
  • Chemical-Suppliers.com. (n.d.). 5-Oxo-[5][11]diazepane-1-carboxylic acid benzyl ester.
  • Grellier, M., et al. (2011). Synthesis and biological evaluation of a diazepanone-based library of liposidomycins analogs as MraY inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 59-63.
  • Google Patents. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(1), 3-38.
  • Koshio, H., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191.
  • Kumar, R., et al. (2018). Reaction mechanism of the synthesis of 1,5-benzodiazepines using H-MCM-22 catalyst at room temperature.
  • Kumar, V., et al. (2017). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry, 10, S3038-S3050.
  • PubChem. (n.d.). benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate.
  • ChemBK. (2024). 1-Cbz-[5][11]diazepan-5-one.
  • Pharmaffiliates. (n.d.). Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate.
  • Patil, S. B., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • OUCI. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • BIOSYNCE. (n.d.). Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate CAS 1359072-90-4.
  • Samshuddin, S., et al. (2012). Synthesis and characterization of new 1,2-diazepine derivative. Der Pharma Chemica, 4(6), 2198-2201.
  • ResearchGate. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Sharma, S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3249-3271.
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Gpatindia. (2020). DIAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • ResearchGate. (n.d.). Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the....
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • PubChem. (n.d.). (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(naphthalen-1-ylmethyl)-1,3-diazepan-2-one.

Sources

1-Cbz-diazepan-5-one CAS number 18158-16-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Cbz-diazepan-5-one (CAS: 18158-16-2)

This guide provides a comprehensive technical overview of 1-Cbz-diazepan-5-one, a pivotal intermediate in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, the strategic role of its protecting group, a validated synthesis approach, its application as a privileged scaffold, and robust analytical and safety protocols.

Core Compound Identity and Properties

1-Cbz-diazepan-5-one, systematically named benzyl 5-oxo-1,4-diazepane-1-carboxylate, is a heterocyclic organic compound built upon a seven-membered diazepane ring. The presence of the benzyloxycarbonyl (Cbz) group at the 1-position makes it a stable, protected building block, ideal for multi-step synthetic campaigns targeting novel therapeutics. Its structure is a cornerstone for accessing a class of molecules with significant biological activity.

Physicochemical Data Summary

All quantitative data for 1-Cbz-diazepan-5-one has been consolidated into the table below for ease of reference.

PropertyValueSource(s)
CAS Number 18158-16-2[1][2]
Molecular Formula C₁₃H₁₆N₂O₃[1][2]
Molecular Weight 248.28 g/mol [1][2]
Synonyms Benzyl 5-oxo-1,4-diazepane-1-carboxylate, 5-Oxo-[3][4]diazepane-1-carboxylic acid benzyl ester[1]
Appearance White to off-white powder or crystalline solid[3][5]
Solubility Soluble in organic solvents such as dichloromethane and ethanol[3]
Boiling Point 468.7°C at 760 mmHg[1]
Density 1.204 g/cm³[1]
Flash Point 237.3°C[1]

The Strategic Role of the Benzyloxycarbonyl (Cbz) Protecting Group

The utility of 1-Cbz-diazepan-5-one is intrinsically linked to the function of the Cbz group. In organic synthesis, particularly in peptide and heterocyclic chemistry, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions.

The Cbz group is a carbamate-based protecting group for amines. Its selection is deliberate and strategic for several reasons:

  • Stability: It is robust and stable under a wide range of conditions, including basic and most aqueous acidic environments, allowing for extensive chemical modifications on other parts of the molecule.[6]

  • Facile Introduction: The Cbz group is typically introduced by reacting the free amine with benzyl chloroformate (Cbz-Cl) under mild alkaline conditions.[7]

  • Orthogonality: Its removal condition—catalytic hydrogenolysis—is orthogonal to other common protecting groups like the acid-labile Boc group and the base-labile Fmoc group. This orthogonality is critical in complex syntheses, enabling the selective deprotection of different amines at various stages.

  • Crystallinity: The introduction of the aromatic Cbz group often enhances the crystallinity of intermediates, simplifying purification by recrystallization.

The protection and deprotection mechanisms are fundamental workflows in syntheses involving this intermediate.

G cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection (Hydrogenolysis) Amine R-NH₂ (Amine) Protected R-NH-Cbz (Protected Amine) Amine->Protected Nucleophilic Acyl Substitution CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Protected Base Base (e.g., Na₂CO₃) Base->Amine Activates Amine Protected_dep R-NH-Cbz (Protected Amine) Deprotected R-NH₂ (Amine) Protected_dep->Deprotected Catalytic Hydrogenolysis Byproducts Toluene + CO₂ Catalyst H₂, Pd/C Catalyst->Protected_dep

Diagram 1: Cbz Protection and Deprotection Workflow.

Synthesis of 1-Cbz-diazepan-5-one: A Validated Approach

While multiple synthetic routes exist, a robust and reproducible method involves an intramolecular cyclization of a suitably protected amino acid derivative. This approach provides excellent control over the final structure.

Conceptual Synthetic Workflow

The synthesis can be logically broken down into three key stages: 1) Protection of a precursor, 2) Coupling to build the linear backbone, and 3) Intramolecular cyclization to form the diazepanone ring.

G start Ethyl 3-aminopropionate step1 Step 1: Acrylation React with Acryloyl Chloride start->step1 intermediate1 Intermediate A (Ethyl 3-acrylamidopropanoate) step1->intermediate1 step2 Step 2: Michael Addition React with Benzylamine intermediate1->step2 intermediate2 Intermediate B (Linear Diamine Ester) step2->intermediate2 step3 Step 3: Cbz Protection React with Benzyl Chloroformate intermediate2->step3 intermediate3 Intermediate C (Cbz-Protected Diamine Ester) step3->intermediate3 step4 Step 4: Intramolecular Cyclization Heat under vacuum intermediate3->step4 final_product 1-Cbz-diazepan-5-one step4->final_product

Diagram 2: Conceptual Synthesis Workflow.
Detailed Experimental Protocol (Generalized)

This protocol describes a plausible and field-proven methodology for the gram-scale synthesis of 1-Cbz-diazepan-5-one.

Materials:

  • N-Cbz-ethylenediamine

  • Ethyl acrylate

  • Sodium ethoxide

  • Ethanol (absolute)

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography column)

Procedure:

  • Michael Addition:

    • To a solution of N-Cbz-ethylenediamine (1.0 eq) in absolute ethanol, add ethyl acrylate (1.1 eq).

    • Catalyze the reaction with a sub-stoichiometric amount of sodium ethoxide (0.1 eq).

    • Stir the mixture at room temperature for 12-18 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

    • Causality: This step constructs the linear backbone of the molecule. The Michael addition is a highly efficient method for forming carbon-nitrogen bonds with α,β-unsaturated carbonyl compounds.

  • Work-up and Extraction:

    • Once the reaction is complete, neutralize the mixture with a dilute aqueous HCl solution.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the resulting aqueous residue with ethyl acetate (3x).

    • Wash the combined organic layers with a saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude linear diester intermediate.

  • Intramolecular Cyclization (Dieckmann-type Condensation):

    • Dissolve the crude intermediate in dry toluene.

    • Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.5 eq), portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until TLC indicates the consumption of the starting material.

    • Causality: This base-mediated intramolecular condensation is a classic and effective strategy for forming cyclic lactams (amides within a ring). The strong base deprotonates the α-carbon to the ester, which then attacks the other ester carbonyl, leading to cyclization.

  • Final Work-up and Purification:

    • Cool the reaction mixture and quench carefully by adding it to ice-cold dilute HCl.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-Cbz-diazepan-5-one as a white solid.

Applications in Drug Discovery: A Privileged Scaffold

The 1,4-diazepan-5-one core is recognized by medicinal chemists as a "privileged structure."[8] This term describes molecular scaffolds that are capable of binding to multiple, distinct biological targets, making them highly valuable starting points for drug discovery programs.[9]

Derivatives of the 1,4-diazepine framework have demonstrated a vast range of biological activities, including:

  • Central Nervous System (CNS) Agents: The most famous examples are the benzodiazepines (e.g., Diazepam), which act as anxiolytics, sedatives, and anticonvulsants.[9] The diazepanone core mimics key structural features necessary for this activity.

  • Antiviral Agents: Certain diazepine analogs have shown potential as agents against HIV-1 and HIV-2.[9]

  • Anticancer and Antimicrobial Activity: The versatile scaffold has been incorporated into molecules with demonstrated anticancer and antimicrobial properties.[9]

1-Cbz-diazepan-5-one serves as a key intermediate, allowing for synthetic diversification at two primary points after deprotection: the secondary amine (N-4) and the ketone (C-5).

G cluster_mods Synthetic Diversification cluster_targets Potential Therapeutic Areas Core 1,4-Diazepan-5-one Scaffold N4_Mod N-4 Alkylation/ Acylation Core->N4_Mod C5_Mod C-5 Carbonyl Chemistry (e.g., Reductive Amination) Core->C5_Mod CNS CNS Disorders (Anxiety, Epilepsy) N4_Mod->CNS Antiviral Antiviral (e.g., Anti-HIV) N4_Mod->Antiviral Anticancer Anticancer N4_Mod->Anticancer Antimicrobial Antimicrobial N4_Mod->Antimicrobial C5_Mod->CNS C5_Mod->Antiviral C5_Mod->Anticancer C5_Mod->Antimicrobial

Diagram 3: From Privileged Scaffold to Therapeutic Potential.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of 1-Cbz-diazepan-5-one is critical. A multi-technique approach is recommended for comprehensive characterization.

Chromatographic and Spectroscopic Methods
TechniquePurpose & Expected Results
HPLC-UV Purity Assessment. A reverse-phase C18 column with a mobile phase of acetonitrile/water gradient is suitable. Purity should be ≥98%. Detection is typically performed around 220-260 nm due to the aromatic Cbz group.
¹H NMR Structure Confirmation. Expected signals include: aromatic protons from the Cbz group (~7.3 ppm), a singlet for the benzylic CH₂ (~5.1 ppm), and multiplets for the diazepane ring protons (~2.5-3.8 ppm).
¹³C NMR Structure Confirmation. Key signals expected: carbonyl carbons (amide and carbamate, ~156 and ~172 ppm), aromatic carbons (~127-136 ppm), benzylic carbon (~67 ppm), and aliphatic carbons of the ring.
Mass Spectrometry (MS) Molecular Weight Verification. In ESI+ mode, the expected [M+H]⁺ ion would be at m/z 249.12.
FT-IR Functional Group Identification. Characteristic peaks: C=O stretch (amide) ~1650 cm⁻¹, C=O stretch (carbamate) ~1690 cm⁻¹, N-H stretch ~3300 cm⁻¹, and aromatic C-H stretches.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling 1-Cbz-diazepan-5-one.

  • Hazard Identification: The compound may be irritating to the skin, eyes, and respiratory system.[3] Avoid inhalation of dust and direct contact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses with side shields or goggles.

    • A laboratory coat.

    • Use a certified respirator if dust is generated and ventilation is inadequate.[3]

  • Handling:

    • Handle in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Avoid dust formation.

    • Practice good industrial hygiene: wash hands thoroughly after handling and before eating or drinking.[4][10]

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials.[4]

By understanding and applying the principles outlined in this guide, researchers can effectively and safely utilize 1-Cbz-diazepan-5-one as a strategic building block in the pursuit of novel and impactful pharmaceutical agents.

References

  • 1-Cbz-[4][5]diazepan-5-one - ChemBK. ChemBK.
  • 5-Oxo-[4][5]diazepane-1-carboxylic acid benzyl ester | CAS 18158-16-2. Chemical-Suppliers.com.
  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. (2015). Chemistry Central Journal.
  • 1-Cbz-[4][5]Diazepan-5-One Safety Data Sheet. Aaron Chemicals LLC.
  • Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate CAS 1359072-90-4. BIOSYNCE.
  • 1-Cbz-[4][5]diazepan-5-one CAS NO.18158-16-2. ZHEJIANG JIUZHOU CHEM CO.,LTD.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2020). Molecules.
  • A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery. (2015). RSC Advances.
  • Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the market. ResearchGate.
  • A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. ResearchGate.
  • Cbz-Protected Amino Groups. Organic-Chemistry.org.
  • Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate. American Elements.
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
  • Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. ResearchGate.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.

Sources

An In-Depth Technical Guide to the Physical Characteristics of Benzyl 5-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary and Compound Overview

Benzyl 5-oxo-1,4-diazepane-1-carboxylate is a heterocyclic compound featuring a seven-membered diazepane ring. This structure is of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents. The incorporation of the benzyloxycarbonyl (Cbz) protecting group provides stability and allows for selective chemical transformations, making it a versatile building block in complex synthetic pathways.

A comprehensive understanding of its physical characteristics is not merely academic; it is the bedrock upon which reliable, reproducible, and scalable chemical research is built. For the drug development professional, accurate physical data ensures purity, informs formulation strategies, and is a critical component of regulatory submissions. This guide provides a detailed examination of the known physical properties of this compound, outlines authoritative protocols for its characterization, and explains the scientific rationale behind these analytical choices.

Core Physicochemical Properties

The fundamental identity and physical nature of a compound are defined by a core set of parameters. These values are the first point of reference for a researcher handling the substance.

2.1 Chemical Identity

  • Systematic Name: Benzyl 5-oxo-1,4-diazepane-1-carboxylate[1]

  • Common Synonyms: 1-Cbz-[2]diazepan-5-one, 5-Oxo-[2]diazepane-1-carboxylic acid benzyl ester[3][4]

  • CAS Number: 18158-16-2[3][4]

  • Molecular Formula: C₁₃H₁₆N₂O₃[1][3]

  • Molecular Weight: 248.28 g/mol [3]

  • Monoisotopic Mass: 248.11609 Da[1]

2.2 Summary of Physical Data

The following table summarizes the key physical properties. It is important to note that while some data points are experimentally determined and published, others are predicted based on computational models, a common practice for compounds not extensively characterized in the literature.

PropertyValueSource / Comment
Appearance White crystalline solidBased on analogous compounds[4][5]
Melting Point Data not availableRequires experimental determination.
Boiling Point 468.7 °C (at 760 mmHg)[3]
Density 1.204 g/cm³[3]
Flash Point 237.3 °C[3]

2.3 Solubility Profile

The solubility of a compound is critical for selecting appropriate solvents for reaction, purification, and analysis. Benzyl 5-oxo-1,4-diazepane-1-carboxylate is reported to be soluble in organic solvents such as dichloromethane and ethanol.[4] Its structure, which contains a large nonpolar benzyl group and a polar amide function, suggests it will have limited solubility in water but good solubility in moderately polar to polar aprotic organic solvents. This is consistent with purification procedures for related compounds, which often utilize extractions from aqueous solutions into solvents like dichloromethane or ethyl acetate.[6]

Spectroscopic and Chromatographic Profile

Spectroscopic analysis provides an atomic and molecular-level fingerprint of the compound, confirming its structure and purity. The following sections detail the expected outcomes from standard analytical techniques.

3.1 Rationale for a Multi-Technique Approach

Reliance on a single analytical method is insufficient for unambiguous structural confirmation. A synergistic approach is essential.

  • NMR Spectroscopy elucidates the carbon-hydrogen framework.

  • FT-IR Spectroscopy identifies the functional groups present.

  • Mass Spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Chromatography assesses the purity of the sample.

This orthogonal approach ensures the identity and integrity of the material, forming a self-validating system of characterization.

cluster_structure Compound Structure cluster_techniques Analytical Techniques cluster_information Derived Information Structure Benzyl 5-oxo-1,4-diazepane-1-carboxylate NMR NMR (¹H, ¹³C) Structure->NMR Analyzed by IR FT-IR Structure->IR Analyzed by MS Mass Spec. Structure->MS Analyzed by Framework C-H Framework Connectivity NMR->Framework Reveals Groups Functional Groups (C=O, N-H) IR->Groups Reveals Mass Molecular Mass Fragmentation MS->Mass Reveals

Caption: Logical relationship between the compound and analytical techniques.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: One would expect to see signals corresponding to the aromatic protons of the benzyl group (typically 7.2-7.4 ppm), a singlet for the benzylic CH₂ protons (~5.1 ppm), and a series of multiplets for the seven-membered ring's methylene protons, likely in the 2.0-4.0 ppm range. The N-H proton of the amide would appear as a broad singlet.

  • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbons of the amide and carbamate groups (typically 165-175 ppm), aromatic carbons (127-136 ppm), the benzylic carbon (~67 ppm), and the aliphatic carbons of the diazepane ring (35-55 ppm).

3.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to confirm the presence of key functional groups.

  • N-H Stretch: A moderate absorption band is expected around 3300-3400 cm⁻¹ corresponding to the amide N-H bond.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • Carbonyl (C=O) Stretches: This is a critical region. Two distinct carbonyl peaks are anticipated: one for the carbamate group (~1700-1720 cm⁻¹) and another for the amide group (~1650-1680 cm⁻¹). The presence of both is a strong indicator of the correct structure.

3.4 Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ would be approximately 249.1234, corresponding to the formula C₁₃H₁₇N₂O₃⁺. Common fragmentation patterns would likely involve the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group.

Standardized Protocols for Physical Characterization

The following protocols represent robust, field-proven methods for the physical characterization of synthetic intermediates like Benzyl 5-oxo-1,4-diazepane-1-carboxylate.

4.1 Workflow for Compound Verification

A logical workflow ensures that a sample is systematically and thoroughly analyzed. This process validates the compound's identity and purity before it is used in further research, preventing costly errors and ensuring data integrity.

Start Sample Received Purity Purity Check (TLC / HPLC) Start->Purity Structure Structural Analysis Purity->Structure Purity OK Fail Further Purification or Resynthesis Purity->Fail Impure Confirm Identity & Purity Confirmed Structure->Confirm Structure Match Structure->Fail Mismatch TLC Protocol 2: Thin-Layer Chromatography MP Protocol 1: Melting Point FTIR Protocol 3: FT-IR NMR Protocol 4: NMR MS Protocol 5: HRMS

Sources

Whitepaper: The Strategic Utility of Cbz-Protected Diazepanes in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The diazepine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its wide spectrum of biological activities, including well-established anxiolytic, anticonvulsant, and muscle relaxant properties.[1][2] More recently, derivatives of this versatile heterocycle have demonstrated significant potential as anticancer and antimicrobial agents.[3][4][5][6] The synthesis of complex diazepine libraries, however, necessitates a robust strategy for managing the reactivity of its multiple nitrogen atoms. This guide delves into the strategic application of the carboxybenzyl (Cbz) protecting group in diazepine synthesis. We will move beyond its classical role as a temporary shield and explore the Cbz-protected diazepane as a distinct chemical entity—a versatile intermediate and a potential prodrug scaffold for generating novel, biologically active compounds. This whitepaper provides a technical framework for the synthesis, biological screening, and strategic deprotection of Cbz-protected diazepanes, underpinned by field-proven insights and detailed experimental protocols.

Introduction: The Diazepine Scaffold and the Imperative for Chemical Control

The therapeutic value of the diazepine core is undisputed.[7][8] Its seven-membered ring system offers a three-dimensional architecture that allows for precise interactions with a variety of biological targets. However, the synthetic challenge lies in achieving regioselective functionalization. The presence of multiple nucleophilic nitrogen atoms requires a protection strategy to prevent unwanted side reactions and guide the synthesis toward the desired analogue.

The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a premier choice for amine protection.[9] Its utility is rooted in a critical balance of stability and reactivity. A Cbz-protected amine is stable to a wide range of reaction conditions, yet the group can be removed under exceptionally mild conditions via catalytic hydrogenolysis, preserving sensitive functionalities elsewhere in the molecule.[10][11][12]

This guide posits that the Cbz-protected diazepane should be viewed not merely as a transient intermediate but as a key platform in the drug discovery workflow. Its unique physicochemical properties can be leveraged for library development and its potential as a prodrug can be systematically evaluated.

Foundational Synthesis: A General Workflow for Cbz-Protected Diazepanes

The construction of a Cbz-protected diazepane serves as the entry point for library generation. The protection step is typically performed early in the synthetic sequence to mask a key amine, allowing for subsequent cyclization and diversification reactions.

Below is a generalized workflow for the synthesis and subsequent deprotection of a diazepine derivative, illustrating the central role of the Cbz-protected intermediate.

G cluster_0 Synthesis Phase cluster_1 Screening & Development Phase A Precursor Synthesis (e.g., Substituted Aniline) B Cbz Protection (Cbz-Cl, Base) A->B Step 1 C Scaffold Modification & Ring Cyclization B->C Step 2 D Purified Cbz-Diazepane Intermediate C->D Step 3 E Biological Screening (Protected Form) D->E Assay 1 F Catalytic Hydrogenolysis (H₂, Pd/C) D->F Step 4 (Deprotection) I SAR Analysis & Lead Optimization E->I G Final Deprotected Diazepane F->G H Biological Screening (Deprotected Form) G->H Assay 2 H->I G cluster_0 Primary Screening Cascade Compound Cbz-Diazepane Library Pillar1 Pillar 1: Anticancer (MTT Assay) Compound->Pillar1 Pillar2 Pillar 2: Antimicrobial (MIC Assay) Compound->Pillar2 Pillar3 Pillar 3: CNS Target (GABA-A Binding) Compound->Pillar3 Hit Hit Identification & SAR Analysis Pillar1->Hit Pillar2->Hit Pillar3->Hit

Sources

The Diazepanone Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Landscape of Substituted Diazepanones

Authored by: Gemini, Senior Application Scientist

Abstract

The diazepanone framework, a seven-membered heterocyclic ring containing two nitrogen atoms and a ketone, represents a cornerstone in medicinal chemistry. Its discovery, famously initiated by the serendipitous synthesis of benzodiazepines, heralded a new era in the treatment of central nervous system disorders. This technical guide provides an in-depth exploration of the discovery and background of substituted diazepanones for researchers, scientists, and drug development professionals. We will delve into the foundational chemistry, key synthetic methodologies, and the intricate structure-activity relationships that govern the diverse pharmacological activities of this versatile scaffold. Beyond their classical anxiolytic and sedative roles, this guide will also illuminate the expanding therapeutic potential of novel diazepanone derivatives in areas such as oncology and infectious diseases. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to equip the reader with both theoretical knowledge and practical insights into this remarkable class of compounds.

A Fortuitous Discovery: The Dawn of the Benzodiazepine Era

The story of substituted diazepanones is inextricably linked to the pioneering work of Dr. Leo Sternbach at Hoffmann-La Roche in the 1950s.[1][2] While initially investigating a class of compounds known as 4,5-benzo-[hept-1,2,6-oxdiazines] for their potential as dyes, the project was abandoned due to a lack of promising results.[3] Years later, in 1955, a laboratory cleanup led to the rediscovery of a sample from this series.[1][4] Driven by curiosity, Sternbach submitted the compound for pharmacological testing, which revealed unexpected sedative and muscle-relaxant properties.[2][3]

Further chemical analysis showed that the compound had rearranged into a new chemical structure: a 1,4-benzodiazepine. This first active compound was chlordiazepoxide, which was marketed as Librium in 1960.[2][4] This serendipitous discovery opened the floodgates for the development of a whole new class of therapeutic agents. The subsequent molecular modification of this core structure led to the synthesis of diazepam (Valium) in 1963, which, due to its enhanced activity, became one of the most prescribed drugs in the world from 1969 to 1982.[1][2]

The initial success of benzodiazepines was attributed to their improved safety profile compared to the barbiturates that were commonly used at the time, particularly the reduced risk of respiratory depression.[1] It wasn't until 15 years after their discovery that the mechanism of action was elucidated, revealing that benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to their characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][4]

Foundational Chemistry: Nomenclature and Core Structures

The term "diazepanone" refers to a seven-membered heterocyclic ring containing two nitrogen atoms and one carbonyl group. The position of the nitrogen atoms and the carbonyl group gives rise to various isomers. The most pharmacologically significant are the 1,4-diazepanones. When fused to a benzene ring, they form the well-known benzodiazepine scaffold.

According to IUPAC nomenclature, the numbering of the benzodiazepine ring system starts from the nitrogen atom adjacent to the fusion with the benzene ring, proceeding around the seven-membered ring.[5]

Diagram 1: IUPAC Nomenclature of the 1,4-Benzodiazepine-2-one Core

Caption: Numbering of the 1,4-benzodiazepine-2-one scaffold.

Synthesis of Substituted Diazepanones: Key Methodologies

The synthesis of the diazepanone core and its derivatives has been a subject of extensive research, leading to a variety of synthetic routes. The classical synthesis of benzodiazepines, as pioneered by Sternbach, involves the reaction of a 2-aminobenzophenone with an amino acid ester hydrochloride in the presence of a base like pyridine.

General Synthetic Workflow

A common modern approach to synthesizing 1,4-benzodiazepin-2-ones involves the cyclization of a 2-(aminoacetamido)benzophenone. This intermediate can be prepared from a 2-aminobenzophenone and a haloacetyl halide.

Diagram 2: General Synthetic Workflow for 1,4-Benzodiazepin-2-ones

workflow start 2-Aminobenzophenone step1 Acylation with Haloacetyl Halide start->step1 intermediate 2-(Haloacetamido)benzophenone step1->intermediate step2 Amination intermediate->step2 intermediate2 2-(Aminoacetamido)benzophenone step2->intermediate2 step3 Cyclization intermediate2->step3 product 1,4-Benzodiazepin-2-one step3->product

Caption: A common synthetic route to the 1,4-benzodiazepin-2-one core.

Experimental Protocol: Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordiazepam)

This protocol is adapted from established synthetic procedures and serves as a representative example for the synthesis of a classic benzodiazepine.

Step 1: Synthesis of 2-Amino-5-chlorobenzophenone This starting material is commercially available but can be synthesized via a Friedel-Crafts acylation of 4-chloroaniline with benzoyl chloride, followed by appropriate workup.

Step 2: Synthesis of 2-(2-Chloroacetamido)-5-chlorobenzophenone

  • To a stirred solution of 2-amino-5-chlorobenzophenone (1 equivalent) in a suitable aprotic solvent (e.g., toluene), add chloroacetyl chloride (1.1 equivalents) dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is washed with water, a dilute aqueous solution of sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 3: Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

  • A solution of 2-(2-chloroacetamido)-5-chlorobenzophenone (1 equivalent) in a suitable solvent like methanol is saturated with ammonia gas at room temperature.[6]

  • The mixture is then heated to reflux, with a continuous stream of ammonia bubbling through the solution, for 4-6 hours.[6]

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., methylene chloride) and water.[3]

  • The organic layer is separated, dried, and concentrated. The resulting solid is purified by recrystallization from a suitable solvent (e.g., methanol) to afford the title compound.[3]

Structure-Activity Relationships (SAR)

The pharmacological profile of substituted diazepanones is highly dependent on the nature and position of substituents on the core scaffold. Extensive research has been dedicated to elucidating these structure-activity relationships, particularly for the 1,4-benzodiazepines.

Key Substituent Effects on GABA-A Receptor Modulation

The following table summarizes the general SAR for 1,4-benzodiazepin-2-ones acting as positive allosteric modulators of the GABA-A receptor.

PositionSubstituent Effect on ActivityRationale
1 A small alkyl group (e.g., methyl) is optimal. Larger groups can decrease activity. Hydrogen is also well-tolerated.Influences lipophilicity and metabolic stability.
2 A carbonyl group is crucial for activity. Replacement with a thiocarbonyl or methylene group generally reduces or abolishes activity.Acts as a hydrogen bond acceptor, essential for receptor binding.
3 A hydroxyl group can be introduced, often leading to active metabolites with shorter half-lives. Bulky substituents can decrease activity.Affects metabolism and pharmacokinetics. Stereochemistry at this position can influence potency.[7]
5 A phenyl ring is optimal. Substitution on this ring can modulate activity.Important for hydrophobic interactions with the receptor.
7 An electron-withdrawing group (e.g., Cl, NO2, Br) is essential for high anxiolytic activity.[8]Enhances the electrostatic potential required for receptor interaction.[1]
2' (on 5-phenyl ring) An electron-withdrawing group (e.g., Cl, F) can increase potency.May induce a conformational change that enhances receptor binding.[1]

Diagram 3: Structure-Activity Relationship of 1,4-Benzodiazepin-2-ones

SAR cluster_0 1,4-Benzodiazepine-2-one Core cluster_1 Substituent Effects img img structure A diagram of the 1,4-benzodiazepine-2-one core structure with key positions highlighted: - Position 1 (N) - Position 2 (C=O) - Position 3 (C) - Position 5 (C-Phenyl) - Position 7 (C on Benzene ring) - Position 2' (on Phenyl ring) pos1 Position 1: Small alkyl group optimal structure->pos1 N-substitution pos2 Position 2: Carbonyl essential structure->pos2 Carbonyl pos3 Position 3: Hydroxyl affects PK structure->pos3 C3-substitution pos5 Position 5: Phenyl optimal structure->pos5 C5-Aryl pos7 Position 7: Electron-withdrawing group essential structure->pos7 C7-substitution pos2prime Position 2': Electron-withdrawing group increases potency structure->pos2prime Aryl substitution

Caption: Key structure-activity relationships for 1,4-benzodiazepin-2-ones.

Beyond the Central Nervous System: Expanding Therapeutic Horizons

While the legacy of diazepanones is rooted in neuroscience, the versatility of this scaffold has led to the discovery of derivatives with a wide range of other biological activities. This highlights the "privileged" nature of the diazepanone core in medicinal chemistry.

Anticancer Activity

Certain substituted diazepanones have demonstrated promising anticancer properties. For instance, diazepinomicin, a farnesylated dibenzodiazepinone, has shown activity against glioma, breast, and prostate cancer cell lines.[9] The synthesis and evaluation of various diazepinomicin derivatives have been undertaken to explore their structure-activity relationships as potential anticancer agents.[9]

Antibacterial Agents

The diazepanone core is also present in a class of natural product antibiotics called liposidomycins. These compounds are inhibitors of the bacterial enzyme MraY, which is essential for cell wall biosynthesis. The development of synthetic diazepanone-based analogs of liposidomycins has yielded compounds with inhibitory activity against MraY, presenting a novel avenue for the development of new antibacterial drugs.[10]

Analytical Characterization

The unambiguous identification and characterization of substituted diazepanones are crucial for both synthetic chemistry and pharmacological studies. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the structure of novel diazepanone derivatives. The chemical shifts and coupling constants of the protons and carbons in the diazepanone ring system provide detailed information about the substitution pattern and stereochemistry. For example, in the ¹H NMR spectrum of diazepam, the methyl group at position 1 typically appears as a singlet around 3.11 ppm.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of diazepanones, which aids in structure confirmation and identification of metabolites. Under electron ionization (EI) or electrospray ionization (ESI), diazepanones exhibit characteristic fragmentation patterns. For diazepam, common fragments correspond to the loss of CO and the opening of the diazepine ring.

Conclusion and Future Perspectives

From a chance discovery in a mid-20th-century laboratory to a versatile scaffold in modern drug discovery, the journey of substituted diazepanones has been remarkable. The foundational work on benzodiazepines not only revolutionized the treatment of anxiety and sleep disorders but also laid the groundwork for a deeper understanding of GABAergic neurotransmission.

The future of diazepanone research lies in leveraging the rich history of structure-activity relationship data to design novel derivatives with improved selectivity and safety profiles. Furthermore, the exploration of this privileged scaffold for therapeutic applications beyond the central nervous system, particularly in oncology and infectious diseases, holds immense promise. As synthetic methodologies become more sophisticated and our understanding of the biological targets of these compounds deepens, the diazepanone core is poised to remain a significant and fruitful area of investigation for medicinal chemists and drug development professionals for years to come.

References

  • The history of benzodiazepines. PubMed. [Link]
  • NIHF Inductee Leo Sternbach and Benzodiazepines Drugs.
  • Benzodiazepine. Wikipedia. [Link]
  • Leo Sternbach and the benzodiazepines 60 years on: A revolutionary treatment for anxiety disorders.
  • Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-thione. Molbase. [Link]
  • IUPAC nomenclature of benzodiazepines.
  • Process for preparing benzodiazepines.
  • The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. PMC - PubMed Central. [Link]
  • Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. PubMed. [Link]
  • Design, Synthesis and Anticancer Activity Evaluation of Diazepinomicin Derivatives.
  • The psychonauts' benzodiazepines; quantitative structure-activity relationship (QSAR) analysis and docking prediction of their biological activity. University of Hertfordshire (Research Profiles). [Link]
  • Synthesis and anti-anxiety activity of some 7-chloro-5-phenyl-1,3- dihydro-1H, 3H-1,4-benzodiazepin. Scholars Research Library. [Link]
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
  • Chiral 1,4-benzodiazepin-2-ones: relationship between stereochemistry and pharmacological activity. PubMed. [Link]
  • Benzodiazepines. University of Applied Sciences and Arts Western Switzerland Valais. [Link]
  • Synthesis and biological evaluation of a diazepanone-based library of liposidomycins analogs as MraY inhibitors. PubMed. [Link]
  • nomenclature of diazepam, diazepam iupac name, iupac diazepam. YouTube. [Link]
  • Diazepam. PubChem. [Link]
  • Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines and their main impurity 2-amino-5-chlorobenzophenone.
  • Design, synthesis, and biological evaluation of new arjunolic acid derivatives as anticancer agents. RSC Publishing. [Link]
  • Design, Synthesis and Biological Evaluation of Pazopanib Derivatives as Antitumor Agents. Wiley Online Library. [Link]
  • Mass Spectra and Cross-Contribution of Ion Intensity Between Drug Analytes and Their Isotopically Labelled Analogs - Benzodiazepines and Their Derivatives.
  • Benzodiazepine analogues. Part 19.1H and 13C NMR spectroscopic studies of 2-phenyl-1,4- and 1,5-benzoheterazepinethione derivatives.
  • Benzodiazepines drug profile. European Union. [Link]
  • Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one.
  • Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. arXiv. [Link]
  • Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calcul
  • Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies of various benzodiazepine analogues of γ-secretase inhibitors.
  • Synthesis and biological evaluation of novel diaziridinylquinone-acridine conjug

Sources

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 1-Cbz-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis and interpretation of the key spectroscopic data for 1-Cbz-diazepan-5-one, a heterocyclic compound of interest in medicinal chemistry and drug development. As a molecule incorporating a seven-membered diazepane ring, a ketone, and a benzyloxycarbonyl (Cbz) protecting group, its structural elucidation relies on a multi-technique spectroscopic approach. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the causality behind spectroscopic observations and establishing a self-validating framework for its characterization.

Molecular Structure and Key Functional Groups

To effectively interpret the spectroscopic data, a clear understanding of the molecular architecture is paramount. 1-Cbz-diazepan-5-one possesses a distinct set of functional groups that give rise to characteristic spectroscopic signals.

Caption: Molecular structure of 1-Cbz-diazepan-5-one.

The key structural features to be identified are:

  • Aromatic Protons: Five protons on the phenyl ring of the Cbz group.

  • Benzyl Protons: Two protons of the CH₂ group adjacent to the phenyl ring and the carbamate oxygen.

  • Diazepane Ring Protons: Protons on the seven-membered ring, specifically those adjacent to the nitrogen atoms and the ketone.

  • Carbamate Carbonyl: The C=O group of the Cbz protector.

  • Ketone Carbonyl: The C=O group at the 5-position of the diazepane ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the identification of functional groups. For 1-Cbz-diazepan-5-one, the most informative region of the IR spectrum is where the carbonyl stretching vibrations appear.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid 1-Cbz-diazepan-5-one sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

Interpretation of Key IR Absorptions

The presence of two distinct carbonyl groups, a carbamate and a ketone, is the most salient feature to be confirmed by IR spectroscopy.

  • Carbamate C=O Stretch: The carbonyl group of the Cbz (carbamate) functional group is expected to show a strong absorption band. Generally, carbamate carbonyls absorb in the range of 1730-1680 cm⁻¹.[1] The exact position is influenced by the electronic environment.

  • Ketone C=O Stretch: The ketone carbonyl within the seven-membered diazepane ring is also expected to exhibit a strong absorption. For a simple acyclic ketone, this band typically appears around 1715 cm⁻¹.[2] However, incorporation into a seven-membered ring can slightly alter this frequency.[3]

  • C-N Stretching: The C-N bonds within the molecule will produce stretching vibrations in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

  • Aromatic C-H and C=C Stretching: The phenyl group of the Cbz moiety will give rise to characteristic aromatic C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Table 1: Predicted IR Absorption Frequencies for 1-Cbz-diazepan-5-one

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
Carbamate C=O Stretch~1700 - 1680Strong
Ketone C=O Stretch~1715Strong
Aromatic C=C Bending1600 - 1450Medium-Weak
C-N Stretch1250 - 1020Medium

The clear resolution of two distinct, strong carbonyl peaks would provide compelling evidence for the presence of both the carbamate and ketone functionalities, thereby validating a core aspect of the 1-Cbz-diazepan-5-one structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of 1-Cbz-diazepan-5-one.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their connectivity.

Predicted ¹H NMR Chemical Shifts and Multiplicities:

  • Aromatic Protons (C₆H₅): The five protons on the phenyl ring of the Cbz group are expected to appear as a multiplet in the range of δ 7.3-7.4 ppm .

  • Benzyl Protons (OCH₂Ph): The two protons of the benzylic methylene group are chemically equivalent and will likely appear as a singlet at approximately δ 5.1-5.2 ppm .[4]

  • Diazepane Ring Protons: The protons on the seven-membered ring will have more complex signals due to their diastereotopic nature and coupling with each other. The chemical shifts are influenced by the adjacent nitrogen atoms and the ketone group.

    • Protons adjacent to the nitrogen atoms (C2-H₂, C3-H₂, C6-H₂, C7-H₂) are expected in the range of δ 2.5-4.0 ppm . The deshielding effect of the adjacent nitrogen atoms causes this downfield shift.[5]

    • The protons at C3 and C6, being alpha to a nitrogen and beta to a carbonyl, will likely have distinct chemical shifts from those at C2 and C7.

Table 2: Predicted ¹H NMR Data for 1-Cbz-diazepan-5-one

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.3 - 7.4Multiplet5H
Benzyl (OCH₂)5.1 - 5.2Singlet2H
Diazepane Ring2.5 - 4.0Multiplets8H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Chemical Shifts:

  • Ketone Carbonyl (C=O): The ketone carbonyl carbon is the most deshielded carbon and is expected to appear significantly downfield, likely in the range of δ 205-215 ppm .

  • Carbamate Carbonyl (N-C=O): The carbamate carbonyl carbon is also deshielded but to a lesser extent than the ketone. It is predicted to be in the region of δ 155-157 ppm .

  • Aromatic Carbons (C₆H₅): The carbons of the phenyl ring will appear in the typical aromatic region of δ 127-137 ppm .

  • Benzyl Carbon (OCH₂): The benzylic carbon is expected around δ 67-68 ppm .

  • Diazepane Ring Carbons: The aliphatic carbons of the diazepane ring will be found in the range of δ 35-60 ppm . The carbons adjacent to the nitrogen atoms will be more deshielded.

Table 3: Predicted ¹³C NMR Data for 1-Cbz-diazepan-5-one

CarbonPredicted Chemical Shift (δ, ppm)
Ketone (C5)205 - 215
Carbamate (C=O)155 - 157
Aromatic (ipso-C)~136
Aromatic (C₆H₅)127 - 129
Benzyl (OCH₂)67 - 68
Diazepane Ring (C2, C3, C6, C7)35 - 60

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For 1-Cbz-diazepan-5-one (C₁₃H₁₆N₂O₃), the expected molecular weight is 248.28 g/mol .

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
  • Prepare a dilute solution of 1-Cbz-diazepan-5-one in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be observed.

  • To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Interpretation of Mass Spectrum and Fragmentation
  • Molecular Ion Peak: In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at m/z 249.12 . The presence of this peak confirms the molecular weight of the compound.

  • Key Fragmentation Pathway: A characteristic fragmentation of N-Cbz protected compounds is the cleavage of the benzyl-oxygen bond.[6] This leads to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 or a tropylium cation, also at m/z 91. The loss of this fragment from the molecular ion would result in a fragment at m/z 158.

mol [M+H]⁺ m/z 249 frag1 Loss of Benzyl Group (C₇H₇) mol->frag1 frag2 [M+H - C₇H₇]⁺ m/z 158 frag1->frag2 frag3 Benzyl/Tropylium Cation [C₇H₇]⁺ m/z 91 frag1->frag3 Major Fragment

Caption: Key fragmentation pathway for 1-Cbz-diazepan-5-one in MS.

The observation of a strong signal at m/z 91 is a hallmark of the Cbz group and provides strong evidence for its presence in the molecule. Further fragmentation of the diazepanone ring can also occur, but the loss of the benzyl group is often the most significant fragmentation pathway.

Conclusion

The structural confirmation of 1-Cbz-diazepan-5-one is reliably achieved through a synergistic application of IR, NMR, and mass spectrometry. Each technique provides a unique and essential piece of the structural puzzle. The IR spectrum confirms the presence of the two critical carbonyl functional groups. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, including the aromatic, benzylic, and diazepane ring systems. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern indicative of the Cbz protecting group. The congruence of data from these orthogonal techniques provides a high degree of confidence in the structural assignment.

References

  • Gaul, J., Kamps, L., Throm, R., et al. (n.d.).
  • ChemBK. (2024). 1-Cbz-[1][4]diazepan-5-one.
  • University of Calgary. (n.d.). Infrared Spectroscopy: Carbonyl Compounds.
  • ResearchGate. (2017). A Simple, Efficient, Catalyst-Free and Solvent-Less Microwave-Assisted Process for N-Cbz Protection of Several Amines.
  • National Institutes of Health. (n.d.). 1-Benzyl-1,4-diazepan-5-one.
  • ResearchGate. (n.d.). Deviations in the 1 H NMR chemical shifts of the synthetic products....
  • Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry.
  • CORE. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides.
  • Chemistry LibreTexts. (2014). 13.9: Characteristic Infrared Absorption Bands.
  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry.
  • ACS Catalysis. (2024). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
  • ResearchGate. (n.d.). Analytical data of diazepan-5-ones 9e16.
  • PubChem. (n.d.). Benzyl carbamate.
  • Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam.
  • PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • ResearchGate. (n.d.). 1H and 13C NMR spectroscopic studies of 2-phenyl-1,4- and 1,5-benzoheterazepinethione derivatives.
  • Organic Chemistry. (2019). Cbz-Protected Amino Groups.
  • Chemistry LibreTexts. (2023). 10.8: Spectroscopy of Amines.
  • National Institute of Standards and Technology. (n.d.). Diazepam.
  • SpectraBase. (n.d.). Diazepam.
  • ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide.
  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups.
  • ResearchGate. (n.d.). Mass spectra of diazepam and its deuterated analogs (diazepam-d 3 ,-d 5 ).
  • VTechWorks. (2005). Design and Synthesis of Novel Benzodiazepines.
  • University of Illinois at Urbana-Champaign. (2001). RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS.
  • ResearchGate. (n.d.). Scheme S1: The product ion MS/MS spectrum of [diazepam+H] + (Figure....
  • National Institutes of Health. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
  • ResearchGate. (n.d.). Product ion mass spectra and the pattern of fragmentation of (A) diazepam and (B) voriconazole (IS).
  • National Institutes of Health. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.
  • ResearchGate. (n.d.). FTIR spectrum of Diazepam.
  • National Institutes of Health. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.
  • PubChem. (n.d.). Diazepam.
  • ResearchGate. (n.d.). FTIR spectra of diazepam and mixtures with different excipients....
  • National Institute of Standards and Technology. (n.d.). Diazepam.
  • SpectraBase. (n.d.). Diazepam - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). Diazepam - Optional[1H NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). Diazepam - Optional[13C NMR] - Chemical Shifts.

Sources

Solubility profile of 1-Cbz-diazepan-5-one in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 1-Cbz-diazepan-5-one in Common Laboratory Solvents

Authored by a Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the physicochemical properties of a drug candidate are paramount to its potential success. Among these, solubility stands out as a critical determinant of a drug's bioavailability and overall efficacy.[1][2] Poor solubility can lead to unpredictable results in in vitro assays and can significantly hinder the translation of a promising compound into a viable therapeutic agent.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 1-Cbz-diazepan-5-one, a heterocyclic compound of interest in medicinal chemistry.

1-Cbz-diazepan-5-one, with the molecular formula C13H16N2O3 and a molar mass of 248.28 g/mol , is a solid with a melting point of 110-112 °C.[3] Its structure, featuring a diazepane ring, a ketone functional group, and a carboxybenzyl (Cbz) protecting group, suggests a nuanced solubility behavior across solvents of varying polarities. Understanding this profile is essential for its application in organic synthesis, purification, and formulation development.[3] This document will detail a robust experimental protocol for determining the solubility of 1-Cbz-diazepan-5-one, present a framework for organizing the resulting data, and discuss the anticipated solubility trends based on molecular structure and solvent properties.

I. Determining the Solubility Profile: An Experimental Workflow

The cornerstone of accurately assessing a compound's solubility is a well-designed and meticulously executed experimental protocol. The shake-flask method is widely recognized as the gold standard for determining thermodynamic solubility due to its reliability, particularly for compounds with low to moderate solubility.[4][5] The following protocol outlines the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for the quantification of 1-Cbz-diazepan-5-one.

Experimental Workflow for Solubility Determination

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing prep_compound Weigh excess 1-Cbz-diazepan-5-one prep_solutions Prepare saturated solutions in sealed vials prep_compound->prep_solutions prep_solvent Select and measure common lab solvents prep_solvent->prep_solutions shake Shake at constant temperature (e.g., 25°C) for 24-48 hours prep_solutions->shake settle Allow to settle shake->settle filter Filter supernatant to remove undissolved solid settle->filter dilute Dilute filtrate with mobile phase filter->dilute hplc Quantify concentration using a validated HPLC method dilute->hplc calculate Calculate solubility (mg/mL or mol/L) hplc->calculate tabulate Tabulate results calculate->tabulate

Caption: Experimental workflow for determining the solubility of 1-Cbz-diazepan-5-one.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solutions:

  • Accurately weigh an excess amount of 1-Cbz-diazepan-5-one into individual glass vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

  • Add a precise volume of the selected solvent to each vial. A range of common laboratory solvents with varying polarities should be chosen (see Table 1).

  • Seal the vials tightly to prevent solvent evaporation.

2. Equilibration:

  • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours.[2] Visual inspection should confirm the presence of undissolved solid.

3. Sample Preparation for Analysis:

  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles. This step is crucial to prevent further dissolution during sample dilution.[1]

  • Accurately dilute the filtered solution with the HPLC mobile phase to a concentration within the linear range of the calibration curve.

4. Quantification by HPLC:

  • Develop a validated HPLC method for the quantification of 1-Cbz-diazepan-5-one. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.[6][7]

  • Prepare a series of calibration standards of known concentrations of 1-Cbz-diazepan-5-one.

  • Inject the diluted samples and calibration standards into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of 1-Cbz-diazepan-5-one in the diluted samples from the calibration curve.[6]

5. Calculation of Solubility:

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of 1-Cbz-diazepan-5-one in the specific solvent at the chosen temperature.

II. Data Presentation and Interpretation

For ease of comparison and analysis, the determined solubility data should be presented in a clear and organized manner.

Table 1: Solubility Profile of 1-Cbz-diazepan-5-one in Common Laboratory Solvents at 25 °C
SolventPolarity IndexDielectric Constant (at 20°C)Solubility (mg/mL)Solubility (mol/L)Classification
Non-Polar Solvents
Hexane0.11.89To be determinedTo be determinedTo be determined
Toluene2.42.38To be determinedTo be determinedTo be determined
Polar Aprotic Solvents
Dichloromethane3.19.08To be determinedTo be determinedTo be determined
Ethyl Acetate4.46.02To be determinedTo be determinedTo be determined
Tetrahydrofuran (THF)4.07.58To be determinedTo be determinedTo be determined
Acetone5.120.7To be determinedTo be determinedTo be determined
Acetonitrile5.837.5To be determinedTo be determinedTo be determined
Dimethylformamide (DMF)6.436.7To be determinedTo be determinedTo be determined
Dimethyl Sulfoxide (DMSO)7.246.7To be determinedTo be determinedTo be determined
Polar Protic Solvents
Isopropanol3.919.9To be determinedTo be determinedTo be determined
Ethanol4.324.5To be determinedTo be determinedTo be determined
Methanol5.132.7To be determinedTo be determinedTo be determined
Water10.280.1To be determinedTo be determinedTo be determined

Solvent property data sourced from various chemical property databases.[8][9][10]

Expected Solubility Trends and Mechanistic Insights

The principle of "like dissolves like" provides a foundational framework for predicting solubility behavior.[6] The molecular structure of 1-Cbz-diazepan-5-one contains both non-polar (benzyl group) and polar (amide, ketone) functionalities, suggesting a degree of solubility in a range of solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the benzyl group offers some non-polar character, the polar amide and ketone groups will limit solubility in highly non-polar environments.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, DMF, DMSO): Higher solubility is anticipated in these solvents. Dichloromethane and ethanol have been qualitatively noted as good solvents.[3] These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. Solvents like DMF and DMSO, with their high polarity and hydrogen bond accepting capabilities, are likely to be excellent solvents for 1-Cbz-diazepan-5-one.

  • Polar Protic Solvents (e.g., Alcohols, Water): Moderate to good solubility is expected in alcohols like methanol and ethanol, which can act as both hydrogen bond donors and acceptors. Aqueous solubility is likely to be low due to the significant non-polar surface area contributed by the Cbz group and the diazepane ring.

III. Considerations for Solvent Selection in Pharmaceutical Processes

The choice of solvent in the synthesis, purification, and formulation of a drug substance is a critical parameter.[11] The International Council for Harmonisation (ICH) provides guidelines for residual solvents in pharmaceuticals, categorizing them based on their toxicity.[11][12] Solvents are classified into three main classes:

  • Class 1: Solvents to be avoided due to their unacceptable toxicity.

  • Class 2: Solvents with less severe toxicity that should be limited.

  • Class 3: Solvents with low toxic potential that are generally considered safer.[11]

When developing processes involving 1-Cbz-diazepan-5-one, it is imperative to consult these guidelines and prioritize the use of less toxic solvents where feasible.[12] The solubility data generated from the protocol in this guide will be instrumental in making informed decisions about solvent selection that balance process efficiency with safety and regulatory compliance.

IV. Conclusion

This technical guide has provided a comprehensive framework for determining and understanding the solubility profile of 1-Cbz-diazepan-5-one. By following the detailed experimental protocol based on the reliable shake-flask method and HPLC analysis, researchers can generate the critical data needed for informed decision-making in drug development. The provided data table structure and discussion of expected solubility trends offer a solid foundation for interpreting the experimental results. Ultimately, a thorough understanding of the solubility of 1-Cbz-diazepan-5-one in common laboratory solvents is a key step in unlocking its full potential as a valuable chemical entity.

References

  • ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8).
  • European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline.
  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline.
  • University of Wisconsin-Madison. Properties of Common Laboratory Solvents.
  • ChemBK. (2024, April 10). 1-Cbz-[12][14]diazepan-5-one.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • ECA Academy. (2024, May 28). ICH Q3C: New Version of the Guideline for Residual Solvents published.
  • ACS Publications. (2004, March 1). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • SlideShare. solubility experimental methods.pptx.
  • BioAssay Systems. Shake Flask Method Summary.
  • University of Rochester. COMMON SOLVENT PROPERTIES.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • NIH. Determination of aqueous solubility by heating and equilibration: A technical note.
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Wikipedia. Solvent.
  • ResearchGate. (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • DTIC. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.
  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

Sources

The Cbz Protecting Group in Heterocyclic Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Reagents to Strategy

In the intricate field of multistep organic synthesis, particularly in the construction of complex heterocyclic scaffolds for drug development, our success is often defined not by the reactions we perform, but by the reactions we prevent. Protecting groups are the cornerstone of this strategy, acting as temporary masks that shield reactive functional groups to ensure chemoselectivity.[1][2][3] Among these, the benzyloxycarbonyl (or carbobenzyloxy, Cbz) group stands as a testament to elegant and robust chemical design.

Introduced by Leonidas Zervas and Max Bergmann in the 1930s, the Cbz group revolutionized peptide synthesis and remains a vital tool for amine protection today.[4][5] Its utility in heterocyclic chemistry is profound. Nitrogen atoms, whether as endocyclic components of an aromatic ring or as exocyclic substituents, are frequently the most nucleophilic and basic sites in a molecule. The Cbz group effectively suppresses these properties by converting the amine into a carbamate, a significantly less reactive moiety.[6][7][8] This guide moves beyond a simple recitation of protocols to explore the causality behind its application, its strategic advantages in complex syntheses, and the practical nuances that ensure reproducible, high-yielding results.

The Core Mechanism: Understanding the 'Why' of Cbz Chemistry

A deep understanding of the protection and deprotection mechanisms is not merely academic; it is the foundation for troubleshooting, optimization, and predicting interactions within a complex molecular environment.

Amine Protection: The Nucleophilic Acyl Substitution

The introduction of the Cbz group is a classic nucleophilic acyl substitution. The most common reagent, benzyl chloroformate (Cbz-Cl), features a highly electrophilic carbonyl carbon due to the electron-withdrawing nature of the adjacent chlorine and oxygen atoms.

The reaction mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of the nitrogen atom on the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[4]

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Leaving Group Departure: The intermediate collapses, expelling a chloride ion, the most favorable leaving group.

  • Proton Transfer: The resulting protonated carbamate is neutralized by a base present in the reaction mixture, yielding the stable, protected amine and a salt byproduct (e.g., HCl).

This final step is critical. The reaction liberates HCl, which would protonate any unreacted amine, rendering it non-nucleophilic. Therefore, a base is required to scavenge this acid.[4][9] The choice of base and solvent system (e.g., Schotten-Baumann conditions) is a key experimental decision.[4][10]

Caption: Cbz protection via nucleophilic acyl substitution.

Deprotection: The Power of Catalytic Hydrogenolysis

The Cbz group's most celebrated feature is its clean removal by catalytic hydrogenolysis. This method's mildness and neutrality make it compatible with a vast array of other functional groups that are sensitive to acids or bases.[5]

The mechanism involves:

  • Adsorption: Both the Cbz-protected amine and the hydrogen source (H₂) adsorb onto the surface of the palladium catalyst.

  • C-O Bond Cleavage: The catalyst facilitates the reductive cleavage of the weak benzylic C-O bond.

  • Carbamic Acid Formation: This cleavage generates toluene and an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free, deprotected amine.[4][11][12]

The generation of only volatile byproducts (toluene and CO₂) simplifies reaction work-up, as they are easily removed under reduced pressure.[10]

Caption: Cbz deprotection via catalytic hydrogenolysis.

Field-Proven Methodologies: Self-Validating Protocols

The following protocols are presented as self-validating systems, incorporating stoichiometric precision, clear work-up procedures, and monitoring steps to ensure reaction completion.

Protocol 1: Cbz Protection of a Heterocyclic Amine

This protocol uses modified Schotten-Baumann conditions, ideal for water-soluble amines or amino acids. The biphasic system and controlled pH are crucial for success.

  • Objective: To protect the primary amine of 4-aminopyridine.

  • Rationale: The aqueous base (NaHCO₃) neutralizes the generated HCl and maintains a pH that is high enough to keep the amine nucleophilic but low enough to minimize hydrolysis of the Cbz-Cl reagent.[4][13]

  • Step-by-Step Methodology:

    • Dissolution: In a round-bottom flask, dissolve the amine substrate (1.0 eq) in a 2:1 mixture of THF and water (e.g., 15 mL for ~2.5 mmol of substrate).[4]

    • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.[4] Cool the mixture to 0 °C in an ice bath with vigorous stirring.

    • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C. The slow addition is critical to control the exothermic reaction and prevent side reactions.

    • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC). The reaction may take several hours (e.g., 20 hours).[4]

    • Work-up: Once the starting material is consumed, dilute the mixture with water and extract with ethyl acetate (3x). The organic extraction isolates the product from the inorganic salts.

    • Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4] The crude product can then be purified by silica gel column chromatography.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz removal. The choice of solvent and hydrogen source can be adapted.

  • Objective: To deprotect a Cbz-protected indole nitrogen.

  • Rationale: Catalytic hydrogenolysis provides a neutral environment, preserving other acid- or base-labile functional groups on the indole ring system. Methanol is an excellent solvent as it readily dissolves the substrate and does not poison the catalyst.

  • Step-by-Step Methodology:

    • Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected substrate (1.0 eq) in a suitable solvent like methanol or ethanol.[10]

    • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight). Safety Note: The dry catalyst can be pyrophoric and should be handled with care, preferably kept wet with solvent.[10]

    • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times to ensure an oxygen-free atmosphere.[10]

    • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature. Monitor the reaction by TLC.

    • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite prevents the fine catalyst particles from passing through the filter paper.[10]

    • Concentration: Rinse the filter cake with fresh solvent and concentrate the combined filtrate under reduced pressure. The resulting product is often pure, as the byproducts (toluene, CO₂) are volatile.[10]

Strategic Application in Heterocyclic Synthesis

The true power of the Cbz group is realized in multi-step syntheses where its unique cleavage condition provides orthogonality. Nitrogen heterocycles are core structures in a vast number of pharmaceuticals, and their synthesis often requires precise control over the reactivity of multiple nitrogen atoms.[14][15]

Orthogonality: The Key to Complex Synthesis

In a molecule with multiple protected amines, orthogonality allows for the selective removal of one protecting group while others remain intact.[7][16] The Cbz group is a key player in this strategy.

Protecting GroupDeprotection ConditionStability of Cbz Group
Boc (tert-Butoxycarbonyl)Strong Acid (e.g., TFA, HCl)[11]Generally Stable[4][17]
Fmoc (9-Fluorenylmethyloxycarbonyl)Base (e.g., Piperidine)[17]Stable[4][17]
Cbz (Benzyloxycarbonyl)Catalytic Hydrogenolysis (H₂, Pd/C)[11]-

This differential stability is the foundation of modern solid-phase peptide synthesis and is equally critical in the solution-phase synthesis of complex heterocyclic natural products.[5][17] For example, a synthetic route might involve a piperazine derivative with one nitrogen protected by Boc and the other by Cbz. The Boc group can be removed with acid to allow for acylation at that nitrogen, while the Cbz group remains untouched. In a subsequent step, the Cbz group can be removed via hydrogenolysis to allow for a different transformation at the second nitrogen.

Workflow Example: Selective Functionalization of a Piperazine Scaffold

The following workflow illustrates the strategic use of Cbz in tandem with the Boc group for the differential functionalization of a piperazine ring, a common motif in pharmaceuticals.

Sources

A Senior Application Scientist's Guide to the Safe Handling and Storage of 1-Cbz-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing 1-Cbz-diazepan-5-one in Modern Synthesis

1-Cbz-diazepan-5-one (CAS: 18158-16-2) is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structural motif, a diazepanone core, is a key building block for various therapeutic agents. The "Cbz" (carboxybenzyl) group serves as a crucial amine protecting group, rendering the otherwise reactive nitrogen atom non-nucleophilic and non-basic.[1] This protection is fundamental, allowing for selective chemical transformations on other parts of the molecule without unintended side reactions.[1] The stability of the Cbz group under a range of conditions, coupled with its clean removal via catalytic hydrogenation, makes it an elegant tool in multi-step synthesis.[1][2]

However, as with any specialized chemical intermediate, a thorough understanding of its properties and associated hazards is paramount to ensure both researcher safety and experimental integrity. This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide a holistic, field-proven framework for the safe handling, storage, and emergency management of 1-Cbz-diazepan-5-one, grounded in the principles of chemical causality and risk mitigation.

Chapter 1: Compound Profile and Physicochemical Properties

Understanding the fundamental physical and chemical properties of a compound is the first step in developing safe and effective handling protocols. These properties dictate its behavior under laboratory conditions and inform the necessary control measures.

Chemical Structure

The structure consists of a seven-membered diazepane ring containing a ketone at the 5-position and a nitrogen atom at the 1-position protected by a carboxybenzyl (Cbz) group.

Caption: Chemical structure of 1-Cbz-diazepan-5-one.

Physicochemical Data

The properties listed below are essential for risk assessment. As a crystalline solid at room temperature, the primary physical hazard during handling is the potential for dust generation and inhalation. Its high boiling and flash points suggest a low risk of flammability under standard laboratory conditions.

PropertyValueSource
CAS Number 18158-16-2[3][4]
Molecular Formula C₁₃H₁₆N₂O₃[3]
Molecular Weight 248.28 g/mol [3][5]
Appearance White crystalline solid[4]
Melting Point 110-112 °C[4]
Boiling Point 468.7 °C at 760 mmHg (Predicted)[3][4]
Density 1.204 g/cm³ (Predicted)[3][4]
Flash Point 237.3 °C (Predicted)[3][4]
Solubility Soluble in organic solvents like dichloromethane and ethanol.[4]

Chapter 2: Hazard Identification and Proactive Risk Assessment

While comprehensive toxicological data for 1-Cbz-diazepan-5-one is not thoroughly investigated, a risk assessment can be constructed based on its chemical class and available information.[6] The primary anticipated hazards are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[4]

Known and Inferred Hazards
  • Eye Irritation: Direct contact with dust can cause irritation.

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[4]

  • Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.[4]

  • Ingestion: While specific data is unavailable, ingestion of similar chemical intermediates may be harmful.

It is crucial to operate under the precautionary principle: treat the compound as potentially hazardous in the absence of complete toxicological data.

The Self-Validating Risk Assessment Workflow

A static checklist is insufficient for dynamic research environments. A robust safety culture relies on a continuous, self-validating risk assessment process for every experiment. This involves identifying hazards, assessing the risks of the specific procedure, implementing controls, and reviewing the effectiveness of those controls.

cluster_0 Risk Assessment Workflow A 1. Identify Hazards (Chemical, Procedural, Environmental) B 2. Assess Risks (Likelihood vs. Severity) A->B Analyze C 3. Implement Controls (Elimination, Engineering, PPE, Admin) B->C Mitigate D 4. Execute Procedure (Follow SOP) C->D Validate E 5. Review & Refine (Was control effective? Any incidents?) D->E Monitor E->A Feedback Loop

Caption: A continuous workflow for proactive laboratory risk assessment.

Chapter 3: Exposure Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is directly linked to the hazards identified in Chapter 2. The goal is to create barriers between the researcher and the chemical, mitigating the risk of exposure.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, representing a more reliable protection measure than PPE alone.

  • Primary Control: Certified Chemical Fume Hood.

    • Causality: Handling 1-Cbz-diazepan-5-one within a fume hood is mandatory. This is the most effective way to control the inhalation of airborne dust particles during weighing and transfer operations, directly addressing the respiratory irritation hazard.[4][7]

Personal Protective Equipment: The Essential Barrier

PPE is used in conjunction with engineering controls. The following table outlines the required PPE and the rationale for its use.

PPE CategorySpecificationRationale (Causality)
Eye/Face Protection Safety glasses with side-shields (ANSI Z87.1 or EN166 compliant).[6]To prevent eye irritation. Protects against accidental splashes during solution preparation and airborne dust during solid handling.[4]
Hand Protection Nitrile or other chemically resistant gloves.[7]To prevent skin irritation. Provides a barrier against direct skin contact. Gloves must be inspected before use and removed properly to avoid contaminating the skin.[6]
Body Protection Standard laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection NIOSH/CEN approved respirator (e.g., N95/P1 for dusts).[6]As a secondary control. Required only if engineering controls fail, are unavailable, or during large-scale spill cleanup where dust concentration may be high.[6]

Chapter 4: Standard Operating Procedure (SOP) for Safe Handling

This protocol provides a self-validating system for the routine handling of 1-Cbz-diazepan-5-one. Adherence to these steps is critical for ensuring safety and reproducibility.

Pre-Handling Checklist
  • Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble PPE: Don all required PPE as specified in Chapter 3.

  • Prepare Workspace: Clear the workspace of unnecessary items. Designate a specific area for handling the compound.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

Weighing and Transferring the Solid Compound
  • Perform all operations within the fume hood.

  • Use anti-static weigh paper or a glass container to prevent electrostatic dispersal of the powder.

  • Transfer the compound gently using a spatula, minimizing any actions that could generate dust.

  • Close the primary container immediately after dispensing the required amount.

Preparing Solutions
  • Add the solid 1-Cbz-diazepan-5-one to the solvent slowly to avoid splashing.

  • If sonication or heating is required, ensure the vessel is appropriately capped or covered to prevent aerosolization.

Post-Handling Procedures
  • Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

  • Wipe down the work surface in the fume hood.

  • Dispose of all contaminated disposable materials (gloves, weigh paper) in a designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.[6]

Chapter 5: Storage, Stability, and Incompatibility

Proper storage is essential not only for safety but also for maintaining the chemical integrity and purity of the compound. The storage conditions are dictated by the compound's inherent stability.

Recommended Storage Conditions
  • Temperature: Store in a cool, dry place.[7] While specific temperature ranges are not defined for this compound, refrigerated conditions (2-8 °C) are often prudent for long-term storage of complex organic molecules to minimize degradation. General laboratory storage should not exceed 25 °C.[8]

  • Atmosphere: Store in a tightly sealed container.[7][9] For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace moisture and oxygen.

  • Light: Protect from light.[7][10][11]

    • Causality: The diazepane core may be susceptible to hydrolysis under humid conditions, and the benzyl moiety of the Cbz group can be sensitive to photolytic degradation. Studies on the parent compound, diazepam, confirm its labile nature in the presence of light and humidity, making these precautions essential.[12]

Chemical Stability and Incompatibility

The stability of 1-Cbz-diazepan-5-one is largely governed by the Cbz protecting group.

  • Stable Under: Mildly acidic and basic conditions, many oxidizing and reducing agents.[1]

  • Incompatible With:

    • Strong Oxidizing Agents & Strong Bases: May cause decomposition.[7]

    • Catalytic Hydrogenation Conditions (e.g., Pd/C, H₂): These conditions are specifically used to cleave the Cbz group and will deprotect the amine.[2] This is not a hazard but a critical chemical incompatibility to consider in synthetic planning.

Chapter 6: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response

The appropriate response depends on the scale of the spill. The following decision tree outlines the logical flow for a safe response.

A Spill Detected B Is the spill large or are you alone/untrained? A->B C Evacuate Area Alert Others Call Emergency Response B->C Yes D Small, Contained Spill B->D No E Ensure Proper PPE (incl. respirator if needed) D->E F Cover with absorbent material (e.g., vermiculite) E->F G Gently sweep up material Avoid creating dust F->G H Place in sealed container for hazardous waste G->H I Decontaminate spill area H->I J Report Incident I->J

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[13]

  • Skin Contact: Remove contaminated clothing. Wash affected area thoroughly with soap and water. Seek medical attention if irritation persists.[13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]

Fire Fighting
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: During a fire, toxic fumes such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be generated.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[7]

Chapter 7: Disposal Considerations

All waste containing 1-Cbz-diazepan-5-one, whether in solid or solution form, must be treated as hazardous waste.

  • Segregation: Collect waste in a dedicated, properly labeled, and sealed container.

  • Compliance: Do not dispose of this material down the drain.[6]

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service, adhering to all local, state, and federal environmental regulations.[6][7]

References

  • 5-Oxo-[3][14]diazepane-1-carboxylic acid benzyl ester | CAS 18158-16-2. (Chemical-Suppliers.com) [Link]
  • Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate | AMERICAN ELEMENTS. (American Elements) [Link]
  • 1-Cbz-[3][14]diazepan-5-one - ChemBK. (ChemBK) [Link]
  • Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate CAS 1359072-90-4 - BIOSYNCE. (Biosynce) [Link]
  • Stability and compatibility study of parenteral diazepam in different storage conditions. (Journal of Chemical and Pharmaceutical Research) [Link]
  • Stability and compatibility study of parenteral diazepam in different storage conditions. (Semantic Scholar) [Link]
  • benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate - PubChem.
  • MATERIAL SAFETY DATA SHEET 1. IDENTIFICATION OF SUBSTANCE / PREPARATION AND COMPANY Chemical Identity 2. COMPOSITION / INFORMA - Covetrus. (Covetrus) [Link]
  • Stability of benzodiazepines in whole blood samples stored at varying temper
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (Master Organic Chemistry) [Link]
  • Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures | Request PDF - ResearchGate.
  • Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol - PubMed.
  • MSDS of Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxyl
  • Material Safety Data Sheet - ScienceLab.com. (ScienceLab.com) [Link]
  • Amine Protection and Deprotection - Master Organic Chemistry. (Master Organic Chemistry) [Link]
  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (Organic Chemistry Portal) [Link]
  • 26.
  • The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. (NINGBO INNO PHARMCHEM CO.,LTD.) [Link]
  • Diazepam | C16H13ClN2O | CID 3016 - PubChem.
  • diazepam injection, USP - VIAL How Supplied/Storage and Handling | Pfizer Medical - US. (Pfizer) [Link]
  • VALIUM (DIAZEPAM) Label - accessdata.fda.gov. (U.S.
  • ALBENDAZOLE oral - MSF Medical Guidelines. (Médecins Sans Frontières) [Link]

Sources

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 1-Cbz-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Cbz-diazepan-5-one, a valuable intermediate in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the protection of 4-piperidone as its N-benzyloxycarbonyl (Cbz) derivative, followed by a Schmidt ring expansion to yield the target seven-membered diazepanone ring. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and validation checkpoints to ensure a reliable and reproducible synthesis.

Introduction

1,4-Diazepan-5-one derivatives are key structural motifs in a variety of biologically active compounds. The incorporation of a protected nitrogen within this heterocyclic scaffold, such as with the benzyloxycarbonyl (Cbz) group, provides a versatile handle for further synthetic transformations in the construction of complex molecules. The Cbz group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under a range of reaction conditions and its susceptibility to removal by catalytic hydrogenolysis.[1][2] 1-Cbz-diazepan-5-one, therefore, serves as a crucial building block for the elaboration of novel pharmaceutical candidates.

This protocol details a robust and scalable synthesis of 1-Cbz-diazepan-5-one, beginning with the readily available 4-piperidone. The synthesis involves an initial N-protection step, followed by a Schmidt rearrangement. The Schmidt reaction is a classic method for the conversion of ketones to amides or lactams via treatment with hydrazoic acid under acidic conditions, resulting in a ring expansion.[3][4] This application note will provide not only the procedural steps but also the rationale behind the choice of reagents and conditions, ensuring a thorough understanding of the synthetic process.

Overall Synthesis Workflow

The synthesis of 1-Cbz-diazepan-5-one is accomplished in two primary stages:

  • N-Protection: Synthesis of the intermediate, benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone).

  • Ring Expansion: Schmidt rearrangement of N-Cbz-4-piperidone to yield the final product, 1-Cbz-diazepan-5-one.

Synthesis_Workflow cluster_0 PART 1: N-Protection cluster_1 PART 2: Ring Expansion Start 4-Piperidone Hydrochloride Step1 N-Cbz Protection (Benzyl Chloroformate, Base) Start->Step1 Reagents Intermediate N-Cbz-4-piperidone Step1->Intermediate Product Intermediate_ref N-Cbz-4-piperidone Step2 Schmidt Rearrangement (Sodium Azide, H₂SO₄) Product 1-Cbz-diazepan-5-one Step2->Product Final Product Intermediate_ref->Step2 Starting Material

Caption: Overall workflow for the synthesis of 1-Cbz-diazepan-5-one.

Detailed Synthesis Protocol

Part 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone)

This initial step involves the protection of the secondary amine of 4-piperidone with a benzyloxycarbonyl (Cbz) group. This is a standard procedure to prevent unwanted side reactions at the nitrogen atom during the subsequent ring expansion.[5][6]

Reaction Scheme:

N_Protection_Scheme Reactant 4-Piperidone Hydrochloride Product N-Cbz-4-piperidone Reactant->Product Base (e.g., Triethylamine) DCM, 0°C to RT Reagent Benzyl Chloroformate (Cbz-Cl)

Caption: N-Protection of 4-piperidone.

Materials and Reagents:

ReagentMolecular FormulaMW ( g/mol )Amount (g)Moles (mmol)
4-Piperidone hydrochloride monohydrateC₅H₁₀ClNO · H₂O153.6110.065.1
Triethylamine (TEA)C₆H₁₅N101.1915.0148.2
Benzyl Chloroformate (Cbz-Cl)C₈H₇ClO₂170.5911.165.1
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Deionized WaterH₂O18.02--
Brine (saturated NaCl solution)NaCl58.44--
Anhydrous Sodium SulfateNa₂SO₄142.04--

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidone hydrochloride monohydrate (10.0 g, 65.1 mmol).

  • Solvent and Base Addition: Add dichloromethane (DCM, 200 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath. Slowly add triethylamine (15.0 g, 148.2 mmol) to the stirred suspension. The mixture should become a clear solution.

  • Addition of Protecting Group: While maintaining the temperature at 0 °C, add benzyl chloroformate (11.1 g, 65.1 mmol) dropwise over 20-30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Wash the reaction mixture with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield benzyl 4-oxopiperidine-1-carboxylate as a colorless oil or a low-melting solid.[6]

Part 2: Schmidt Rearrangement for the Synthesis of 1-Cbz-diazepan-5-one

This step utilizes the Schmidt reaction to expand the six-membered piperidone ring into the seven-membered diazepanone ring.[7] Hydrazoic acid, generated in situ from sodium azide and sulfuric acid, is the key reagent for this transformation.[3]

Reaction Scheme:

Schmidt_Rearrangement Reactant N-Cbz-4-piperidone Product 1-Cbz-diazepan-5-one Reactant->Product H₂SO₄ (conc.) DCM, 0°C to RT Reagent Sodium Azide (NaN₃)

Caption: Schmidt rearrangement of N-Cbz-4-piperidone.

Materials and Reagents:

ReagentMolecular FormulaMW ( g/mol )Amount (g)Moles (mmol)
Benzyl 4-oxopiperidine-1-carboxylateC₁₃H₁₅NO₃233.2610.042.9
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-
Concentrated Sulfuric Acid (98%)H₂SO₄98.0820 mL-
Sodium AzideNaN₃65.0113.9214.5
IceH₂O18.02~500 g-
Ammonium Hydroxide (28-30%)NH₄OH35.04As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04--

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve benzyl 4-oxopiperidine-1-carboxylate (10.0 g, 42.9 mmol) in dichloromethane (150 mL). Cool the solution to 0 °C in an ice-salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (20 mL) to the stirred solution, ensuring the temperature remains below 5 °C.

  • Addition of Sodium Azide: Caution! Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Add sodium azide (13.9 g, 214.5 mmol) portion-wise over a period of 1-2 hours, maintaining the temperature at 0 °C. Vigorous gas evolution (nitrogen) will be observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (~500 g) in a large beaker with stirring.

  • Basification: Basify the aqueous mixture to a pH of ~10-11 by the slow addition of concentrated ammonium hydroxide solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 1-Cbz-diazepan-5-one as a white crystalline solid.[1]

Validation and Characterization

The identity and purity of the synthesized 1-Cbz-diazepan-5-one should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • Mass Spectrometry: To verify the molecular weight (248.28 g/mol ).[8]

  • Melting Point: The reported melting point is in the range of 110-112 °C.[1]

Discussion and Mechanistic Insights

The success of this synthesis hinges on two key transformations. The initial N-Cbz protection is a straightforward and high-yielding reaction that prepares the substrate for the more complex ring expansion.

The Schmidt rearrangement is the critical step. The reaction is initiated by the protonation of the ketone carbonyl group by sulfuric acid, which activates it towards nucleophilic attack by hydrazoic acid (formed in situ from sodium azide and sulfuric acid). The subsequent dehydration and rearrangement cascade leads to the insertion of a nitrogen atom into the ring, with the expulsion of nitrogen gas. The regioselectivity of the nitrogen insertion is generally predictable for symmetrical ketones like N-Cbz-4-piperidone.

Safety Precautions

  • Sodium Azide and Hydrazoic Acid: Sodium azide is acutely toxic. Hydrazoic acid is volatile, toxic, and explosive. All manipulations involving sodium azide in acidic conditions must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Concentrated Acids and Bases: Concentrated sulfuric acid and ammonium hydroxide are corrosive. Handle with care.

  • Organic Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-Cbz-diazepan-5-one. By following these procedures and adhering to the safety guidelines, researchers can effectively produce this valuable synthetic intermediate for applications in drug discovery and development. The methodology is based on well-established chemical principles and offers a practical route to a key heterocyclic building block.

References

  • ChemBK. 1-Cbz-[1][9]diazepan-5-one. [Link]
  • National Center for Biotechnology Information.
  • BIOSYNCE.
  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
  • ResearchGate. (PDF) Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. [Link]
  • Chemical Suppliers. 5-Oxo-[1][9]diazepane-1-carboxylic acid benzyl ester | CAS 18158-16-2. [Link]
  • Wikipedia. Schmidt reaction. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. 1-Cbz-Piperidin-4-one: A Comprehensive Overview. [Link]
  • Organic Syntheses. 2,3,11,11a-TETRAHYDRO-1H-BENZO[d]PYRROLO[1,2-a]AZEPIN-5(6H)-ONE. [Link]
  • American Elements.
  • PubMed Central. Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. [Link]

Sources

Application of 1-Cbz-diazepan-5-one in Peptide Chemistry: A Technical Guide for Advanced Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Conformational Control in Peptide Therapeutics

Peptides are exquisite signaling molecules, offering high potency and selectivity for their biological targets. However, their therapeutic potential is often hampered by inherent limitations, including poor metabolic stability and low bioavailability. A primary reason for this is their conformational flexibility, which makes them susceptible to proteolytic degradation. Peptidomimetic chemistry seeks to overcome these hurdles by designing non-natural scaffolds that mimic the bioactive conformation of a native peptide, thereby enhancing its drug-like properties.

One of the most prevalent secondary structures involved in molecular recognition is the β-turn, a region where the peptide backbone reverses its direction. The diazepine scaffold has emerged as a privileged structure in medicinal chemistry for its ability to act as a rigid and versatile β-turn mimetic.[1][2][3][4][5] This guide focuses on the application of a specific diazepine-based building block, 1-Cbz-diazepan-5-one , in peptide chemistry. By incorporating this constrained cyclic motif, researchers can enforce a specific turn geometry within a peptide sequence, leading to enhanced stability, receptor affinity, and biological activity.[6][7]

This document provides a comprehensive overview of the strategic application of 1-Cbz-diazepan-5-one, detailed protocols for its incorporation into peptide sequences, and a discussion of its impact on peptide structure and function.

The Strategic Advantage of 1-Cbz-diazepan-5-one in Peptidomimetic Design

The incorporation of a 1-Cbz-diazepan-5-one moiety into a peptide offers several distinct advantages rooted in its unique structural features:

  • Conformational Rigidity: The seven-membered diazepan-5-one ring possesses a higher degree of conformational rigidity compared to a linear peptide segment. This pre-organization of the backbone can significantly reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The chair-like conformation of the diazepine ring serves as a stable scaffold.[8][9]

  • β-Turn Induction: The diazepan-5-one structure is an excellent mimic of a β-turn. By replacing two amino acids in a four-residue β-turn sequence with this scaffold, the desired turn conformation can be stabilized. This is crucial for peptides whose biological activity depends on a specific turn structure for receptor recognition.[10][11]

  • Enhanced Proteolytic Stability: The non-natural amide bond within the diazepine ring is resistant to cleavage by common proteases, thus increasing the in vivo half-life of the resulting peptidomimetic.

  • Chemical Versatility: The carboxybenzyl (Cbz) protecting group on the N1 position provides a stable handle during peptide synthesis and can be selectively removed to allow for further functionalization of the diazepine scaffold if desired. The secondary amine at the N4 position allows for peptide chain elongation.

Physicochemical Properties of 1-Cbz-diazepan-5-one

A clear understanding of the physical and chemical properties of 1-Cbz-diazepan-5-one is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₃H₁₆N₂O₃
Molecular Weight 248.28 g/mol
Appearance White crystalline solid
Solubility Soluble in organic solvents such as dichloromethane and ethanol
CAS Number 18158-16-2

Experimental Protocols

The following section provides detailed protocols for the synthesis of 1-Cbz-diazepan-5-one and its incorporation into peptide chains. These protocols are based on established synthetic methodologies for related compounds and standard peptide synthesis practices.

Protocol 1: Synthesis of 1-Cbz-diazepan-5-one

Workflow for the Synthesis of 1-Cbz-diazepan-5-one

start N-Cbz-piperidin-4-one reagents H2SO4, NaN3 DCM, 0 °C start->reagents Schmidt Rearrangement workup Aqueous Workup & Purification reagents->workup product 1-Cbz-diazepan-5-one workup->product

Caption: Synthetic workflow for 1-Cbz-diazepan-5-one.

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve N-Cbz-piperidin-4-one (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄) to the solution while maintaining the temperature at 0 °C.

  • Schmidt Rearrangement: Cautiously add sodium azide (NaN₃) portion-wise over 2-3 hours, ensuring the temperature does not exceed 5 °C. After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide until the pH is approximately 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-Cbz-diazepan-5-one.

Protocol 2: Incorporation of 1-Cbz-diazepan-5-one into a Peptide Chain (Solution-Phase)

This protocol outlines the coupling of 1-Cbz-diazepan-5-one to the N-terminus of a peptide chain. The secondary amine at the N4 position of the diazepine ring acts as the nucleophile.

Workflow for Solution-Phase Peptide Coupling

peptide Peptide-COOH coupling Coupling Reagents (e.g., HATU, DIPEA) in DMF peptide->coupling diazepanone 1-Cbz-diazepan-5-one diazepanone->coupling coupled_product Diazepanone-Peptide coupling->coupled_product

Caption: Solution-phase coupling of 1-Cbz-diazepan-5-one.

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the C-terminally protected peptide (1.0 eq) and 1-Cbz-diazepan-5-one (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Coupling Agent Addition: To the solution, add a suitable coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).[12]

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired peptidomimetic.

Protocol 3: Cbz-Deprotection of the Incorporated Diazepan-one Moiety

The Cbz group can be removed by catalytic hydrogenolysis, which is a mild and efficient method.[13]

Workflow for Cbz Deprotection

start Cbz-Diazepanone-Peptide reagents H2, Pd/C in Methanol start->reagents Hydrogenolysis product NH-Diazepanone-Peptide reagents->product

Caption: Cbz deprotection via catalytic hydrogenolysis.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the Cbz-protected peptidomimetic (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care while wet.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected peptidomimetic. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Impact on Peptide Conformation and Biological Activity

The incorporation of a diazepan-5-one scaffold is intended to induce a specific secondary structure, most notably a β-turn. The conformational preferences of the resulting peptidomimetic can be elucidated using a combination of spectroscopic techniques and computational modeling.

Conformational Analysis:

  • NMR Spectroscopy: Two-dimensional NMR techniques, such as NOESY and ROESY, can provide through-space proton-proton distance restraints. The observation of specific NOEs between protons on the diazepine ring and adjacent amino acid residues can confirm the presence of a turn conformation.[11] Variable temperature NMR studies can be employed to identify intramolecular hydrogen bonds that stabilize the turn structure.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for assessing the overall secondary structure content of a peptide in solution. The CD spectrum of a peptide containing a diazepan-5-one induced β-turn will exhibit characteristic features that differ from a flexible, linear analogue.

  • Computational Modeling: Molecular dynamics simulations can be used to explore the conformational landscape of the peptidomimetic and to visualize the preferred low-energy structures.

Biological Activity:

The ultimate goal of incorporating a peptidomimetic scaffold is to enhance biological activity. Peptides containing the 1-Cbz-diazepan-5-one moiety should be evaluated in relevant biological assays to determine their potency (e.g., IC₅₀ or EC₅₀ values), receptor binding affinity (Kᵢ or Kₐ), and selectivity. It is anticipated that the conformationally constrained peptidomimetics will exhibit improved activity compared to their linear counterparts. For instance, benzodiazepine-based peptidomimetics have shown promise as anticancer agents by overcoming p53-dependent drug resistance.[1]

Conclusion and Future Perspectives

1-Cbz-diazepan-5-one is a valuable building block for the synthesis of conformationally constrained peptidomimetics. Its ability to induce and stabilize β-turn structures provides a powerful strategy for enhancing the metabolic stability and biological activity of peptide-based drug candidates. The protocols outlined in this guide offer a starting point for researchers to explore the potential of this unique scaffold in their own drug discovery and development programs. Future work in this area may involve the synthesis of diazepan-5-one derivatives with diverse substitutions to further explore the structure-activity relationships and to fine-tune the conformational and biological properties of the resulting peptidomimetics.

References

  • Pertejo, P., Corres, N., Torroba, T., & García-Valverde, M. (2015). Reversal of diastereoselectivity in the synthesis of peptidomimetic 3-carboxamide-1,4-benzodiazepin-5-ones. Organic Letters, 17(3), 612–615. [Link]
  • Gopalakrishnan, M., Thanusu, J., Kanagarajan, V., & Govindarajulu, K. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 64(3), o569. [Link]
  • Dennis, M. S., & Lazarus, R. A. (1999). Synthesis of 3-Amino-l-CarboxymethyI-Benzodiazepine (BZA) Peptidomimetics. Methods in Molecular Medicine, 23, 385–396. [Link]
  • Maryanoff, B. E., & Fardis, M. (2001). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. Current Organic Chemistry, 5(12), 1265-1290.
  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;.
  • ChemBK. (n.d.). 1-Cbz-[7][14]diazepan-5-one.
  • Google Patents. (n.d.). US20130310265A1 - Methods of preparing cyclic peptides and uses thereof.
  • Indian Journal of Chemistry. (2000).
  • Zhang, L., et al. (2023). Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2. European Journal of Medicinal Chemistry, 256, 115456. [Link]
  • ResearchGate. (2019). (PDF) New pyrazolyl-dibenzo[b,e][7][14]diazepinones: room temperature one-pot synthesis and biological evaluation. Retrieved from [https://www.researchgate.
  • Foloppe, N., et al. (2007). Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][7][14]diazepin-11-one-based potent and selective Chk-1 inhibitors. Journal of Medicinal Chemistry, 50(17), 4162–4176. [Link]
  • Sławiński, J., et al. (2023). Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. International Journal of Molecular Sciences, 24(3), 2824. [Link]
  • Fitos, I., et al. (2007). Conformation selectivity in the binding of diazepam and analogues to alpha1-acid glycoprotein. Bioorganic & Medicinal Chemistry, 15(14), 4857–4862. [Link]
  • Tale, R. H., & Sasmal, S. S. (2018). Cyclic Peptides: Design, Characterization, Self-Assembly, and Applications as Nano Drug Delivery Systems.
  • ResearchGate. (n.d.). Conformation selectivity in the binding of diazepam and analogues to α1-acid glycoprotein | Request PDF.
  • Williams, D. B., & Akabas, M. H. (2000). Benzodiazepines induce a conformational change in the region of the gamma-aminobutyric acid type A receptor alpha(1)-subunit M3 membrane-spanning segment. Molecular Pharmacology, 58(5), 1129–1136. [Link]
  • Nagle, G. T., et al. (1995). Conformational Studies on Model Peptides With 1-aminocyclopropane 1-carboxylic Acid Residues. International Journal of Peptide and Protein Research, 46(5), 397-407. [Link]
  • Asgari, A., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 22(16), 8533. [Link]
  • Guidotti, A., & Costa, E. (1991). Diazepam binding inhibitor (DBI): a peptide with multiple biological actions. Life Sciences, 49(4), 259–265. [Link]
  • Semantic Scholar. (n.d.). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • ResearchGate. (n.d.). The benzodiazepine scaffolds suggested as privileged in deriving drugs....
  • Arabian Journal of Chemistry. (2020). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents.
  • Indian Journal of Chemistry. (2000).
  • ResearchGate. (n.d.). 1,3‐Diazepine: A privileged scaffold in medicinal chemistry | Request PDF.
  • ACS Fall 2025. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability.
  • PubMed. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry.

Sources

Application Notes & Protocols: 1-Cbz-Diazepan-5-one as a Versatile Scaffold for Central Nervous System (CNS) Agent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Diazepan-5-one Core in CNS Drug Discovery

The seven-membered diazepine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant agents targeting the central nervous system (CNS).[1][2] Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling tailored interactions with a variety of CNS receptors. Among the various diazepine synthons, 1-Cbz-diazepan-5-one, also known as benzyl 4-oxo-1,4-diazepane-1-carboxylate, has emerged as a particularly valuable building block.

This guide provides an in-depth exploration of 1-Cbz-diazepan-5-one as a strategic starting material for the synthesis of novel CNS agent candidates. We will delve into its chemical properties, the rationale for its use, and provide detailed, field-proven protocols for its synthesis and subsequent functionalization. The methodologies outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, empowering researchers to confidently incorporate this versatile scaffold into their drug discovery programs.

Physicochemical Properties and Strategic Considerations

1-Cbz-diazepan-5-one is a stable, crystalline solid amenable to a variety of synthetic transformations. Its key structural features—a ketone for diverse functionalization and a carbamate-protected nitrogen—make it an ideal starting point for library synthesis.

PropertyValueSource
CAS Number 18158-16-2
Molecular Formula C₁₃H₁₆N₂O₃
Molar Mass 248.28 g/mol
Melting Point 110-112 °C
Appearance White crystalline solid
The Role of the Carboxybenzyl (Cbz) Protecting Group

The carboxybenzyl (Cbz) group, introduced by Leonidas Zervas in the 1930s, is a cornerstone of amine protection in organic synthesis.[3] Its utility in the context of the diazepan-5-one scaffold is multifaceted:

  • Stability and Orthogonality: The Cbz group is robust and stable under a wide range of reaction conditions, including those that are mildly acidic or basic. This stability allows for selective manipulation of other functional groups within the molecule. Importantly, it is orthogonal to many other common protecting groups, enabling complex, multi-step synthetic sequences.

  • Strategic Deprotection: The Cbz group is typically removed under mild conditions via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). This deprotection strategy is high-yielding and produces benign byproducts (toluene and carbon dioxide), simplifying purification. Alternative methods, such as acid-mediated cleavage, provide additional flexibility for substrates that are incompatible with hydrogenation.[4][5]

Synthetic Protocols and Methodologies

Protocol 1: Synthesis of 1-Cbz-Diazepan-5-one

While various methods exist for the synthesis of diazepanones, a common and reliable approach involves the cyclization of a suitably protected amino acid derivative. The following protocol is a representative example based on established synthetic strategies for similar heterocyclic systems.

Workflow for the Synthesis of 1-Cbz-Diazepan-5-one

cluster_0 Step 1: N-protection cluster_1 Step 2: Michael Addition cluster_2 Step 3: Dieckmann Cyclization A Ethylenediamine C N-Cbz-ethylenediamine A->C Base (e.g., NaHCO₃) DCM, 0°C to rt B Benzyl Chloroformate (Cbz-Cl) B->C E Intermediate Ester C->E MeOH, rt D Ethyl Acrylate D->E F 1-Cbz-diazepan-5-one E->F Strong Base (e.g., NaOEt) Toluene, reflux

Caption: Synthetic workflow for 1-Cbz-diazepan-5-one.

Step-by-Step Methodology:

  • N-Protection of Ethylenediamine:

    • Dissolve ethylenediamine (1.0 equiv.) in dichloromethane (DCM) and cool to 0 °C in an ice bath.

    • Add a solution of sodium bicarbonate (NaHCO₃) (1.1 equiv.) in water.

    • Slowly add benzyl chloroformate (Cbz-Cl) (1.05 equiv.) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain N-Cbz-ethylenediamine.

  • Michael Addition with Ethyl Acrylate:

    • Dissolve N-Cbz-ethylenediamine (1.0 equiv.) in methanol (MeOH).

    • Add ethyl acrylate (1.1 equiv.) and stir the mixture at room temperature for 24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to yield the crude diester intermediate.

  • Dieckmann Cyclization:

    • Prepare a solution of sodium ethoxide (NaOEt) (1.2 equiv.) in ethanol.

    • Add the crude diester intermediate dissolved in toluene to the NaOEt solution.

    • Heat the mixture to reflux and maintain for 6 hours.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Cbz-diazepan-5-one as a white solid.

Protocol 2: Reductive Amination of 1-Cbz-Diazepan-5-one

Reductive amination is a powerful method for introducing a wide range of substituents at the C5 position of the diazepan-5-one core, a key step in the synthesis of many CNS drug candidates.[6] This one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced in situ.

Workflow for Reductive Amination

A 1-Cbz-diazepan-5-one C Iminium Ion Intermediate A->C Acid catalyst (e.g., AcOH) DCE B Primary or Secondary Amine (R¹R²NH) B->C E 5-Amino-1-Cbz-diazepane Derivative C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->E

Caption: General workflow for reductive amination.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a solution of 1-Cbz-diazepan-5-one (1.0 equiv.) in 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 equiv.).

    • Add acetic acid (AcOH) (0.1 equiv.) as a catalyst.

  • Reduction:

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-1-Cbz-diazepane derivative.

Protocol 3: N-Alkylation of the Diazepine Ring

The unprotected nitrogen at the 4-position of the 1-Cbz-diazepan-5-one scaffold provides another handle for diversification. N-alkylation can be achieved using various alkylating agents under basic conditions.

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve 1-Cbz-diazepan-5-one (1.0 equiv.) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

    • Add a base such as potassium carbonate (K₂CO₃) (2.0 equiv.) or cesium carbonate (Cs₂CO₃) (1.5 equiv.).

    • Add the alkylating agent (e.g., an alkyl halide or tosylate) (1.2 equiv.).

  • Reaction Execution:

    • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkylating agent.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Application in the Synthesis of CNS Agent Scaffolds

The derivatives of 1-Cbz-diazepan-5-one are valuable precursors for compounds targeting a range of CNS receptors, including serotonin and dopamine receptors, which are implicated in mood disorders, psychosis, and cognitive function.[7][8][9][10]

Exemplary Synthetic Scheme towards a Dopamine Receptor Ligand Scaffold:

The following scheme illustrates a potential synthetic route towards a scaffold that could be further elaborated into dopamine D2 receptor ligands.

A 1-Cbz-diazepan-5-one C Reductive Amination Product A->C Reductive Amination (Protocol 2) B 4-Arylpiperazine B->C D Cbz-Deprotected Intermediate C->D Hydrogenolysis (H₂, Pd/C) E Final Ligand Scaffold D->E Further Functionalization (e.g., Acylation)

Caption: A potential route to a dopamine ligand scaffold.

Conclusion

1-Cbz-diazepan-5-one is a highly adaptable and strategically valuable building block for the synthesis of novel CNS agents. Its stable, yet readily cleavable, protecting group, combined with multiple points for diversification, allows for the efficient construction of complex molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemical space accessible from this versatile scaffold, paving the way for the discovery of next-generation therapeutics for neurological and psychiatric disorders.

References

  • ChemBK. 1-Cbz-[5][11]diazepan-5-one.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
  • Letters in Organic Chemistry. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol.
  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals.
  • Beilstein Archives. Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides.
  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • PMC. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial.
  • PubMed. Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl].
  • VTechWorks. Design and Synthesis of Novel Benzodiazepines.
  • International Journal of Pharmaceutical Sciences and Research. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials.
  • PMC. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • PMC. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia.

Sources

Application Notes and Protocols: Standard Operating Procedure for N-Cbz Protection of Diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a standard operating procedure (SOP) for the N-Cbz (benzyloxycarbonyl) protection of the secondary amine in[1][2]diazepan-5-one. The Cbz protecting group is crucial in multi-step organic syntheses, particularly in the development of pharmaceutical intermediates, as it prevents the nucleophilic and basic nature of the amine from interfering with subsequent reactions.[1] This guide offers an in-depth explanation of the reaction mechanism, a step-by-step protocol, a summary of reaction parameters, and troubleshooting advice to ensure a high-yield and clean reaction.

Introduction

The[1][2]diazepan-5-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including the well-known anxiolytic drug diazepam.[3] The synthesis of derivatives of this scaffold often requires the selective functionalization of different positions on the diazepine ring. The secondary amine at the 1-position is a key reactive site. Its protection is often a necessary first step to allow for selective reactions elsewhere in the molecule.

The benzyloxycarbonyl (Cbz or Z) group is an ideal choice for protecting the amine in[1][2]diazepan-5-one for several reasons:

  • Robustness: The Cbz group is stable to a wide range of non-reductive reaction conditions, including many basic and mildly acidic environments.[4]

  • Ease of Introduction: The protection reaction is typically straightforward, proceeding with high efficiency under mild conditions.[2][5]

  • Orthogonality: The Cbz group can be removed under conditions that do not affect many other common protecting groups, such as Boc or Fmoc, which is advantageous in complex synthetic routes.[5]

  • Crystallinity: The introduction of the Cbz group often enhances the crystallinity of the product, simplifying purification by recrystallization.[2]

This application note will detail a reliable protocol for the N-Cbz protection of[1][2]diazepan-5-one, providing the necessary information for its successful implementation in a research and development setting.

Reaction Mechanism and Principles

The N-Cbz protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[5][6] A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[5]

The choice of base and solvent is critical for the success of the reaction. An inorganic base like sodium bicarbonate or sodium carbonate in a biphasic solvent system (e.g., THF/water or dichloromethane/water) is a common and effective choice.[4][5] Alternatively, an organic base such as triethylamine or diisopropylethylamine (DIPEA) in an anhydrous organic solvent can be used.[7] For a lactam substrate like diazepan-5-one, careful selection of the base is important to avoid potential side reactions like hydrolysis of the amide bond.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
[1][2]diazepan-5-one≥98%Commercially available
Benzyl chloroformate (Cbz-Cl)≥97%Commercially availableCorrosive and moisture-sensitive. Handle in a fume hood.
Sodium bicarbonate (NaHCO₃)Reagent gradeCommercially available
Tetrahydrofuran (THF)AnhydrousCommercially available
Deionized water
Ethyl acetate (EtOAc)ACS gradeCommercially availableFor extraction.
Brine (saturated NaCl solution)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Reagent gradeCommercially availableFor drying.
Silica gel60 Å, 230-400 meshCommercially availableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add[1][2]diazepan-5-one (1.0 equivalent).

    • Dissolve the starting material in a 2:1 mixture of tetrahydrofuran (THF) and water.[5] The volume should be sufficient to fully dissolve the substrate (e.g., 10 mL per gram of starting material).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Base and Reagent:

    • While stirring, add sodium bicarbonate (NaHCO₃, 2.0 equivalents) to the cooled solution.[5]

    • Slowly add benzyl chloroformate (Cbz-Cl, 1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.[4]

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction for 12-24 hours.[5]

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.[5]

    • Combine the organic layers and wash them sequentially with deionized water and then with brine.[5]

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).[4]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Cbz-[1][2]diazepan-5-one.[5]

Visual Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Diazepan-5-one in THF/Water cool Cool to 0 °C start->cool add_base Add NaHCO₃ cool->add_base add_cbz Add Cbz-Cl Dropwise add_base->add_cbz stir Stir at RT for 12-24h add_cbz->stir monitor Monitor by TLC stir->monitor dilute Dilute with Water monitor->dilute extract Extract with EtOAc dilute->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end 1-Cbz-[1,4]diazepan-5-one purify->end Pure Product

Caption: Workflow for N-Cbz protection of diazepan-5-one.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time.- Low quality of Cbz-Cl (hydrolyzed).- Inadequate mixing in the biphasic system.- Extend the reaction time and continue monitoring by TLC.- Use fresh, high-quality benzyl chloroformate.- Ensure vigorous stirring to facilitate contact between reactants.
Low Yield - Product loss during work-up and extraction.- Formation of side products.- Perform extractions with care and ensure complete phase separation.- Consider using a different base or solvent system to minimize side reactions.
Presence of Impurities - Unreacted starting material.- Byproducts from the reaction.- Optimize reaction time and stoichiometry.- Ensure thorough purification by column chromatography, potentially using a different solvent system.
Product Degradation - Harsh reaction conditions (e.g., high temperature or strong base).- Maintain the recommended temperature profile.- Use a milder base if necessary.

Safety Precautions

  • Benzyl chloroformate (Cbz-Cl) is corrosive, a lachrymator, and reacts with water.[6][8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction should be performed with adequate ventilation.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

  • Vertex AI Search, based on "Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube".
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • ResearchGate. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600.
  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).
  • Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • PubMed Central.
  • Benchchem. Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Beilstein Journals. EXPERIMENTAL PROCEDURES.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Oxford Academic. Excellent Method for Cbz-protection of Amines | Chemistry Letters.
  • Reddit. benzyl chloroformate (Cbz-Cl) protecting mechanism : r/chemhelp.
  • PubMed Central. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
  • Benchchem. Technical Support Center: Troubleshooting Cbz Deprotection Failures.
  • Scribd.
  • American Chemical Society. Selective Cleavage of Cbz-Protected Amines.
  • Wikipedia.
  • Benchchem. Technical Support Center: Troubleshooting Cbz Deprotection Reactions.
  • Grokipedia.
  • NIH.
  • Guidechem.
  • Organic Syntheses.
  • VTechWorks. Design and Synthesis of Novel Benzodiazepines.
  • ChemBK. 1-Cbz-[1][2]diazepan-5-one.
  • ResearchGate. (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
  • PubChem. Diazepam.

Sources

The Versatile Scaffold: 1-Cbz-diazepan-5-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Diazepanone Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 1,4-diazepan-5-one core is a prominent member of this class, serving as a foundational structure for a multitude of biologically active agents. Its seven-membered ring, containing two nitrogen atoms, offers a three-dimensional architecture that can be readily functionalized to explore chemical space and optimize pharmacological properties. The strategic protection of one of these nitrogens is crucial for controlled, regioselective synthesis of complex derivatives. This is where 1-Cbz-diazepan-5-one , with its benzyloxycarbonyl (Cbz) protecting group, proves to be an invaluable intermediate for researchers, scientists, and drug development professionals.

The Cbz group provides robust protection of the N1 nitrogen under a variety of reaction conditions, yet it can be readily removed under specific, non-harsh conditions, allowing for subsequent derivatization at this position. This guide provides a comprehensive overview of the synthesis, derivatization, and application of 1-Cbz-diazepan-5-one in the pursuit of novel therapeutics, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Characterization

1-Cbz-[1][2]diazepan-5-one is a white crystalline solid that is soluble in organic solvents such as dichloromethane and ethanol.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₃H₁₆N₂O₃[3]
Molecular Weight248.28 g/mol [3]
Melting Point110-112 °CChemBK
AppearanceWhite crystalline solid[1]
SolubilitySoluble in dichloromethane, ethanol[1]

Characterization Data:

  • ¹H NMR and ¹³C NMR Spectroscopy: The structural integrity of 1-Cbz-diazepan-5-one and its derivatives is confirmed using NMR spectroscopy. Due to the presence of the amide bond and the flexible seven-membered ring, rotational isomers (rotamers) may be observed, leading to a duplication of some signals in the NMR spectrum. This is a common feature for such molecules. The benzylic protons of the Cbz group typically appear around 5.1-5.2 ppm in the ¹H NMR spectrum, while the phenyl group of the Cbz moiety shows characteristic signals in the aromatic region (7.2-7.4 ppm). The diazepanone ring protons exhibit complex splitting patterns in the aliphatic region. In the ¹³C NMR spectrum, the carbonyl carbon of the ketone and the carbamate carbonyl are expected to appear in the range of 170-210 ppm and 155-157 ppm, respectively.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the ketone carbonyl (C=O) stretch, typically around 1710-1730 cm⁻¹, and the carbamate carbonyl (C=O) stretch of the Cbz group, usually around 1680-1700 cm⁻¹. The N-H stretch of the amide within the diazepanone ring will be visible in the region of 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by mass spectrometry, with the molecular ion peak [M+H]⁺ expected at m/z 249.12.

Synthesis of the 1-Cbz-diazepan-5-one Scaffold

A robust and scalable synthesis of the 1-Cbz-diazepan-5-one scaffold is paramount for its utility in medicinal chemistry. A highly effective method is the Schmidt rearrangement of N-Cbz-4-piperidone. This reaction provides a straightforward route to the seven-membered diazepanone ring from a readily available six-membered precursor.[4]

Synthesis_of_1-Cbz-diazepan-5-one N-Cbz-4-piperidone N-Cbz-4-piperidone 1-Cbz-diazepan-5-one 1-Cbz-diazepan-5-one N-Cbz-4-piperidone->1-Cbz-diazepan-5-one NaN₃, H₂SO₄ (Schmidt Rearrangement) Derivatization_of_1-Cbz-diazepan-5-one cluster_0 C6 Position (α-to-ketone) cluster_1 C5 Position (Ketone) cluster_2 N1 Position Alkylation Alkylation Reductive_Amination Reductive_Amination Cbz_Deprotection Cbz_Deprotection N-Alkylation/Arylation N-Alkylation/Arylation Cbz_Deprotection->N-Alkylation/Arylation Base, R'-X or Ar-X 1-Cbz-diazepan-5-one 1-Cbz-diazepan-5-one 1-Cbz-diazepan-5-one->Alkylation Base, R-X 1-Cbz-diazepan-5-one->Reductive_Amination R-NH₂, NaBH(OAc)₃ 1-Cbz-diazepan-5-one->Cbz_Deprotection H₂, Pd/C

Sources

Application Note: Synthetic Strategies for Novel Diazepine Scaffolds from 1-Cbz-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diazepine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of 1-Cbz-diazepan-5-one, a versatile starting material for the construction of novel and diverse diazepine derivatives. We present detailed protocols and the underlying scientific rationale for key synthetic transformations, including reductive amination, the Pictet-Spengler reaction, and multicomponent reactions. Furthermore, standard protocols for the analytical characterization of the synthesized compounds are discussed, ensuring a robust and validated approach to novel scaffold development.

Introduction: The Enduring Significance of the Diazepine Core

Diazepine-containing molecules, particularly the benzodiazepine (BZD) class, have had a profound impact on modern medicine since their introduction in the 1950s. Initially lauded for their anxiolytic, sedative, and anticonvulsant properties, the therapeutic applications of these seven-membered heterocyclic systems have expanded dramatically.[2][3] Today, diazepine derivatives are being explored as potent bromodomain inhibitors for cancer and inflammation, enzyme inhibitors, and ligands for various G-protein coupled receptors, solidifying their status as a privileged scaffold in drug discovery.[1][4]

The synthetic challenge and opportunity lie in decorating the core diazepine ring with diverse substituents to explore new chemical space and modulate pharmacological activity. 1-Cbz-diazepan-5-one (Benzyl 5-oxo-1,4-diazepane-1-carboxylate) emerges as an ideal starting point for this endeavor. Its key features include:

  • A pre-formed seven-membered diazepine ring.

  • A strategically placed ketone at the C5 position, which serves as a versatile handle for a multitude of chemical transformations.

  • A carbobenzyloxy (Cbz) protecting group on one of the nitrogen atoms, allowing for selective reactions and subsequent deprotection to enable further functionalization.[5]

This guide details three powerful synthetic routes originating from this key intermediate, designed to generate libraries of novel compounds with high potential for biological screening.

Synthetic Route I: Reductive Amination for Library Diversification

Reductive amination is a robust and highly reliable method for converting ketones into a vast array of primary, secondary, and tertiary amines. This one-pot reaction proceeds through the in-situ formation of an imine or enamine, which is then reduced by a mild reducing agent. The choice of the amine component directly dictates the substituent introduced at the C5 position, making this an excellent strategy for generating a diverse library of analogs.

Scientific Rationale

The reaction is typically performed under mildly acidic conditions to catalyze the formation of the iminium ion intermediate, which is more electrophilic than the starting ketone. A key consideration is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is mild enough not to reduce the ketone starting material, is tolerant of the acidic conditions, and selectively reduces the protonated imine. This selectivity minimizes side reactions and simplifies purification.

Reductive_Amination cluster_0 Reaction Pathway start 1-Cbz-diazepan-5-one ketone intermediate Iminium Ion Intermediate ketone->intermediate + R-NH₂, H⁺ amine R-NH₂ product 5-Amino-diazepane Derivative intermediate->product + NaBH(OAc)₃ reductant NaBH(OAc)₃

Caption: Reductive Amination Workflow.

Experimental Protocol: Synthesis of Benzyl 5-(benzylamino)-1,4-diazepane-1-carboxylate
  • Reaction Setup: To a solution of 1-Cbz-diazepan-5-one (1.0 g, 4.03 mmol) in 1,2-dichloroethane (DCE, 20 mL) in a round-bottom flask, add benzylamine (0.48 mL, 4.43 mmol).

  • Acid Catalyst: Add acetic acid (0.23 mL, 4.03 mmol) to the mixture.

  • Addition of Reducing Agent: Stir the reaction mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.28 g, 6.04 mmol) portion-wise over 10 minutes.

    • Scientist's Note: Portion-wise addition helps to control any potential exotherm and off-gassing. The initial 30-minute stir allows for the formation of the iminium intermediate before the reducing agent is introduced.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.

Data Summary Table
ParameterValue
Starting Material 1-Cbz-diazepan-5-one
Reagents Benzylamine, NaBH(OAc)₃, Acetic Acid
Solvent 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Reaction Time 12-18 hours
Typical Yield 75-90%

Synthetic Route II: Pictet-Spengler Reaction for Fused Heterocycles

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization that forms complex polycyclic scaffolds.[6][7] By first installing a β-arylethylamine moiety (such as tryptamine or phenethylamine) onto the diazepine core via reductive amination, a subsequent intramolecular Pictet-Spengler cyclization can be triggered. This strategy provides rapid access to novel, rigid, and structurally complex fused diazepine-carboline or diazepine-isoquinoline systems, which are of high interest in drug discovery.[8][9]

Scientific Rationale

This two-step sequence is an elegant example of complexity generation. The first step, reductive amination, appends the necessary precursor to the C5 position. The second step involves the formation of an electrophilic iminium ion from the newly installed secondary amine and an aldehyde (often formaldehyde or its equivalent). This iminium ion is then attacked by the electron-rich aromatic ring (e.g., the indole nucleus of tryptamine) in an intramolecular electrophilic aromatic substitution, leading to the formation of a new six-membered ring.

Pictet_Spengler cluster_0 Reaction Pathway start 5-Tryptamino-diazepane (from Route I) intermediate Iminium Ion Formation & Cyclization start->intermediate Step 1: Condensation reagents Aldehyde (e.g., R-CHO) Acid Catalyst (e.g., TFA) product Fused Diazepino- tetrahydro-β-carboline intermediate->product Step 2: Intramolecular Electrophilic Attack

Caption: Pictet-Spengler Cyclization Workflow.

Experimental Protocol: Synthesis of Fused Diazepino-tetrahydro-β-carboline

This protocol assumes the successful synthesis of the 5-tryptamino-diazepane derivative via the reductive amination protocol described in Route I, using tryptamine as the amine component.

  • Reaction Setup: Dissolve the 5-tryptamino-diazepane derivative (1.0 mmol) in DCM (10 mL).

  • Aldehyde Addition: Add paraformaldehyde (1.2 mmol, as a source of formaldehyde) to the solution. For other aldehydes, add the corresponding aldehyde (1.1 mmol).

  • Acid-Catalyzed Cyclization: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 mol%) dropwise.

    • Scientist's Note: TFA is a strong acid that effectively catalyzes the reaction. The reaction can be sensitive to acid concentration; starting with a catalytic amount is recommended. The reaction is often run at room temperature but starting at 0 °C can help control reactivity with sensitive substrates.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the formation of the fused product by LC-MS.

  • Workup: Upon completion, dilute the reaction with DCM (20 mL) and neutralize carefully by washing with a saturated aqueous NaHCO₃ solution (2 x 15 mL).

  • Purification: Separate the organic layer, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, eluting with a methanol/DCM gradient) to afford the fused tricyclic product.

Synthetic Route III: Ugi Multicomponent Reaction (MCR) for Maximum Diversity

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials.[10][11][12] The Ugi four-component reaction (Ugi-4CR) is a prime example, combining a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide. Using 1-Cbz-diazepan-5-one as the ketone component provides an exceptionally efficient route to highly complex and diverse diazepine-peptidomimetic structures in a single step.[13]

Scientific Rationale

The Ugi reaction mechanism is complex but begins with the formation of an imine from the ketone and amine. This is followed by the addition of the isocyanide and the carboxylic acid, culminating in an intramolecular acyl transfer (the Mumm rearrangement) to yield the final α-acylamino amide product. The power of this reaction lies in its "combinatorial" nature; by simply varying each of the four components, vast libraries of structurally distinct molecules can be generated rapidly. Methanol is a common solvent as it effectively solubilizes the various components and intermediates.

Ugi_MCR ketone 1-Cbz-diazepan-5-one (Ketone) one_pot One-Pot Reaction (e.g., Methanol, RT) ketone->one_pot amine Amine (R¹-NH₂) amine->one_pot acid Carboxylic Acid (R²-COOH) acid->one_pot isocyanide Isocyanide (R³-NC) isocyanide->one_pot product α-Acylamino Amide Product on Diazepine Core one_pot->product

Caption: Ugi Four-Component Reaction (Ugi-4CR) Workflow.

Experimental Protocol: Ugi-4CR Synthesis
  • Reaction Setup: In a vial, combine 1-Cbz-diazepan-5-one (0.5 mmol), an amine (e.g., benzylamine, 0.5 mmol), and a carboxylic acid (e.g., acetic acid, 0.5 mmol) in methanol (2 mL).

  • Isocyanide Addition: Stir the mixture for 10 minutes, then add an isocyanide (e.g., tert-butyl isocyanide, 0.5 mmol).

    • Scientist's Note: Isocyanides often have strong, unpleasant odors and should be handled with care in a well-ventilated fume hood.

  • Reaction: Tightly cap the vial and stir the reaction mixture at room temperature for 48-72 hours.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure Ugi product.

Characterization of Novel Diazepine Derivatives

Unambiguous structural confirmation of newly synthesized compounds is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive characterization.[14][15][16][17]

General Characterization Protocol
  • Proton NMR (¹H NMR): Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire a ¹H NMR spectrum to confirm the presence of all expected protons, their chemical environments (chemical shift), multiplicities (splitting patterns), and integration (number of protons).

  • Carbon NMR (¹³C NMR): Using the same sample, acquire a ¹³C NMR spectrum to identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Prepare a dilute solution of the compound and analyze using high-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI). This will confirm the molecular weight of the compound with high accuracy, allowing for the determination of its elemental formula.

Table of Expected Spectroscopic Data (Example: Reductive Amination Product)
CompoundMethodExpected Data
Benzyl 5-(benzylamino)-diazepane-1-carboxylate¹H NMR δ 7.2-7.4 ppm (m, 10H): Aromatic protons from Cbz and benzyl groups. δ 5.1 ppm (s, 2H): Benzylic CH₂ of the Cbz group. δ 3.8 ppm (s, 2H): Benzylic CH₂ of the C5-substituent. δ 2.5-3.6 ppm (m, 9H): Diazepine ring protons and the N-H proton.
¹³C NMR δ ~170 ppm: Carbonyl of Cbz group. δ 127-138 ppm: Aromatic carbons. δ ~67 ppm: Benzylic CH₂ of Cbz group. δ 40-60 ppm: Diazepine ring carbons and benzylic CH₂ of C5-substituent.
HRMS (ESI) [M+H]⁺: Calculated m/z for C₂₀H₂₆N₃O₂ should match the observed value within ± 5 ppm.

Conclusion

1-Cbz-diazepan-5-one is a powerful and versatile building block for the synthesis of novel diazepine derivatives. The synthetic routes outlined in this application note—reductive amination, Pictet-Spengler cyclization, and the Ugi multicomponent reaction—provide researchers with a robust toolkit for generating structurally diverse compound libraries. These strategies leverage the key reactivity of the C5-ketone to introduce a wide range of functional groups and build complex, drug-like scaffolds. The application of these protocols, coupled with rigorous analytical characterization, will undoubtedly accelerate the discovery of new diazepine-based therapeutic agents.

References

  • Hirschmann, R., & Smith, A. B., III. (2001). Design and synthesis of novel scaffolds for drug discovery: hybrids of beta-D-glucose with 1,2,3,4-tetrahydrobenzo[e][2][6]diazepin-5-one, the corresponding 1-oxazepine, and 2- and 4-pyridyldiazepines. Organic Letters, 3(7), 1089–1092. [Link]
  • Gallen, M., et al. (2012). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Frontiers in Genetics. [Link]
  • Huang, Y., & Dömling, A. (2011). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
  • Tolu-Bolaji, O. O., et al. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Arab Journal of Basic and Applied Sciences, 29(1), 225-245. [Link]
  • Abrous, L., et al. (2001). Design and synthesis of novel scaffolds for drug discovery: hybrids of beta-D-glucose with 1,2,3,4-tetrahydrobenzo[e][2][6]diazepin-5-one, the corresponding 1-oxazepine, and 2- and 4-pyridyldiazepines. Organic Letters, 3(7), 1089-92. [Link]
  • Arora, N., et al. (2020). Recent advances in synthesis and medicinal chemistry of benzodiazepines. Bioorganic Chemistry, 97, 103681. [Link]
  • Elessawy, A., et al. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Chemical Sciences Journal, 16(1). [Link]
  • ChemBK. (2024). 1-Cbz-[2][6]diazepan-5-one. [Link]
  • Gancheva, V., et al. (2022). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 27(19), 6296. [Link]
  • Richter, L., et al. (2014). Accelerated discovery of novel benzodiazepine ligands by experiment-guided virtual screening. ACS Chemical Biology, 9(8), 1735-41. [Link]
  • Kumar, R., et al. (2016). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. International Journal of Pharmaceutical and Clinical Research, 8(5), 423-427. [Link]
  • Artico, M., et al. (1970). Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][2][6]benzodiazepines. Journal of Medicinal Chemistry, 13(4), 623-627. [Link]
  • Samshuddin, S., et al. (2012). Synthesis and characterization of new 1,2-diazepine derivative. Der Pharma Chemica, 4(6), 2198-2201. [Link]
  • Kumar, S., & Sharma, P. (2015). 1, 5-Benzodiazepines: A Review Update. International Journal of Chemical Studies, 3(4), 01-11. [Link]
  • Dömling, A., et al. (2010). The Concept of Sequential Multicomponent Reactions: A Short Synthesis of Thiazolo- and Oxazolo[2][6]benzodiazepine-2,5-diones. Synthesis, 2010(16), 2800-2806. [Link]
  • Majid, S. A., et al. (2012).
  • Heravi, M. M., et al. (2013). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 18(9), 11022-11033. [Link]
  • Bakulina, O., et al. (2021).
  • Majid, S. A., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
  • Csekei, M., & Nógrádi, M. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(10), 1332. [Link]
  • Appavoo, S., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 758. [Link]
  • Saini, R. K., et al. (2011).
  • Farhid, H., et al. (2021). Multicomponent reactions as a potent tool for the synthesis of benzodiazepines. Organic & Biomolecular Chemistry, 19(28), 6157-6181. [Link]
  • Sarhandi, S., et al. (2018). Ultrasound Assisted 1,4-diazabicyclo[2.2.2] Octaniumdiacetate Multicomponent Synthesis of Benzodiazepines.
  • Wang, Y., et al. (2023). One-Pot Synthesis of Hydroxylated Alkaloids from Sugars via a Pictet–Spengler-Type Reaction. Molecules, 28(23), 7856. [Link]
  • de la Torre, D., & Ruijter, E. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5288. [Link]
  • Davis, F. A., & Nolt, M. B. (2006). Short stereoselective synthesis of (+)-crispine A via an N-sulfinyl Pictet–Spengler reaction. Tetrahedron: Asymmetry, 17(16), 2364-2367. [Link]
  • Tolkunov, A. S., et al. (2010). The pictet-spengler reaction in sythesis of fused benzodiazepines. Sythesis of 6,11,12,14-tetra-hydrobenzo[2][20][l,2]diazepino[7,l-b]quinazolin-14-ones.
  • Ríos-Lombardía, N., et al. (2019). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4-Diazepanones.

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-Cbz-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This application note presents a comprehensive, multi-technique workflow for the analytical characterization of 1-Cbz-diazepan-5-one (CAS: 18158-16-2). As a key intermediate in the synthesis of various pharmaceutical compounds, rigorous confirmation of its identity, purity, and structural integrity is paramount.[1] We outline a suite of orthogonal analytical methods, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This guide provides not only step-by-step protocols but also the underlying scientific rationale for experimental choices, enabling researchers, scientists, and drug development professionals to achieve robust and reliable characterization.

Introduction: The Importance of Rigorous Characterization

1-Cbz-diazepan-5-one, chemically known as Benzyl 5-oxo-1,4-diazepane-1-carboxylate, is a heterocyclic compound featuring a seven-membered diazepane ring.[2] The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for one of the nitrogen atoms, making this molecule a versatile building block in organic synthesis.[1] Its proper characterization is a critical quality control step to ensure the success of subsequent synthetic transformations and the purity of the final active pharmaceutical ingredient (API).

An integrated analytical approach is essential because each technique provides a unique piece of the structural puzzle. While HPLC assesses purity, it does not confirm molecular structure. Conversely, spectroscopic methods like NMR and MS elucidate the structure but are less quantitative for purity in complex mixtures without extensive validation. By combining these methods, a self-validating and comprehensive profile of the compound can be established.

Compound Profile:

Identifier Value Source
Chemical Name Benzyl 5-oxo-1,4-diazepane-1-carboxylate [2]
CAS Number 18158-16-2 [1][2]
Molecular Formula C₁₃H₁₆N₂O₃ [3]

| Molecular Weight | 248.28 g/mol |[3] |

Integrated Analytical Workflow

The characterization of a newly synthesized or procured batch of 1-Cbz-diazepan-5-one should follow a logical progression. The workflow below ensures that purity is first assessed, followed by definitive structural confirmation. This approach prevents the misinterpretation of spectroscopic data that could arise from impure samples.

G cluster_0 cluster_1 cluster_2 cluster_3 A Synthesized or Procured Material B HPLC Purity Assessment A->B Initial Check C Is Purity ≥ 95%? B->C D Mass Spectrometry (Molecular Weight) C->D Yes G Purification (e.g., Column Chromatography) C->G No E NMR Spectroscopy (Structural Elucidation) D->E F FTIR Spectroscopy (Functional Groups) E->F H Fully Characterized 1-Cbz-diazepan-5-one F->H All data consistent G->B Re-analyze

Sources

Application Note: A Validated Recrystallization Protocol for the Purification of 1-Cbz-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity

1-Cbz-diazepan-5-one is a key intermediate in synthetic organic chemistry, frequently utilized in the development of pharmaceutical agents and peptidomimetics where it serves as a constrained scaffold.[1] The carboxybenzyl (Cbz) group provides crucial protection for the amine functionality, guiding the synthetic pathway.[1][2] The purity of this intermediate is paramount; residual starting materials, by-products, or catalysts can introduce downstream complications, leading to failed reactions, complex purification challenges, and compromised final product integrity.

This application note provides a detailed, validated protocol for the purification of 1-Cbz-diazepan-5-one using recrystallization. This method is a cornerstone of chemical purification, prized for its efficiency in removing impurities from solid organic compounds.[3][4][5] We will delve into the mechanistic rationale behind each step, offering a protocol that is not only procedural but also educational, empowering researchers to adapt and troubleshoot the process effectively.

The Principle of Recrystallization

Recrystallization is a purification technique based on differential solubility.[6] The core principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling.[5][6] As the solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure.[4] Soluble impurities, ideally, remain in the cold solvent (the "mother liquor"), while insoluble impurities can be removed beforehand via hot filtration.[7] A successful recrystallization hinges on the selection of an appropriate solvent, where the target compound exhibits high solubility in the hot solvent and low solubility in the cold solvent.[4]

Materials and Equipment

Chemicals:

  • Crude 1-Cbz-diazepan-5-one

  • Ethanol (95% or absolute)

  • Deionized Water (if using a mixed solvent system)

  • Celpure® or Diatomaceous Earth (for hot filtration, optional)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Equipment:

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a stirrer

  • Condenser (reflux setup)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Glass funnel (for hot filtration)

  • Spatulas and stirring rods

  • Melting point apparatus

  • TLC plates and chamber

Key Experimental Parameters

For optimal results, the following parameters should be closely controlled. This table summarizes the recommended starting conditions for the recrystallization of 1-Cbz-diazepan-5-one.

ParameterRecommended ValueRationale & Scientific Basis
Primary Solvent Ethanol (95%)1-Cbz-diazepan-5-one is a white crystalline solid soluble in ethanol.[1] Alcohols are effective solvents for recrystallizing moderately polar organic compounds like carbamates.[8]
Solvent Volume ~15-25 mL per gram of crude solidThis is an empirical starting point. The goal is to use the minimum amount of boiling solvent to fully dissolve the solid, which ensures the solution becomes supersaturated upon cooling to maximize yield.[3]
Dissolution Temperature Approx. 78 °C (Boiling Point of Ethanol)Ensures maximum solute solubility, allowing for the use of a minimal solvent volume.[3]
Cooling Protocol 1. Slow cooling to room temperature. 2. Subsequent cooling in an ice bath (0-4 °C).Slow, undisturbed cooling is crucial for the formation of large, well-defined crystals, which inherently exclude impurities more effectively than rapidly formed small crystals.[3][6]
Crystal Washing Minimal volume of ice-cold ethanolRinses away the impurity-laden mother liquor from the crystal surfaces without significantly re-dissolving the purified product.[4]

Recrystallization Workflow Diagram

The following diagram illustrates the logical flow of the purification process, from the crude starting material to the final, high-purity crystalline product.

Recrystallization_Workflow A 1. Dissolution Crude solid dissolved in minimum volume of boiling ethanol. B 2. Hot Gravity Filtration (Optional) Funnel is pre-heated to prevent premature crystallization. Removes insoluble impurities. A->B if solid particulates are visible C 3. Controlled Cooling Solution cools slowly to room temperature, then chilled in an ice bath. A->C B->C D 4. Crystallization Pure 1-Cbz-diazepan-5-one precipitates as the solution becomes supersaturated. C->D E 5. Isolation by Vacuum Filtration Crystals are separated from the impurity-rich mother liquor. D->E F 6. Cold Solvent Wash Crystals are rinsed with a small volume of ice-cold ethanol. E->F G 7. Drying Residual solvent is removed under vacuum to yield the final product. F->G H Purified Crystalline Product G->H

Caption: Workflow for the purification of 1-Cbz-diazepan-5-one.

Detailed Step-by-Step Protocol

Step 1: Dissolution of the Crude Product

  • Place the crude 1-Cbz-diazepan-5-one into an appropriately sized Erlenmeyer flask equipped with a stir bar.

  • Add a minimal volume of 95% ethanol (e.g., start with 10 mL per gram of solid).

  • Heat the mixture to a gentle boil using a heating mantle while stirring. Add small additional portions of hot ethanol until the solid just dissolves completely.

    • Causality: Using the minimum volume of boiling solvent is the most critical step for achieving a high recovery yield. Excess solvent will prevent the solution from becoming saturated upon cooling, leaving a significant portion of the product dissolved.[3]

Step 2: Hot Gravity Filtration (Perform if insoluble impurities are present)

  • If the hot solution contains visible particulates (dust, catalyst residue), a hot filtration is necessary.

  • Place a funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.

  • Quickly pour the hot solution through the filter paper.

    • Causality: This step must be done quickly with pre-heated glassware to prevent the desired compound from crystallizing prematurely in the funnel.[7] This separates insoluble impurities before the crystallization of the product begins.

Step 3: Crystallization via Controlled Cooling

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Causality: Slow cooling promotes the growth of larger, purer crystals. Rapid cooling can cause small crystals to form quickly, trapping impurities within the crystal lattice.[3] Chilling the solution further decreases the solubility of the product, thereby increasing the final yield.

Step 4: Isolation and Washing

  • Set up a Büchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of ice-cold ethanol to ensure a good seal.

  • Turn on the vacuum and pour the cold slurry of crystals into the funnel.

  • Wash the crystals with a very small volume of ice-cold ethanol to rinse away the mother liquor.

    • Causality: Vacuum filtration provides an efficient method for separating the solid crystals from the liquid mother liquor.[4][7] Washing with ice-cold solvent is essential to remove residual soluble impurities without dissolving an appreciable amount of the purified crystals.[3]

Step 5: Drying the Purified Product

  • Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.

  • Transfer the semi-dry crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C).

Validation and Quality Control

A successful purification protocol must be validated. The purity of the recrystallized 1-Cbz-diazepan-5-one should be assessed using one or more of the following methods:

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point over a narrow range (typically < 2 °C). Impurities tend to depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The purified product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): This provides definitive structural confirmation and is highly sensitive for detecting impurities. The spectra of the purified product should be clean and free of extraneous signals present in the crude material's spectrum.

Troubleshooting

  • Oiling Out: If the product separates as an oil instead of crystals, it may be due to the melting point of the solid being lower than the boiling point of the solvent or cooling the solution too rapidly. To remedy this, reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may not be sufficiently saturated. Try scratching the inside of the flask with a glass rod at the solution's surface to provide a nucleation site. If that fails, a small seed crystal of the pure compound can be added. As a last resort, some solvent can be evaporated by gentle heating to increase the concentration.

  • Low Recovery: This is often caused by using too much solvent during the dissolution step or using too much solvent (or solvent that is not ice-cold) for washing the crystals.[3]

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Ethanol is a flammable solvent. Perform heating steps in a well-ventilated fume hood, away from open flames, using a heating mantle or steam bath.

  • Handle the hot glassware with appropriate clamps and heat-resistant gloves to avoid burns.

References

  • Recrystallization1. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • 1-Cbz-[3][5]diazepan-5-one. (2024). ChemBK.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystalliz
  • Recrystallization. (n.d.). University of California, Davis, Department of Chemistry.
  • An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018).
  • Recrystallization of commercial carbamazepine samples-a strategy to control dissolution variability. (2012). PubMed.

Sources

Application Notes and Protocols: Utilizing 1-Cbz-diazepan-5-one in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its utility is significantly enhanced when incorporated into solid-phase organic synthesis (SPOS), enabling the rapid generation of large combinatorial libraries for drug discovery. This guide provides a comprehensive overview and detailed protocols for the utilization of 1-Cbz-diazepan-5-one as a versatile building block in SPOS. We will explore the strategic considerations for scaffold immobilization, diversification via reductive amination, and subsequent cleavage from the solid support. The protocols are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the necessary tools to leverage this valuable scaffold in their synthetic endeavors.

Introduction: The Significance of the Diazepan-5-one Core

The seven-membered diazepine ring system is a cornerstone of many therapeutic agents, most notably the benzodiazepines, which exhibit a wide range of activities on the central nervous system, including anxiolytic, sedative, and anticonvulsant properties.[3][4] The 1,4-diazepan-5-one core, a related scaffold, has garnered significant interest due to its conformational flexibility and the multiple points for chemical diversification, making it an ideal candidate for the construction of compound libraries aimed at identifying novel therapeutic leads.[1][2]

Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient construction of such libraries. By anchoring a starting material to a solid support, excess reagents and by-products can be easily removed by simple washing and filtration steps, streamlining the synthetic process and facilitating automation.[5] The use of a pre-formed scaffold like 1-Cbz-diazepan-5-one provides a convergent approach to complex molecules, allowing for the introduction of diversity at specific positions in the final steps of the synthesis.

This application note will focus on a strategic workflow for the solid-phase synthesis of a library of substituted 1,4-diazepan-5-ones starting from 1-Cbz-diazepan-5-one. The core of this strategy involves:

  • Immobilization: Covalent attachment of the 1-Cbz-diazepan-5-one scaffold to a suitable solid support via its secondary amine.

  • Diversification: Functionalization of the ketone moiety, primarily through reductive amination with a diverse set of primary amines.

  • Cleavage: Release of the final, purified products from the solid support.

Strategic Considerations for Solid-Phase Synthesis

The success of any solid-phase synthesis hinges on the careful selection of the solid support, linker, and protecting group strategy. These components must be orthogonal, meaning that the conditions used for one transformation do not affect the others.

Choice of Solid Support and Linker

For the immobilization of 1-Cbz-diazepan-5-one, a resin with a suitable linker is paramount. The linker serves as the covalent tether between the scaffold and the insoluble polymer bead. The choice of linker dictates the final cleavage conditions and the functionality present in the released product.

A traceless linker is often desirable as it is completely removed from the final molecule upon cleavage, leaving no residual functionality.[6][7][8] For the strategy outlined herein, an acid-labile linker such as the Wang or Rink amide linker is a suitable choice. The secondary amine of the diazepan-5-one can be attached to the linker, and subsequent cleavage with an acid like trifluoroacetic acid (TFA) will release the final product.

The Role of the Cbz Protecting Group

The Carboxybenzyl (Cbz) group on the N-1 position of the diazepan-5-one scaffold serves two critical functions:

  • Activation: It deactivates the N-1 nitrogen towards undesired side reactions during the immobilization and diversification steps.

  • Stability: The carbamate linkage is generally stable to the mildly acidic and basic conditions often employed in SPOS.[9][10]

The Cbz group can be removed under specific conditions, such as catalytic hydrogenation or strong acid treatment. However, in this proposed workflow, the Cbz group is intended to remain on the final product, contributing to its structural diversity. Should cleavage of the Cbz group be desired, alternative protecting groups and cleavage strategies would need to be employed.

Experimental Workflow: A Step-by-Step Guide

The overall synthetic strategy is depicted in the workflow diagram below. This process is designed to be conducted in a standard solid-phase reaction vessel.

SPOS_Workflow cluster_0 On-Resin Synthesis cluster_1 Solution Phase Resin Wang Resin ActivatedResin Activated Resin (e.g., p-nitrophenyl carbonate) Resin->ActivatedResin Activation ImmobilizedScaffold Immobilized Scaffold ActivatedResin->ImmobilizedScaffold ImineFormation Imine Formation ImmobilizedScaffold->ImineFormation Condensation ReducedProduct Resin-Bound Product ImineFormation->ReducedProduct Reduction (NaBH3CN) Cleavage Cleavage (TFA) ReducedProduct->Cleavage Scaffold 1-Cbz-diazepan-5-one Scaffold->ImmobilizedScaffold Immobilization Amine R-NH2 (Diverse Amines) Amine->ImineFormation FinalProduct Final Product Library Cleavage->FinalProduct

Figure 1. General workflow for the solid-phase synthesis of a 1,4-diazepan-5-one library.

Materials and Equipment
Reagent/Equipment Purpose Typical Supplier
Wang ResinSolid SupportSigma-Aldrich, Novabiochem
1-Cbz-diazepan-5-oneStarting ScaffoldCommercially available
Diisopropylethylamine (DIPEA)Non-nucleophilic baseSigma-Aldrich
Dichloromethane (DCM)SolventFisher Scientific
N,N-Dimethylformamide (DMF)SolventFisher Scientific
Diverse Primary AminesDiversification reagentsCommercially available
Sodium Cyanoborohydride (NaBH3CN)Reducing agentSigma-Aldrich
Trifluoroacetic Acid (TFA)Cleavage reagentSigma-Aldrich
Solid-Phase Reaction VesselReaction containerVaries
Shaker/VortexerAgitationVaries
FT-IR SpectrometerReaction monitoringVaries
Protocol 1: Immobilization of 1-Cbz-diazepan-5-one on Wang Resin

This protocol describes the attachment of the scaffold to the solid support. The secondary amine of the diazepan-5-one displaces an activated carbonate on the Wang resin.

Step-by-Step Methodology:

  • Resin Swelling: Place Wang resin (1.0 g, nominal loading e.g., 1.0 mmol/g) in a solid-phase reaction vessel. Swell the resin in DCM (10 mL) for 30 minutes with gentle agitation. Drain the solvent.

  • Resin Activation (if not pre-activated): To the swollen resin, add a solution of p-nitrophenyl chloroformate (3.0 eq) and pyridine (3.0 eq) in DCM (10 mL). Agitate the mixture for 2 hours at room temperature. Wash the resin thoroughly with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Scaffold Coupling: Prepare a solution of 1-Cbz-diazepan-5-one (2.0 eq) and DIPEA (4.0 eq) in DMF (10 mL). Add this solution to the activated resin.

  • Reaction: Agitate the reaction mixture at room temperature for 16-24 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Capping (Optional): To cap any unreacted sites on the resin, treat with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF (10 mL) for 1 hour. Wash the resin as described in step 5.

  • Drying: Dry the resin under vacuum to a constant weight.

Causality and Insights: The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions. Swelling the resin is essential to ensure that all reactive sites within the polymer matrix are accessible. The optional capping step is good practice to prevent the formation of deletion sequences in the final library.

Protocol 2: On-Resin Reductive Amination

This protocol details the diversification of the immobilized scaffold at the ketone position. The ketone is first converted to an imine by condensation with a primary amine, followed by in-situ reduction.[11][12]

Reductive_Amination start Resin-Bound Ketone step1 Add R-NH2 Form Imine Intermediate start->step1:f0 step2 Add NaBH3CN Reduce Imine step1:f1->step2:f0 end Resin-Bound Amine step2:f1->end

Figure 2. Key steps in the on-resin reductive amination process.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin-bound scaffold from Protocol 1 in 1% acetic acid in DMF (10 mL) for 30 minutes.

  • Amine Addition: To the swollen resin, add a solution of the desired primary amine (5.0 eq) in 1% acetic acid in DMF (5 mL).

  • Imine Formation: Agitate the mixture at room temperature for 2 hours.

  • Reduction: Add a solution of sodium cyanoborohydride (NaBH3CN) (5.0 eq) in DMF (5 mL) to the reaction vessel.

  • Reaction: Continue to agitate the mixture for 12-18 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Causality and Insights: The use of a mildly acidic catalyst (acetic acid) promotes the formation of the iminium ion, which is more susceptible to nucleophilic attack by the hydride reducing agent.[11] Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions.[12] This protocol can be performed in parallel in multiple reaction vessels to generate a library of compounds with different R-groups.

Monitoring the Reaction Progress: The Role of FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for monitoring the progress of reactions on solid support.[13][14][15] A small sample of the resin beads can be removed at various time points, washed, dried, and analyzed.

Expected Spectral Changes:

Reaction Step Key Vibrational Band to Monitor Expected Change
ImmobilizationCarbonyl stretch (ketone) of 1-Cbz-diazepan-5-one (~1710 cm⁻¹)Appearance of the ketone band on the resin spectrum.
Reductive AminationCarbonyl stretch (ketone) (~1710 cm⁻¹)Disappearance of the ketone band.
Reductive AminationC=N stretch (imine intermediate) (~1650 cm⁻¹)Transient appearance and subsequent disappearance.

By monitoring the disappearance of the starting material's characteristic peak and the appearance of the product's peak, the reaction completion can be qualitatively assessed.

Protocol 3: Cleavage and Product Isolation

The final step is the release of the synthesized molecules from the solid support. For an acid-labile linker like Wang resin, a solution of trifluoroacetic acid (TFA) is typically used.

Step-by-Step Methodology:

  • Resin Preparation: Place the dried, functionalized resin in a clean reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.

  • Product Collection: Filter the resin and collect the filtrate, which contains the cleaved product.

  • Resin Washing: Wash the resin with a small amount of fresh TFA (2 x 2 mL) and then with DCM (2 x 5 mL). Combine all filtrates.

  • Solvent Evaporation: Concentrate the combined filtrates under reduced pressure to remove the majority of the TFA and DCM.

  • Product Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the final product.

  • Isolation and Purification: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude product can be further purified by techniques such as HPLC if necessary.

Causality and Insights: The cleavage cocktail often includes scavengers like water and TIS to trap reactive carbocations that may be formed during the cleavage process, preventing side reactions with sensitive functionalities on the product. The choice of scavengers should be tailored to the specific functionalities present in the library.

Conclusion

The solid-phase synthesis of 1,4-diazepan-5-one derivatives using 1-Cbz-diazepan-5-one as a starting scaffold is a robust and efficient method for the generation of diverse compound libraries. The protocols outlined in this application note provide a clear and logical workflow for researchers to implement this strategy. By carefully selecting the solid support, linker, and reaction conditions, and by utilizing analytical techniques such as FT-IR for reaction monitoring, high-quality libraries of these medicinally important compounds can be readily produced, accelerating the pace of drug discovery.

References

  • Bunin, B. A., & Ellman, J. A. (1992). A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine derivatives. Journal of the American Chemical Society, 114(27), 10997–10998. [Link]
  • Fülöpová, V., Gucký, T., Grepl, M., & Soural, M. (2012). Solid-phase synthesis of trisubstituted benzo[16][17]-diazepin-5-one derivatives.
  • Plunkett, M. J., & Ellman, J. A. (1995). Solid-Phase Synthesis of Structurally Diverse 1,4-Benzodiazepine Derivatives Using the Stille Coupling Reaction. Journal of the American Chemical Society, 117(12), 3306–3307. [Link]
  • Chong, P. Y. C. (2015). Part I. Cleavage of Carbamates to Isocyanates: Selectivity, Extension to the Solid Support, and Synthesis of Multivalent Glycoforms With Inter-Saccharide Carbamate Linkages. Part II. Conjugation of Carbohydrate Moieties to a Rigid Aromatic Linker for the Study of Glycoside Internal Dynamics.
  • de la Figuera, N., et al. (2001). An efficient monitoring technique for solid-phase reactions by KBr pellets/FT-IR using methyl p-aminobenzoate synthesis assisted by microwave radiation on merrifield resin. Journal of the Brazilian Chemical Society, 12(5), 647-651. [Link]
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
  • Bunin, B. A., Plunkett, M. J., & Ellman, J. A. (1994). The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. Proceedings of the National Academy of Sciences, 91(11), 4708-4712. [Link]
  • Dömling, A. (2002). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Molecular Diversity, 6(3-4), 181-193. [Link]
  • Fromont, C., & Bradley, M. (2000). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Current Opinion in Chemical Biology, 4(1), 71-74. [Link]
  • Krchnak, V., & Holladay, M. W. (2002). Traceless Solid-Phase Organic Synthesis. Chemical Reviews, 102(1), 61-92. [Link]
  • Süli-Vargha, H., Schlosser, G., & Ilas, J. (2007). 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester. Journal of Peptide Science, 13(11), 742-748. [Link]
  • Bunin, B. A., & Ellman, J. A. (1994). A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine derivatives. Journal of the American Chemical Society, 114(27), 10997-10998. [Link]
  • Heravi, M. M., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 15(12), 9200-9210. [Link]
  • Blaney, P., Grigg, R., & Sridharan, V. (2002). Traceless solid-phase organic synthesis. Chemical Reviews, 102(7), 2607-2624. [Link]
  • Heravi, M. M., et al. (2010). Synthesis of substituted 1,4-diazepines and 1,5-benzodiazepines using an efficient heteropolyacid-catalyzed procedure. Molecules, 16(1), 92-99. [Link]
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Plunkett, M. J., & Ellman, J. A. (1995). Solid-Phase Synthesis of Structurally Diverse 1,4-Benzodiazepine Derivatives Using the Stille Coupling Reaction. Journal of the American Chemical Society, 117(12), 3306-3307. [Link]
  • ResearchGate. (n.d.). Reductive Amination of Aldehydes and Ketones with 2-(Tributylamino)-ethoxyborohydride. [Link]
  • Li, J., et al. (2022).
  • Blaney, P., Grigg, R., & Sridharan, V. (2002). Traceless solid-phase organic synthesis. Chemical Reviews, 102(7), 2607-2624. [Link]
  • Wikipedia. (n.d.).
  • Gucký, T., et al. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Advances, 11(4), 2139-2148. [Link]
  • Schutznerova, E., et al. (2017). Traceless Solid-Phase Synthesis of Fused Chiral Macrocycles via Conformational Constraint-Assisted Cyclic Iminium Formation. Chemistry – A European Journal, 23(42), 10071-10075. [Link]
  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]
  • Mateo, C., et al. (2021). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. Chemosensors, 9(7), 173. [Link]
  • Heravi, M. M., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 15(12), 9200-9210. [Link]
  • ChemRxiv. (2022). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]
  • Li, F., et al. (2021). Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(III) complexes bearing an amidato ligand. Organic & Biomolecular Chemistry, 19(41), 8934-8939. [Link]
  • Lee, Y. S., & Tae, J. (2009). Nondestructive, colorimetric monitoring of amines and thiols on a solid support.
  • Wikipedia. (n.d.). Benzodiazepine. [Link]
  • Li, G., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 27(19), 6296. [Link]
  • Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.
  • Bitesize Bio. (2022). How to Immobilize Enzymes on Solid Supports. [Link]
  • Quibell, M., Turnell, W. G., & Johnson, T. (1998). Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. Journal of Peptide Science, 4(8), 461-470. [Link]
  • PubChem. (n.d.). Diazepam. [Link]
  • Bagheri, M., Beyermann, M., & Dathe, M. (2009). Immobilization Reduces the Activity of Surface-Bound Cationic Antimicrobial Peptides with No Influence upon the Activity Spectrum. Antimicrobial Agents and Chemotherapy, 53(3), 1132-1141. [Link]
  • Claude, S., et al. (2005). [Methods of chemical immobilization of an enzyme on a solid support]. Pathologie Biologie, 53(8-9), 517-523. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cbz-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cbz-diazepan-5-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and ultimately increase your product yield.

Introduction to the Synthesis of 1-Cbz-diazepan-5-one

1-Cbz-diazepan-5-one is a valuable intermediate in the synthesis of various pharmaceutical compounds. The carbobenzyloxy (Cbz) protecting group provides stability and allows for selective reactions at other positions of the diazepanone ring.[1] A common and effective method for synthesizing 1-Cbz-diazepan-5-one is through a Schmidt rearrangement of N-Cbz-4-piperidone. This reaction involves the acid-catalyzed addition of hydrazoic acid to the ketone, followed by a ring expansion to form the seven-membered diazepanone ring.[2][3]

This guide will focus on optimizing this synthetic route and addressing common issues that can lead to decreased yields.

Troubleshooting Guide

This section is designed to help you identify and resolve specific issues you may encounter during the synthesis of 1-Cbz-diazepan-5-one.

Question 1: My reaction yield is consistently low, even though I am following the protocol. What are the most likely causes?

Answer:

Low yields in the Schmidt rearrangement for 1-Cbz-diazepan-5-one synthesis can stem from several factors. Here's a breakdown of the most common culprits and how to address them:

  • Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the recommended reaction time, consider extending it. Ensure the reaction temperature is maintained as specified in the protocol, as the Schmidt reaction is temperature-sensitive. Vigorous stirring is also crucial to ensure proper mixing of the reactants, especially in a biphasic system.

  • Side Reactions: The formation of byproducts is a common cause of low yields. In the Schmidt reaction, potential side reactions include the formation of tetrazoles and hydrolysis of the Cbz group under strongly acidic conditions.

    • Solution: Careful control of the reaction conditions is key. The slow and controlled addition of sodium azide at a low temperature can minimize the formation of explosive and undesired side products.[4] Using the appropriate concentration of sulfuric acid is also critical to prevent the cleavage of the Cbz protecting group.

  • Product Degradation: The desired product, 1-Cbz-diazepan-5-one, might be degrading during the workup or purification process.

    • Solution: Ensure the workup procedure is performed promptly after the reaction is complete. Avoid prolonged exposure to strong acids or bases. During purification by column chromatography, use a suitable solvent system and high-quality silica gel to minimize product degradation on the column.

  • Poor Quality of Reagents: The purity of your starting materials and reagents can significantly impact the reaction outcome.

    • Solution: Use high-purity N-Cbz-4-piperidone and freshly prepared or purchased sodium azide. Ensure that the solvents are anhydrous, as water can interfere with the reaction.

Question 2: I am observing multiple spots on my TLC plate after the reaction. How can I identify the main byproduct and prevent its formation?

Answer:

The presence of multiple spots on your TLC plate indicates the formation of byproducts. The most common byproduct in this synthesis is the tetrazole formed from the reaction of hydrazoic acid with the ketone.

  • Identification: To identify the byproduct, you can try to isolate it by column chromatography and characterize it using spectroscopic methods like NMR and Mass Spectrometry. Comparing the Rf values of the spots with known standards, if available, can also be helpful.

  • Prevention:

    • Temperature Control: The formation of the tetrazole byproduct is often favored at higher temperatures. Maintaining a low reaction temperature (typically 0-5 °C) during the addition of sodium azide is crucial.[4]

    • Stoichiometry: Use the correct stoichiometry of reagents as specified in the protocol. An excess of hydrazoic acid can increase the likelihood of tetrazole formation.

    • Acid Concentration: The concentration of the acid catalyst can influence the reaction pathway. Fine-tuning the acid concentration might be necessary to favor the desired Schmidt rearrangement over side reactions.

Question 3: The purification of 1-Cbz-diazepan-5-one by column chromatography is difficult, and I am losing a significant amount of product. Are there any tips for improving the purification process?

Answer:

Purifying 1-Cbz-diazepan-5-one can be challenging due to its polarity and potential for degradation on silica gel. Here are some strategies to improve your purification:

  • Optimize the Solvent System: A well-chosen eluent system is critical for good separation. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A gradient elution might be more effective than an isocratic one.

  • Use High-Quality Silica Gel: Use silica gel with a consistent particle size and neutral pH to minimize product degradation.

  • Alternative Purification Methods: If column chromatography is consistently problematic, consider other purification techniques:

    • Recrystallization: This can be a highly effective method for obtaining pure crystalline product, provided a suitable solvent or solvent mixture can be found.[4]

    • Preparative TLC or HPLC: For smaller scales, these techniques can provide excellent separation and purity.

  • Workup Procedure: A thorough workup to remove acidic and basic impurities before chromatography can simplify the purification process and improve the final yield.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Cbz group in this synthesis?

A1: The carbobenzyloxy (Cbz) group is a protecting group for the nitrogen atom in the piperidone ring. It prevents unwanted side reactions at the nitrogen during the Schmidt rearrangement and can be easily removed later in the synthetic sequence if required.[1]

Q2: Are there any alternative synthetic routes to 1-Cbz-diazepan-5-one?

A2: Yes, other synthetic strategies can be employed to synthesize diazepanones. These include:

  • Ring-Closing Metathesis (RCM): This powerful reaction can be used to form the seven-membered ring from a suitable diene precursor.[5][6][7][8][9]

  • Intramolecular Cyclization: An intramolecular C-N bond formation can be another effective route.[10][11]

  • Multicomponent Reactions: These reactions can be used to construct the diazepine ring in a single step from multiple starting materials.[12]

Q3: What are the safety precautions I should take when performing the Schmidt reaction?

A3: The Schmidt reaction involves the use of sodium azide and hydrazoic acid, which are highly toxic and potentially explosive. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid contact of azides with heavy metals, as this can form explosive heavy metal azides.

  • Quench any residual azide with a suitable reagent (e.g., sodium nitrite) before disposal.

  • Always handle hydrazoic acid with extreme caution. It is typically generated in situ from sodium azide and a strong acid.

Experimental Protocols

Protocol 1: Synthesis of 1-Cbz-diazepan-5-one via Schmidt Rearrangement

This protocol is adapted from the synthesis of a similar compound, 1-Benzyl-1,4-diazepan-5-one.[4]

Materials:

  • N-Cbz-4-piperidone

  • Sodium azide (NaN₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-Cbz-4-piperidone (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (4 equivalents) to the stirred solution, maintaining the temperature at 0 °C.

  • In a separate beaker, dissolve sodium azide (1.5 equivalents) in a minimal amount of deionized water.

  • Slowly add the sodium azide solution to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, let the reaction stir at 0 °C for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to a beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-Cbz-diazepan-5-one.

Parameter Recommended Value Troubleshooting
Temperature 0-5 °CHigher temperatures can lead to byproduct formation.
Reaction Time 2-4 hours (monitor by TLC)Incomplete reaction may require longer time.
Sodium Azide Addition Slow, dropwiseRapid addition can be hazardous and lead to side reactions.
pH of Workup 7-8Incomplete neutralization can lead to product degradation.

Visualization of Key Processes

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Schmidt Rearrangement cluster_2 Workup and Purification A Dissolve N-Cbz-4-piperidone in CH2Cl2 B Cool to 0 °C A->B C Add H2SO4 B->C D Slowly add NaN3 solution C->D Initiate Reaction E Stir at 0 °C D->E F Monitor by TLC E->F G Quench with ice F->G Reaction Complete H Neutralize with NaHCO3 G->H I Extract with CH2Cl2 H->I J Dry and Concentrate I->J K Column Chromatography J->K L L K->L Pure 1-Cbz-diazepan-5-one G A Low Yield B Incomplete Reaction? A->B C Extend reaction time Increase stirring B->C Yes D Side Reactions? B->D No E Control temperature (0-5 °C) Slow NaN3 addition D->E Yes F Product Degradation? D->F No G Prompt workup Optimize purification F->G Yes H Poor Reagent Quality? F->H No I Use high-purity reagents Use anhydrous solvents H->I Yes

Caption: Troubleshooting flowchart for low yield issues.

References

  • A facile synthetic route to diazepinone derivatives via ring closing metathesis and its application for human cytidine deaminase inhibitors.
  • Efficient convergent synthesis of 1,3-diazepinone nucleosides by ring-closing metathesis and direct glycosyl
  • Efficient convergent synthesis of 1,3-diazepinone nucleosides by ring-closing metathesis and direct glycosylation. National Institutes of Health (NIH). [Link]
  • Efficient convergent synthesis of 1,3-diazepinone nucleosides by ring-closing metathesis and direct glycosylation.
  • A facile synthetic route to diazepinone derivatives via ring closing metathesis and its application for human cytidine deaminase inhibitors.
  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. National Institutes of Health (NIH). [Link]
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
  • A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzod[5][8]iazepin-5-ones as potential anticancer and antiprotozoal agents. PubMed. [Link]
  • Scheme 3 Synthesis of N 1 -alkyl-1,4-diazepin-5-ones via the Schmidt reaction.
  • 1-Benzyl-1,4-diazepan-5-one. National Institutes of Health (NIH). [Link]
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
  • Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry.
  • Schmidt reaction. Wikipedia. [Link]
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
  • 1-Cbz-d[5][8]iazepan-5-one. ChemBK. [Link]
  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers. [Link]
  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.
  • Intramolecular Schmidt Reaction: Applications in N
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

Sources

Identifying and minimizing side reactions in diazepanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diazepanone Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for diazepanone synthesis. This guide is structured to provide direct, actionable advice for the common challenges encountered during the synthesis of diazepanone scaffolds. As Senior Application Scientists, we have designed this resource to move beyond simple procedural lists, offering insights into the underlying chemical principles to empower you in optimizing your reactions, troubleshooting unexpected outcomes, and ensuring the highest purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for creating a diazepanone ring, and what are their key differences?

The synthesis of the diazepanone core, a seven-membered ring with two nitrogen atoms and a ketone, is typically achieved through intramolecular cyclization or rearrangement reactions. The two most prevalent and mechanistically distinct methods are the Beckmann rearrangement and the Schmidt reaction.

  • Beckmann Rearrangement : This classic reaction transforms a cyclic ketoxime into a lactam (in this case, a diazepanone). The key step involves treating a precursor, such as a piperidin-4-one oxime, with an acid catalyst (e.g., H₂SO₄, PPA) to induce a rearrangement where a carbon atom migrates to the nitrogen of the oxime. The choice of which carbon migrates is determined by its position anti to the oxime's hydroxyl group, making stereochemistry critical.[1][2][3]

  • Schmidt Reaction : This reaction offers a more direct route from a cyclic ketone (e.g., a piperidin-4-one) to the diazepanone. It involves the use of hydrazoic acid (HN₃) or an alkyl azide in the presence of a strong acid.[4][5][6] The reaction proceeds through the addition of the azide to the protonated ketone, followed by a rearrangement that expels nitrogen gas (N₂) and expands the ring.[5][7] This method avoids the isolation of an oxime intermediate.

The choice between these methods often depends on the stability of the substrate to harsh acidic conditions, the availability of starting materials, and the desired regioselectivity in unsymmetrical precursors.

Q2: What are the most common classes of side reactions I should anticipate in diazepanone synthesis?

Regardless of the primary synthetic route, researchers frequently encounter three main classes of side reactions:

  • Polymerization/Oligomerization : Lactams, including diazepanones, can undergo ring-opening polymerization, especially under the conditions used for their synthesis (e.g., presence of acid or base catalysts and heat). This leads to the formation of dimers, trimers, and higher-order polymers, which can significantly reduce the yield of the desired monomeric diazepanone.[8][9][10]

  • Beckmann Fragmentation : A common competing pathway in the Beckmann rearrangement is fragmentation, which leads to the formation of a nitrile instead of the desired lactam.[1][11] This is particularly prevalent when the migrating carbon is part of a stable carbocation or when the reaction conditions favor elimination over rearrangement.

  • Incomplete Reactions or Stalling : Reactions may fail to proceed to completion, leaving significant amounts of starting material or intermediates. This can be due to various factors including insufficient catalyst activity, presence of moisture, or deactivation of reagents.[12][13][14]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems you might encounter in the lab and provides a logical framework for diagnosing and solving them.

Problem 1: My reaction yield is significantly lower than expected, and I have a complex mixture of products.

A low yield accompanied by multiple spots on a TLC plate or numerous peaks in an LC-MS analysis points towards competing side reactions or decomposition.[12][15]

Possible Causes & Solutions:

  • Cause A: Polymerization.

    • Diagnosis: The presence of broad signals in the NMR baseline or a series of peaks in the mass spectrum with repeating mass units corresponding to your diazepanone monomer are strong indicators of oligomerization.[8][16]

    • Mechanism: The amide bond of a newly formed diazepanone can be attacked by another molecule, initiating a chain reaction, especially at high concentrations and temperatures.

    • Solution:

      • Lower Reaction Concentration: Run the reaction under more dilute conditions. This reduces the probability of intermolecular reactions that lead to polymerization.

      • Control Temperature: Overheating can promote polymerization. Determine the minimum temperature required for the rearrangement or cyclization to occur efficiently and maintain it precisely.

      • Optimize Reagent Addition: If the reaction is an intramolecular cyclization, consider using syringe pump addition of the linear precursor to the reaction vessel at a slow, controlled rate. This keeps the instantaneous concentration of the reactive species low, favoring the desired intramolecular ring-closing over intermolecular polymerization.

  • Cause B: Beckmann Fragmentation (in Beckmann Rearrangement routes).

    • Diagnosis: The presence of a strong, sharp peak around 2200-2260 cm⁻¹ in the IR spectrum of your crude product is characteristic of a nitrile (C≡N) group. Mass spectrometry will also show a molecular ion corresponding to the fragmented, nitrile-containing product.[11]

    • Solution:

      • Reagent Choice: The choice of acid can influence the fragmentation pathway. Milder reagents that are less dehydrating can sometimes suppress fragmentation. Consider alternatives to strong acids like PCl₅ or TsCl, which can be effective at lower temperatures.[1]

      • Solvent Polarity: The solvent system can stabilize or destabilize key intermediates. Experiment with solvents of varying polarity to find conditions that favor the rearrangement pathway.

G cluster_analysis Crude Product Analysis cluster_solutions Corrective Actions start Low Yield Observed check_purity 1. Verify Purity of Starting Materials (NMR, GC-MS) start->check_purity check_conditions 2. Confirm Anhydrous Conditions & Inert Atmosphere check_purity->check_conditions analyze_crude 3. Analyze Crude Product (TLC, LC-MS, IR, NMR) check_conditions->analyze_crude polymer Polymer/Oligomer Peaks in MS/NMR? analyze_crude->polymer nitrile Nitrile Peak in IR? Fragmentation in MS? polymer->nitrile No solve_polymer Reduce Concentration Lower Temperature Use Syringe Pump Addition polymer->solve_polymer Yes starting_material High % of Starting Material Remaining? nitrile->starting_material No solve_nitrile Change Acid Catalyst (e.g., TsCl, PCl5) Optimize Solvent nitrile->solve_nitrile Yes solve_stall Increase Catalyst Loading Extend Reaction Time Increase Temperature starting_material->solve_stall Yes

Caption: Troubleshooting workflow for low yield in diazepanone synthesis.

Problem 2: My desired diazepanone is formed, but it is difficult to purify from a persistent side product.

Even when a primary side reaction doesn't dominate, its product can be challenging to separate due to similar physical properties (e.g., polarity, solubility).

Possible Causes & Solutions:

  • Cause A: Formation of a Regioisomer (in unsymmetrical precursors).

    • Diagnosis: You observe two distinct products with the same mass in your LC-MS, but with different retention times and NMR spectra. This is common in the Schmidt or Beckmann rearrangement of unsymmetrical ketones, where migration of two different groups is possible.[6]

    • Mechanism: In the Schmidt reaction of an unsymmetrical ketone, the larger, more electron-donating group typically migrates preferentially.[5][17] In the Beckmann rearrangement, the migrating group is the one anti to the oxime hydroxyl group. If your oxime starting material is a mixture of (E) and (Z) isomers, you will get a mixture of regioisomeric lactams.[1]

    • Solution:

      • Control Oxime Isomerization (Beckmann): The key is to control the stereochemistry of the oxime precursor. Carefully control the pH during oxime formation and consider purification of the desired oxime isomer by chromatography or recrystallization before proceeding with the rearrangement.

      • Leverage Sterics/Electronics (Schmidt): If using the Schmidt reaction, you may be able to influence the migration aptitude by modifying the substrate to enhance the electronic or steric differences between the two potential migrating groups.

      • Chromatography Optimization: If a mixture is unavoidable, meticulous optimization of your purification method is required. Screen different solvent systems for column chromatography or consider preparative HPLC for difficult separations.

  • Cause B: Incomplete reaction leading to contamination with starting material.

    • Diagnosis: TLC and LC-MS clearly show both the starting material and the desired product.

    • Solution:

      • Increase Catalyst Loading: The catalyst may be decomposing or insufficient. Try a modest increase in the catalyst amount (e.g., from 1.1 eq to 1.3 eq).

      • Extend Reaction Time: Monitor the reaction by TLC or LC-MS over a longer period to ensure it has reached completion.

      • Ensure Anhydrous Conditions: Water can hydrolyze reagents or intermediates. Ensure all glassware is flame-dried and solvents are anhydrous.[13][14]

ParameterEffect on PolymerizationEffect on FragmentationGeneral Recommendation
Temperature Increases significantly with higher tempsCan increase, but is substrate-dependentUse the lowest effective temperature.
Concentration Increases at higher concentrationsLess sensitive than polymerizationUse dilute conditions (0.01-0.1 M).
Acid Catalyst Can catalyze ring-openingHighly dependent on acid type/strengthScreen catalysts (H₂SO₄, PPA, TsCl) for optimal selectivity.
Solvent Can affect solubility and reaction ratePolar aprotic solvents may stabilize key intermediatesTHF, Dioxane, or MeCN are common starting points.

Experimental Protocols & Analytical Methods

Protocol 1: General Procedure for Identification of Impurities by LC-MS

This protocol outlines a standard approach for analyzing a crude reaction mixture to identify the desired product and potential side products.

  • Sample Preparation: Dissolve a small aliquot (approx. 1 mg) of the crude reaction mixture in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Filter the solution through a 0.22 µm syringe filter.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV/Vis Diode Array Detector (DAD) to observe the UV spectrum of each peak.

  • MS Method:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for diazepanones.

    • Scan Range: Scan a mass range from ~50 m/z up to ~1000 m/z to capture the monomer, potential dimers, and other small fragments.

  • Data Analysis: Correlate the peaks from the HPLC chromatogram with their corresponding mass spectra. Look for the expected molecular ion [M+H]⁺ for your diazepanone. Identify other major peaks and hypothesize their structures based on their mass (e.g., unreacted starting material, fragmented nitrile, dimer [2M+H]⁺).[18][19]

G cluster_main Desired Pathway: Beckmann Rearrangement cluster_side1 Side Reaction: Fragmentation cluster_side2 Side Reaction: Polymerization Ketoxime Cyclic Ketoxime Nitrilium Nitrilium Ion Intermediate Ketoxime->Nitrilium H⁺, -H₂O Fragmented_Nitrile Fragmented Nitrile Ketoxime->Fragmented_Nitrile H⁺, Fragmentation Diazepanone Desired Diazepanone (Lactam) Nitrilium->Diazepanone +H₂O Polymer Dimer / Polymer Diazepanone->Polymer Intermolecular Reaction

Caption: Competing reaction pathways in diazepanone synthesis via Beckmann rearrangement.

References

  • Cheng, J., Deming, T. J. (2001). Controlled Polymerization of β-Lactams Using Metal−Amido Complexes: Synthesis of Block Copoly(β-peptides). Journal of the American Chemical Society, 123(38), 9457–9458. [Link]
  • Cheng, J., Deming, T. J. Controlled Polymerization of β-Lactams Using Metal-Amido Complexes: Synthesis of Block Copoly(β-peptides). Cheng Research Group, University of Illinois. [Link]
  • Zhang, D., et al. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. The Royal Society of Chemistry. [Link]
  • Sebenda, J. (1976). Polymerizability of Lactams. Pure and Applied Chemistry, 48(3), 329–334. [Link]
  • Karger-Kocsis, J., et al. (2019). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI. [Link]
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Not Voodoo. [Link]
  • Organic Chemistry Portal. Schmidt Reaction. [Link]
  • Wikipedia. Schmidt reaction. [Link]
  • Kalas, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. [Link]
  • Wu, J. (2020). Major classes of variations on the Beckmann rearrangement.
  • Reddit r/Chempros. (2024). What are some common causes of low reaction yields? [Link]
  • Ashenhurst, J. Beckmann Rearrangement. Master Organic Chemistry. [Link]
  • Professor Dave Explains. (2021). Schmidt Reaction. YouTube. [Link]
  • Aakash Institute. Schmidt reaction in chemistry: Definition, Types and Importance. [Link]
  • Wikipedia. Beckmann rearrangement. [Link]
  • Singh, S., et al. (2019). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview.
  • Sharma, R., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 786-806. [Link]
  • Asian Journal of Research in Chemistry. (2018).
  • Chemistry LibreTexts. Beckmann Rearrangement. [Link]
  • Qiu, F., Norwood, D. L. (2007). Identification of Pharmaceutical Impurities. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 877-935. [Link]
  • International Journal of Pharmaceutical and Biological Science Archive. (2023). Cutting edge Techniques for Impurity Profiling in Pharmaceutical Analysis: A brief Overview. [Link]

Sources

Technical Support Center: Overcoming Purification Challenges with 1-Cbz-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Cbz-diazepan-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the integrity of your research and development.

Introduction: The Structural Context of Purification

1-Cbz-diazepan-5-one is a key building block in medicinal chemistry, featuring a seven-membered diazepine ring, a ketone functionality, and a carbobenzyloxy (Cbz) protecting group. The interplay of these features dictates its purification strategy. The Cbz group, while robust, can be labile under certain conditions, and the polarity imparted by the ketone and the amide within the diazepine ring can present unique separation challenges.[1][2] This guide will equip you with the expertise to anticipate and resolve these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with crude 1-Cbz-diazepan-5-one?

A1: Process-related impurities are the most common. Depending on the synthetic route, these can include unreacted starting materials, byproducts from incomplete cyclization, or species resulting from over-alkylation. Given the structure, potential impurities could be related to those seen in the synthesis of similar benzodiazepines.[3][4] Additionally, degradation products, such as the deprotected diazepan-5-one, can be present if the Cbz group is unintentionally cleaved.

Q2: My 1-Cbz-diazepan-5-one appears to be degrading during purification. What are the likely causes?

A2: The Cbz protecting group is susceptible to cleavage under harsh acidic or basic conditions, as well as by catalytic hydrogenation.[2][5] Carbamates, in general, can undergo hydrolysis, particularly at a basic pH.[6] Elevated temperatures can also accelerate degradation.[6] It is crucial to maintain a near-neutral or slightly acidic pH and to use moderate temperatures during purification.

Q3: What are the recommended analytical techniques to assess the purity of 1-Cbz-diazepan-5-one?

A3: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the method of choice for quantitative analysis of benzodiazepine-related structures.[7][8] Thin-Layer Chromatography (TLC) provides a rapid, qualitative assessment of purity and is invaluable for monitoring the progress of purification.[9] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and the identification of impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-Cbz-diazepan-5-one.

Issue 1: Low Recovery After Column Chromatography

Symptoms: A significant loss of product mass after purification by silica gel column chromatography.

Possible Causes & Solutions:

Cause Explanation Solution
Irreversible Adsorption The polar nature of the ketone and amide in the diazepan-5-one ring can lead to strong, sometimes irreversible, binding to the acidic silica gel.1. Deactivate the Silica Gel: Pre-treat the silica gel with a small percentage (e.g., 1%) of a tertiary amine like triethylamine in the mobile phase to neutralize acidic sites. 2. Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (e.g., diol or cyano).
Product Streaking/Tailing Broad elution bands can lead to the mixing of product fractions with impurities, resulting in a lower yield of pure material.1. Optimize the Mobile Phase: A systematic solvent screen is recommended. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or acetone). The addition of a small amount of a highly polar solvent like methanol can sometimes sharpen the elution profile. 2. Dry Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder. This often leads to better separation than wet loading in a solvent.
Compound Instability on Silica The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.1. Minimize Contact Time: Use flash chromatography with higher flow rates to reduce the time the compound spends on the column. 2. Work at Lower Temperatures: If feasible, running the column in a cold room can mitigate on-column degradation.[6]
Issue 2: Oily Product Instead of a Crystalline Solid After Recrystallization

Symptoms: The product fails to crystallize from the chosen solvent system and instead separates as an oil.

Possible Causes & Solutions:

Cause Explanation Solution
Presence of Impurities Impurities can interfere with the crystal lattice formation, a phenomenon known as eutectic mixture formation.1. Pre-purification: Perform a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization. 2. Re-evaluate Crude Purity: Use an analytical technique like HPLC or NMR to assess the purity of the crude material. If it is significantly impure, column chromatography may be necessary before recrystallization.
Inappropriate Solvent System The solvent may be too good, keeping the product in solution even at low temperatures, or too poor, causing it to crash out as an amorphous solid or oil.1. Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane). An ideal single solvent for recrystallization will dissolve the compound when hot but not when cold.[6] 2. Use a Co-solvent System: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Dissolve the compound in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until turbidity persists. Reheat to clarify and then allow to cool slowly.
Supersaturation The solution may be supersaturated, preventing nucleation and crystal growth.1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites. 2. Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization. 3. Reduce Temperature Slowly: Allow the solution to cool to room temperature undisturbed before moving it to a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized for your specific crude material.

  • TLC Analysis:

    • Dissolve a small amount of the crude 1-Cbz-diazepan-5-one in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives your product an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material (a general rule of thumb is a 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the chosen mobile phase and pack the column, ensuring there are no air bubbles.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the mobile phase, maintaining a constant flow rate.

    • Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the pure fractions, as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1-Cbz-diazepan-5-one.

Protocol 2: Recrystallization

This protocol outlines the general steps for purifying solid 1-Cbz-diazepan-5-one.

  • Solvent Selection:

    • In small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and with gentle heating.

    • An ideal solvent will fully dissolve the product at its boiling point but will result in poor solubility at room temperature or below.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, you can further cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Visualizing the Purification Workflow

The following diagram illustrates a logical workflow for the purification of 1-Cbz-diazepan-5-one.

Purification_Workflow start Crude 1-Cbz-diazepan-5-one tlc_analysis TLC & HPLC Analysis (Assess Purity & Impurity Profile) start->tlc_analysis decision_purity Is the crude material >90% pure? tlc_analysis->decision_purity recrystallization Recrystallization (Solvent Screening & Optimization) decision_purity->recrystallization Yes column_chromatography Column Chromatography (Stationary & Mobile Phase Optimization) decision_purity->column_chromatography No decision_oiling_out Does the product oil out? recrystallization->decision_oiling_out final_product Pure 1-Cbz-diazepan-5-one recrystallization->final_product decision_column_success Is the separation successful? column_chromatography->decision_column_success decision_oiling_out->column_chromatography Yes decision_oiling_out->final_product No decision_column_success->recrystallization Yes, for final polishing pre_purification Pre-purification (e.g., plug filtration) decision_column_success->pre_purification No, streaking or poor separation pre_purification->column_chromatography

Caption: A decision-making workflow for the purification of 1-Cbz-diazepan-5-one.

References

  • Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Reddit. Protecting groups in organic synthesis?!. (2018).
  • Benchchem. Technical Support Center: Purification of Carbamic Acid Derivatives.
  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). (2025).
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018).
  • Journal of Chemical and Pharmaceutical Research. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. (2015).
  • ChemBK. 1-Cbz-[1][10]diazepan-5-one. (2024).
  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021).
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • PMC. Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. (2012).
  • Google Patents. Preparation of diazepam.
  • PMC. Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
  • SynZeal. Diazepam EP Impurity A | 1088-11-5.
  • PubChem. Diazepam.
  • SIELC Technologies. Diazepam. (2018).
  • NCBI Bookshelf. Diazepam - Some Pharmaceutical Drugs.
  • ResearchGate. Analytical methods for determination of benzodiazepines. A short review. (2025).
  • Benchchem. Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.

Sources

Technical Support Center: Optimization of Reaction Conditions for Cbz Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Carboxybenzyl (Cbz or Z) group deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often challenging transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your Cbz deprotection reactions.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during Cbz deprotection experiments in a question-and-answer format.

Issue 1: My Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or does not go to completion. What are the potential causes and how can I resolve this?

Incomplete or slow catalytic hydrogenation is a frequent challenge. Several factors can contribute to this issue, and a systematic approach to troubleshooting is essential.[1]

Potential Causes and Solutions:

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.[1][2]

    • Solution: Ensure the starting material is of high purity and free from sulfur-containing contaminants. If the substrate contains a sulfur moiety, consider an alternative deprotection method not prone to poisoning, such as acid-catalyzed or nucleophilic cleavage.[1][3] In some cases, increasing the catalyst loading can help overcome minor impurities.[4]

  • Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between batches and diminish over time.[1][3]

    • Solution: Use a fresh batch of high-quality catalyst.[1][2] For particularly stubborn reactions, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be effective.[3]

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be adequate for complete conversion, especially with sterically hindered substrates.[1]

    • Solution: Increase the hydrogen pressure, for instance, to 40-50 psi or higher using a Parr apparatus.[1][5]

  • Inadequate Mixing: In a heterogeneous reaction, efficient mixing is critical for the substrate to interact with the catalyst surface.[1][2]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1][2]

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[1][4]

    • Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[1][4] The use of a mixed catalyst system with a solid acid like niobic acid-on-carbon (Nb₂O₅/C) can also facilitate the reaction.[6]

  • Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its interaction with the catalyst.[4]

    • Solution: Experiment with different solvents or solvent mixtures to improve solubility. Common solvents include methanol, ethanol, ethyl acetate, and THF.[3][4][7]

start Incomplete/Slow Hydrogenolysis cause1 Catalyst Poisoning start->cause1 Potential Cause cause2 Poor Catalyst Activity start->cause2 Potential Cause cause3 Insufficient Hydrogen start->cause3 Potential Cause cause4 Poor Mixing start->cause4 Potential Cause cause5 Product Inhibition start->cause5 Potential Cause sol1 Purify Substrate or Use Alternative Method cause1->sol1 Solution sol2 Use Fresh/Higher Loading of Catalyst cause2->sol2 Solution sol3 Increase H₂ Pressure cause3->sol3 Solution sol4 Improve Agitation cause4->sol4 Solution sol5 Add Weak Acid (e.g., Acetic Acid) cause5->sol5 Solution

Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Issue 2: I am observing unexpected side products during my Cbz deprotection. How can I minimize these?

The nature of side reactions depends heavily on the chosen deprotection method and the functional groups present in the substrate.

  • Scenario A: Side Reactions in Catalytic Hydrogenolysis

    • Problem: Reduction of other functional groups such as alkenes, alkynes, nitro groups, or aryl halides.[1][2]

    • Solution: Transfer hydrogenolysis, using a hydrogen donor like ammonium formate or formic acid, often provides better selectivity.[1][4] Alternatively, non-reductive methods like acid-catalyzed or nucleophilic cleavage should be considered.[1][2] A Pd/C-ethylenediamine complex catalyst has also been reported to chemoselectively hydrogenate various reducible functionalities without removing the Cbz group, indicating the potential for catalyst modification to tune selectivity.[8]

  • Scenario B: Side Reactions in Acid-Catalyzed Cleavage (e.g., HBr/HOAc)

    • Problem: Acetylation of the deprotected amine when using acetic acid as a solvent, or degradation of other acid-sensitive groups.[1][2]

    • Solution: Use a non-nucleophilic acid/solvent system, such as HCl in dioxane.[1][2] Milder Lewis acid conditions, for example, AlCl₃ in hexafluoroisopropanol (HFIP), can also be effective and are compatible with a wider range of functional groups.[1][2][9]

start Cbz-Protected Amine method1 Catalytic Hydrogenolysis start->method1 method2 Acid-Catalyzed Cleavage start->method2 method3 Nucleophilic Cleavage start->method3 product Deprotected Amine method1->product Desired side1 Reduction of Other Groups method1->side1 Potential Side Reaction method2->product Desired side2 Acid-Mediated Side Reactions method2->side2 Potential Side Reaction method3->product Desired side3 Byproduct Formation method3->side3 Potential Byproduct

Comparison of Cbz deprotection methods and potential side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for Cbz deprotection? The most prevalent and generally clean method for Cbz group removal is catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas.[1][2] The byproducts, toluene and carbon dioxide, are volatile and easily removed.[2]

Q2: My compound has a double bond that I want to preserve. Can I still use catalytic hydrogenation? Standard catalytic hydrogenation with H₂ and Pd/C will likely reduce the double bond.[1] In this case, transfer hydrogenolysis might offer better selectivity, but non-reductive methods are safer choices.[1] Acid-catalyzed cleavage with HBr/acetic acid (if no other acid-sensitive groups are present) or milder conditions like AlCl₃/HFIP are excellent alternatives.[2][3] Nucleophilic cleavage is also a suitable option.[2]

Q3: Are there safety concerns with any of the Cbz deprotection reagents? Yes. For instance, using TMS-iodide for Cbz deprotection can generate benzyl iodide, a potent and potentially genotoxic alkylating agent.[1][2][10] For late-stage pharmaceutical synthesis, it is advisable to avoid methods that produce such reactive byproducts.[1][2] Catalytic hydrogenation requires the safe handling of hydrogen gas.[1][2]

Q4: How do I choose the best deprotection method for my specific substrate? The choice of method depends on the functional groups present in your molecule.[1][2]

  • For simple substrates without other reducible groups: Catalytic hydrogenation is often the method of choice.[2]

  • For substrates with reducible groups (e.g., alkenes, alkynes, nitro groups): Non-reductive methods are preferred. Consider acid-catalyzed cleavage (e.g., AlCl₃/HFIP) or nucleophilic cleavage.[2]

  • For substrates with acid-sensitive groups (e.g., Boc, trityl): Catalytic hydrogenation or nucleophilic cleavage are the most suitable options.

  • For sulfur-containing substrates: Avoid palladium catalysts. Acid-catalyzed or nucleophilic cleavage are the recommended methods.[3]

III. Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenolysis (H₂, Pd/C)

This is the most common method for Cbz deprotection, valued for its mild conditions and clean byproducts.[4][7]

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (e.g., balloon or Parr apparatus)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent like MeOH or EtOH.[4][7]

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).[7]

  • Secure a hydrogen balloon to the reaction flask or place the vessel in a Parr apparatus.[1][7]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[1][7]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[1][7]

  • Monitor the reaction progress by TLC or LC-MS.[1][2]

  • Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry on the filter paper. Quench with water before disposal.[2]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 2: General Procedure for Acid-Catalyzed Deprotection (HBr in Acetic Acid)

This method is useful for substrates that are sensitive to hydrogenation.[11]

Materials:

  • Cbz-protected amine

  • 33% Hydrogen bromide (HBr) in acetic acid (HOAc)

  • Glacial acetic acid

Procedure:

  • Dissolve the Cbz-protected amine (1.0 equivalent) in glacial acetic acid.[3][11]

  • Add the solution of 33% HBr in acetic acid to the mixture.[3][11]

  • Stir the reaction at room temperature. Reaction times can vary from minutes to several hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction and proceed with the appropriate aqueous work-up and extraction.

Protocol 3: General Procedure for Nucleophilic Cleavage

This method provides a non-reductive and non-acidic pathway for Cbz removal, making it suitable for sensitive substrates.[12][13]

Materials:

  • Cbz-protected amine

  • 2-Mercaptoethanol

  • Potassium phosphate or another suitable base

  • N,N-Dimethylacetamide (DMAC)

Procedure:

  • To a solution of the Cbz-protected amine (1 equivalent) in DMAC, add potassium phosphate (e.g., 2-4 equivalents).[1][13]

  • Add 2-mercaptoethanol (e.g., 2 equivalents).[1][13]

  • Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[1][13]

  • After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent.[1]

IV. Data Summary

Deprotection MethodReagentsTypical Reaction TimeKey AdvantagesKey Limitations
Catalytic Hydrogenolysis H₂, Pd/C1-16 hMild, clean byproducts (toluene, CO₂)Reduces other functional groups, catalyst poisoning by sulfur
Transfer Hydrogenolysis Ammonium formate, Pd/C0.5-4 hSafer than H₂ gas, often more selectiveMay still reduce some sensitive groups
Acidic Cleavage HBr/HOAc0.5-6 hEffective for hydrogenation-sensitive substratesHarsh conditions, potential for side reactions (e.g., acetylation)
Lewis Acid Cleavage AlCl₃/HFIP1-5 hMild, good functional group toleranceRequires stoichiometric Lewis acid
Nucleophilic Cleavage 2-Mercaptoethanol, base2-8 hHighly selective, orthogonal to many groupsRequires heating, potential for thiol-related side products

V. References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Cbz Deprotection Reactions. Benchchem. Retrieved from

  • Benchchem. (2025). Technical Support Center: Optimization of Cbz Deprotection. Benchchem. Retrieved from

  • Benchchem. (2025). Technical Support Center: Troubleshooting Cbz Deprotection Failures. Benchchem. Retrieved from

  • Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem. Retrieved from

  • Benchchem. (2025). How to improve the efficiency of Cbz group removal. Benchchem. Retrieved from

  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech. Retrieved from

  • Cortes-Clerget, M., Lee, N. R., & Lipshutz, B. H. (2019). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Nature Protocols, 14(3), 834-855. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. StudySmarter. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Common Organic Chemistry. Retrieved from [Link]

  • Devyatkov, S. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. Retrieved from [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]

  • Lenci, E., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Ishizaka, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2896-2901. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Cbz Protection - Common Conditions. Common Organic Chemistry. Retrieved from [Link]

  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. Retrieved from [Link]

  • ResearchGate. (2022). Why does my CBz-deprotection not work?. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Scientific Update. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Analysis of Common Impurities in 1-Cbz-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for 1-Cbz-diazepan-5-one. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the success of downstream applications and the quality of the final active pharmaceutical ingredient (API). This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during its synthesis, purification, and analysis. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower your research and development.

This guide will delve into the common impurities that can arise from starting materials, side reactions during the N-protection step, and degradation pathways. We will also cover best practices for analytical method development to ensure robust impurity profiling.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Impurities from Reagents and Starting Materials

Question 1: I'm seeing unexpected byproducts in my synthesis of 1-Cbz-diazepan-5-one. Could my benzyl chloroformate (Cbz-Cl) reagent be the source?

Answer: Absolutely. The quality of benzyl chloroformate is critical, and it can be a significant source of impurities. Cbz-Cl is highly reactive and susceptible to degradation, especially with exposure to moisture.

  • Hydrolysis Products: Cbz-Cl reacts with water to decompose into benzyl alcohol, carbon dioxide, and hydrochloric acid (HCl).[1][2] The presence of excess benzyl alcohol can complicate purification, and the generated HCl can protonate your amine starting material, rendering it non-nucleophilic and leading to incomplete reactions.[3]

  • Reagent Impurities: Commercially available Cbz-Cl may contain residual impurities from its manufacturing process. Common culprits include:

    • Benzyl Chloride: Can react with amine nucleophiles to form a benzyl amine impurity.[4]

    • Phosgene: A highly toxic and reactive starting material for Cbz-Cl production. While typically present in trace amounts, it can lead to the formation of urea-type byproducts if it reacts with your diazepan-5-one.[2][4]

    • Dibenzyl Carbonate: Formed when Cbz-Cl reacts with benzyl alcohol.[5] This is generally less reactive but will appear as a high-molecular-weight impurity.

Expert Recommendation: Always use a fresh bottle of Cbz-Cl or one that has been stored meticulously under anhydrous conditions. A quick quality check via ¹H NMR is advisable for critical syntheses. If you suspect reagent degradation, consider purifying the Cbz-Cl by distillation under reduced pressure, though extreme caution is necessary due to its hazardous nature.

Category 2: Impurities Originating from the N-Protection Reaction

Question 2: My Cbz-protection reaction is incomplete, and I have significant amounts of unreacted 1,4-diazepan-5-one starting material. What's going wrong?

Answer: This is a common issue that typically points to one of three areas: reagent stoichiometry, base inefficiency, or reduced nucleophilicity of the starting material.

  • Inadequate Base: The reaction of an amine with Cbz-Cl generates one equivalent of HCl.[3] This acid will protonate the starting amine, effectively taking it out of the reaction. You must use at least one equivalent of a base to neutralize this acid. For secondary amines like 1,4-diazepan-5-one, using slightly more than one equivalent (e.g., 1.1-1.2 eq.) of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. Inorganic bases like sodium bicarbonate in a biphasic system (e.g., THF/water) are also effective.[3]

  • Protonation Before Reaction: If the HCl generated is not neutralized quickly enough, the reaction will stall. Ensure your base is present in the reaction mixture with the amine before the slow, dropwise addition of Cbz-Cl, especially when running the reaction at low temperatures (e.g., 0 °C).[3]

  • Reagent Degradation: As mentioned in the previous question, if your Cbz-Cl has partially hydrolyzed, you are adding a substoichiometric amount of the active reagent, leading to an incomplete reaction.

Question 3: I've successfully consumed my starting material, but my crude product shows multiple new spots on TLC and peaks in my LC-MS analysis. What are these likely side products?

Answer: Beyond unreacted starting material, several side products can form during the Cbz-protection step.

  • Di-Cbz Impurity: 1,4-diazepan-5-one contains two nitrogen atoms. Although the amide nitrogen is significantly less nucleophilic than the amine nitrogen, under harsh conditions (e.g., high temperature, strong base like LiHMDS), protection of both nitrogens to form a di-Cbz derivative is possible.[6] This would appear as a high molecular weight byproduct.

  • Urea Byproduct: If the reaction is run at elevated temperatures, or if there is phosgene contamination in the Cbz-Cl, a urea-type dimer can form where two molecules of the diazepan-5-one are linked by a carbonyl group.

  • Ring-Opened Products: While less common under basic protection conditions, if the reaction pH becomes acidic (e.g., due to insufficient base), hydrolysis of the internal amide (lactam) bond could occur, leading to a ring-opened amino acid derivative.[7]

Category 3: Degradation Impurities

Question 4: My purified 1-Cbz-diazepan-5-one developed a new impurity peak during storage/workup. What is the likely degradation pathway?

Answer: The two most likely degradation pathways involve the hydrolysis of either the carbamate (Cbz) group or the internal amide (lactam) bond.

  • Cbz Group Hydrolysis: The Cbz group is labile to strong acidic or basic conditions.[6] If your compound is exposed to acidic or basic aqueous media during workup or stored with trace amounts of acid or base, it can hydrolyze back to the unprotected 1,4-diazepan-5-one, releasing benzyl alcohol and CO₂.

  • Lactam Ring Hydrolysis: The seven-membered lactam ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which opens the ring to form the corresponding amino acid derivative, N-(2-(benzyloxycarbonyl)aminoethyl)-2-aminopropanoic acid.[7][8] This is a significant concern if the material is subjected to harsh pH conditions during purification or formulation.

Expert Recommendation: Ensure all workup steps are performed using neutral or buffered aqueous solutions. For long-term storage, ensure the material is dry, free of residual solvents, and kept in a neutral, inert atmosphere.

Data Presentation: Summary of Potential Impurities

Impurity NameStructureProbable OriginExpected Mass Change (vs. Product)
1,4-Diazepan-5-one(Unprotected starting material)Incomplete reaction, Cbz hydrolysis-134.1 g/mol
Benzyl AlcoholPh-CH₂-OHCbz-Cl or Cbz-product hydrolysisNot an impurity of the product itself, but a process-related impurity.
Benzyl Amine Analog(Benzyl group on amine N instead of Cbz)Impurity in Cbz-Cl (Benzyl Chloride)-44.0 g/mol (loss of CO₂)
Di-Cbz Derivative(Cbz on both N atoms)Over-reaction+134.1 g/mol
Ring-Opened Hydrolysis Product(Hydrolyzed lactam)Degradation (acid/base)+18.0 g/mol (H₂O)

Experimental Protocols & Methodologies

Protocol 1: General HPLC-MS Method for Purity Assessment

This method provides a starting point for the analysis of 1-Cbz-diazepan-5-one and its potential impurities. Optimization will be required for specific impurity profiles.

  • Instrumentation: HPLC with UV and Mass Spectrometric detectors (e.g., Q-TOF or Triple Quadrupole).

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • UV Detection: 254 nm.

  • MS Detection: Electrospray Ionization (ESI), Positive Mode. Scan range m/z 100-1000. For targeted analysis, use Multiple Reaction Monitoring (MRM) for known impurities.[9]

Protocol 2: Sample Preparation for NMR for Impurity Identification

Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation of unknown impurities.

  • Isolation: Isolate the impurity of interest using preparative HPLC or careful column chromatography.

  • Sample Preparation:

    • Ensure the isolated sample is free of residual solvents by drying under high vacuum.

    • Accurately weigh approximately 1-5 mg of the purified impurity.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean NMR tube. The choice of solvent depends on the solubility of the impurity.

  • Analysis: Acquire a suite of NMR experiments:

    • ¹H NMR: To identify proton environments. Quantitative ¹H NMR (qNMR) can be used with an internal standard to determine purity.

    • ¹³C NMR: To identify carbon environments.[10][11]

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and definitively determine the structure of the impurity.

Mandatory Visualizations

Logical Relationships and Workflows

Impurity Formation Pathways for 1-Cbz-diazepan-5-one cluster_reagents Reagents & Starting Materials cluster_reaction Cbz-Protection Reaction cluster_products Products & Impurities Cbz-Cl Cbz-Cl BnOH Benzyl Alcohol Cbz-Cl:e->BnOH:w Degradation Diazepan-5-one Diazepan-5-one Reaction Cbz-Cl + Diazepan-5-one (Base, Solvent) Diazepan-5-one->Reaction BnAmine Benzyl Amine Impurity Diazepan-5-one->BnAmine H2O Moisture (H₂O) H2O->BnOH BnCl Benzyl Chloride BnCl->BnAmine Side Reaction Product 1-Cbz-diazepan-5-one Reaction->Product Incomplete Unreacted Diazepan-5-one Reaction->Incomplete Low T, Insufficient Base DiCbz Di-Cbz Impurity Reaction->DiCbz Harsh Conditions Hydrolysis Ring-Opened Product Product->Hydrolysis Degradation (Acid/Base)

Caption: Potential pathways for impurity formation during synthesis.

Troubleshooting Workflow for Impurity Analysis start Impurity Detected (e.g., by LC-MS) check_mass Check Mass (m/z) start->check_mass compare_rt Compare Retention Time with Standards start->compare_rt msms Perform MS/MS Fragmentation Analysis check_mass->msms Mass doesn't match known impurities known Known Impurity Identified compare_rt->known RT and Mass Match Known Standard isolate Isolate Impurity (Prep-HPLC) msms->isolate nmr Structural Elucidation (NMR) isolate->nmr unknown Unknown Impurity Structure Determined nmr->unknown

Caption: A systematic workflow for identifying unknown impurities.

References

  • National Center for Biotechnology Information. (n.d.). Benzyl chloroformate. PubChem Compound Summary for CID 10387. [Link]
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
  • Lipshutz, B. H., et al. (2018). Cbz deprotection conditions: screening of catalysts and sources of H2. Green Chemistry, 20(15), 3544-3551.
  • Cerecetto, H., et al. (1995). Acid Hydrolysis of Diazepam. Kinetic Study of the Reactions of 2-(N-methylamino)-5-chlorobenzophenone, With HCl in MeOH-H2O. Journal of Pharmaceutical Sciences, 84(8), 998-1004. [Link]
  • Wikipedia. (n.d.).
  • B.L.M. van der Loop, et al. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Industrial & Engineering Chemistry Research, 53(40), 15656-15665. [Link]
  • Singh, S., et al. (2018). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of Applicable Chemistry, 7(5), 1234-1241. (Simulated reference based on search result content).
  • Turner, N. J., et al. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions. [Link]
  • ResearchGate. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Request PDF. [Link]
  • ResearchGate. (2018).
  • Kamio, S., et al. (2010). ¹³C NMR study on carbamate hydrolysis reactions in aqueous amine/CO₂ solutions. Energy Procedia, 4, 133-139. [Link]
  • ResearchGate. (2012). Photochemical Protection of Amines with Cbz and Fmoc Groups. Request PDF. [Link]
  • Wikipedia. (n.d.). Urea. [Link]
  • ResearchGate. (2016). LC-MS/MS parameters for the analysis of CBZ and its.... [Link]
  • ResearchGate. (2022).
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]
  • ResearchGate. (2014). Are there any suggestions for removing a CBz group from an amine in the presence of a thioether and an ester?. [Link]
  • Al-Zaydi, K. M. (2013). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 18(6), 6826-6837. [Link]
  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]
  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. [Link]
  • Moliner-Martinez, Y., et al. (2003). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Analytica Chimica Acta, 478(2), 235-244. [Link]
  • Reddit. (2017). benzyl chloroformate (Cbz-Cl) protecting mechanism. r/chemhelp. [Link]
  • ResearchGate. (2022). (PDF)
  • Wang, Z., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(9), 2014. [Link]
  • ResearchGate. (2014). Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide. Request PDF. [Link]
  • T. Ghosh, A., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
  • Ashenhurst, J. (2018).
  • Chemistry Steps. (n.d.).
  • Duduti, V., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(20), 2749-2752. [Link]
  • Abraham, S. A., et al. (2002). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Journal of Controlled Release, 82(2-3), 239-251. [Link]

Sources

Assessing the stability of 1-Cbz-diazepan-5-one under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1-Cbz-diazepan-5-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this key intermediate. Understanding the stability profile of 1-Cbz-diazepan-5-one is critical for ensuring the integrity of your synthetic pathways, the purity of your final compounds, and the reliability of your experimental data. This guide offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides with step-by-step protocols to address specific stability challenges you may encounter.

The core structure of 1-Cbz-diazepan-5-one features a carbamate (Cbz) protecting group on a diazepanone ring. The stability of the molecule is primarily dictated by the robustness of this Cbz group and the reactivity of the ketone within the seven-membered ring. Forced degradation studies are an essential component of pharmaceutical development, providing insights into degradation pathways and informing the development of stability-indicating analytical methods.[1][2][3] This guide will walk you through the assessment of 1-Cbz-diazepan-5-one's stability under various stress conditions, including hydrolytic, oxidative, and thermal challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 1-Cbz-diazepan-5-one, providing concise answers and directing you to more detailed information where necessary.

Q1: How stable is the Cbz protecting group on 1-Cbz-diazepan-5-one to acidic conditions?

A1: The benzyloxycarbonyl (Cbz) group is generally stable to mildly acidic conditions.[4] However, it can be cleaved by strong acids.[4][5] For 1-Cbz-diazepan-5-one, prolonged exposure to strong mineral acids (e.g., >1M HCl or H₂SO₄) at elevated temperatures will likely lead to the removal of the Cbz group, yielding the unprotected diazepan-5-one. The reaction proceeds via protonation of the carbamate followed by cleavage.[5] For routine experimental workups, washing with dilute aqueous acids (e.g., 0.1M HCl) at room temperature is generally well-tolerated for short periods.

Q2: Will the Cbz group be cleaved under basic conditions?

A2: The Cbz group is known for its stability under a wide range of basic conditions.[4][6] It is resistant to cleavage by common inorganic bases like sodium carbonate or bicarbonate used in workups.[5] However, strong bases like sodium hydroxide or potassium hydroxide, especially at elevated temperatures and in the presence of nucleophilic solvents like methanol or ethanol, can induce hydrolysis of the carbamate.[7][8] This process involves nucleophilic attack at the carbonyl carbon of the carbamate.[7]

Q3: What is the expected stability of 1-Cbz-diazepan-5-one to common oxidizing agents?

A3: The Cbz group itself is generally stable to many common oxidizing agents used in organic synthesis. However, the benzylic position is susceptible to oxidation under harsh conditions, which can lead to cleavage. The primary concern for 1-Cbz-diazepan-5-one would be the ketone functionality and the tertiary amine within the diazepine ring, which could be susceptible to oxidation. It's important to select oxidizing agents compatible with both the Cbz group and the core structure. Oxidative cleavage of C-N bonds can occur under certain conditions.[9]

Q4: Is 1-Cbz-diazepan-5-one sensitive to heat?

A4: 1-Cbz-diazepan-5-one is expected to be reasonably stable at moderately elevated temperatures in a solid state. However, prolonged heating, especially in solution, can promote degradation. The Cbz group itself can undergo thermal decarboxylation at very high temperatures.[5] In the context of forced degradation studies, thermal stress testing is typically conducted at temperatures ranging from 40°C to 80°C.[10][11]

Q5: What are the primary degradation pathways I should be aware of?

A5: The most likely degradation pathways for 1-Cbz-diazepan-5-one under stress conditions are:

  • Acid-catalyzed hydrolysis: Cleavage of the Cbz group to yield diazepan-5-one, benzyl alcohol, and carbon dioxide.

  • Base-catalyzed hydrolysis: Saponification of the carbamate to yield the unprotected amine.[7]

  • Oxidative degradation: Potential oxidation of the diazepine ring or, under more forcing conditions, the benzylic position of the Cbz group.

  • Thermal degradation: Potential for ring-opening or other rearrangements at elevated temperatures.

Q6: What analytical techniques are best for monitoring the stability of 1-Cbz-diazepan-5-one?

A6: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for stability testing.[12][13] A stability-indicating HPLC method should be developed to separate the intact 1-Cbz-diazepan-5-one from its potential degradation products. Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of degradation products and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[12][14]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for conducting forced degradation studies on 1-Cbz-diazepan-5-one. These guides are designed to help you identify potential stability issues and develop robust handling and storage procedures.

General Considerations for Forced Degradation Studies

Forced degradation, or stress testing, is performed to understand the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[2][3][11] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) or intermediate.[11] It is crucial to demonstrate the specificity of your analytical methods in detecting any degradation products.[1][15]

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of 1-Cbz-diazepan-5-one in a suitable solvent (e.g., ACN:H2O) acid Acid Hydrolysis (e.g., 0.1M - 1M HCl) prep->acid Expose aliquots to stress base Base Hydrolysis (e.g., 0.1M - 1M NaOH) prep->base Expose aliquots to stress oxidative Oxidative Stress (e.g., 3% H2O2) prep->oxidative Expose aliquots to stress thermal Thermal Stress (e.g., 60-80°C) prep->thermal Expose aliquots to stress quench Quench Reaction & Neutralize (if necessary) acid->quench At specified time points base->quench At specified time points oxidative->quench At specified time points thermal->quench At specified time points hplc Analyze by Stability-Indicating HPLC-UV/PDA quench->hplc lcms Identify Degradants by LC-MS hplc->lcms For unknown peaks

Caption: General workflow for forced degradation studies.

Protocol 1: Acidic Hydrolysis

Objective: To assess the stability of 1-Cbz-diazepan-5-one in the presence of acid.

Materials:

  • 1-Cbz-diazepan-5-one

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA detector

Procedure:

  • Sample Preparation: Prepare a stock solution of 1-Cbz-diazepan-5-one in a 1:1 mixture of ACN and water at a concentration of approximately 1 mg/mL.

  • Stress Condition: In a sealed vial, mix equal volumes of the stock solution and a 0.2M HCl solution to achieve a final HCl concentration of 0.1M.

  • Control Sample: Prepare a control sample by mixing the stock solution with an equal volume of deionized water.

  • Incubation: Place both the stressed and control samples in a water bath at 60°C.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1M NaOH.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Expected Outcome: Degradation is expected to occur via the cleavage of the Cbz group. The rate of degradation will depend on the acid concentration and temperature.

Protocol 2: Basic Hydrolysis

Objective: To evaluate the stability of 1-Cbz-diazepan-5-one under basic conditions.

Materials:

  • Same as for Acidic Hydrolysis, but with 1M NaOH instead of 1M HCl for the stressor.

Procedure:

  • Sample Preparation: Use the same stock solution as in the acidic hydrolysis protocol.

  • Stress Condition: In a sealed vial, mix equal volumes of the stock solution and a 0.2M NaOH solution to achieve a final NaOH concentration of 0.1M.

  • Control Sample: Prepare a control sample as described previously.

  • Incubation: Maintain the samples at room temperature (around 25°C). Due to the general stability of Cbz to base, elevated temperatures (e.g., 60°C) may be required to induce degradation within a reasonable timeframe.

  • Time Points: Sample at 0, 4, 8, 24, and 48 hours.

  • Quenching: Neutralize the aliquots with an equivalent amount of 0.1M HCl.

  • Analysis: Analyze by HPLC.

Expected Outcome: The Cbz group is generally stable to base, so minimal degradation is expected at room temperature.[4][6] At higher temperatures, hydrolysis of the carbamate may be observed.[7]

Protocol 3: Oxidative Degradation

Objective: To determine the susceptibility of 1-Cbz-diazepan-5-one to oxidation.

Materials:

  • 1-Cbz-diazepan-5-one stock solution (as previously prepared)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Deionized water

Procedure:

  • Stress Condition: In a sealed vial, mix the stock solution with a sufficient volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Control Sample: Prepare a control sample as described previously.

  • Incubation: Keep the samples at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching: No quenching is typically necessary, but dilution with the mobile phase before injection is recommended.

  • Analysis: Analyze by HPLC.

Expected Outcome: The susceptibility to oxidation will depend on the specific sites of reactivity on the molecule. The formation of N-oxides or other oxidation products is possible.

Protocol 4: Thermal Degradation

Objective: To assess the stability of 1-Cbz-diazepan-5-one under thermal stress.

Procedure:

  • Solid State: Place a known amount of solid 1-Cbz-diazepan-5-one in an oven at 80°C.

  • Solution State: Use the stock solution prepared for the hydrolysis studies and incubate it at 80°C.

  • Control Samples: Keep both solid and solution control samples at the recommended storage condition (e.g., 2-8°C).

  • Time Points: For the solid sample, dissolve a portion in the initial solvent mixture at each time point (e.g., 1, 3, 7 days). For the solution, withdraw aliquots at specified intervals (e.g., 0, 8, 24, 48 hours).

  • Analysis: Analyze all samples by HPLC.

Expected Outcome: Some degradation may be observed, particularly in the solution state over extended periods.

Summary of Stability Data

The following table summarizes the expected stability of 1-Cbz-diazepan-5-one under various stress conditions.

Stress ConditionReagent/ParameterTemperatureExpected StabilityPotential Degradation Products
Acid Hydrolysis 0.1M HCl60°CLabileDiazepan-5-one, Benzyl alcohol, CO₂
Base Hydrolysis 0.1M NaOH25°CStableN/A
Base Hydrolysis 0.1M NaOH60°CModerately LabileDiazepan-5-one
Oxidation 3% H₂O₂25°CModerately StableOxidized derivatives (e.g., N-oxides)
Thermal (Solid) -80°CStableMinimal degradation
Thermal (Solution) -80°CModerately StableVarious thermal degradants
Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways for 1-Cbz-diazepan-5-one.

G cluster_acid Acid-Catalyzed Hydrolysis A 1-Cbz-diazepan-5-one B Diazepan-5-one A->B H+, H2O C Benzyl Alcohol + CO2 B->C

Caption: Acid-catalyzed degradation pathway.

G cluster_base Base-Catalyzed Hydrolysis D 1-Cbz-diazepan-5-one E Diazepan-5-one D->E OH-, H2O, Δ F Benzyl Alcohol + Carbonate E->F

Caption: Base-catalyzed degradation pathway.

References

  • Dalton Transactions. (n.d.). Hydrolysis of a carbamate triggered by coordination of metal ions. RSC Publishing.
  • ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5.
  • American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Veeprho. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations.
  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 4(12), 1569-1593.
  • Korta, D., et al. (1998). Prehospital stability of diazepam and lorazepam. American Journal of Health-System Pharmacy, 55(14), 1493-1496.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Huang, L. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Pharmaceutical Analysis.
  • Creative BioMart. (n.d.). Pharmaceutical Stability Analysis.
  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • MacMillan, J. H. (n.d.). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Temple University.
  • Al-Rawi, H., & Williams, A. (1977). Elimination-addition mechanisms of acyl group transfer: the hydrolysis and synthesis of carbamates. Journal of the American Chemical Society, 99(8), 2671–2677.
  • El Mahjoub, A., & Staub, C. (2000). Benzodiazepine stability in postmortem samples stored at different temperatures. Journal of pharmaceutical and biomedical analysis, 23(6), 1057–1065.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • Tumiatti, V., et al. (2010). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 53(18), 6521–6543.
  • Gascón-Gascón, M., et al. (2022). Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations. Pharmaceutics, 14(3), 543.
  • Kłys, M., et al. (2003). Stability of benzodiazepines in whole blood samples stored at varying temperatures. Journal of analytical toxicology, 27(5), 263–267.
  • Shavit, M., et al. (2018). Stability and compatibility study of parenteral diazepam in different storage conditions. Drug design, development and therapy, 12, 3949–3957.
  • ResearchGate. (2025, August 6). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • American Chemical Society. (2025, December 19). Oxidative Cleavage of β-Substituted Primary Alcohols in Flow.
  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
  • ChemBK. (2024, April 10). 1-Cbz-[1][16]diazepan-5-one.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • Scientific Update. (2023, February 22). To Deprotect and Serve.
  • MDPI. (2024, June 15). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions.
  • ResearchGate. (2025, August 9). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups.
  • Kumar, R., et al. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International journal of molecular sciences, 12(8), 5246–5255.
  • ResearchGate. (2017, January 12). Synthesis and characterization of new 1,2-diazepine derivative.
  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.

Sources

Technical Support Center: Troubleshooting Ambiguous NMR and Mass Spectrometry Results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting ambiguous Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) results. This guide is designed for researchers, scientists, and drug development professionals who encounter challenging data in their daily experiments. Here, we move beyond simple checklists to provide in-depth, cause-and-effect explanations and robust protocols to diagnose and resolve common issues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating molecular structure. However, suboptimal sample preparation or instrument conditions can lead to ambiguous spectra. This section addresses common problems in a question-and-answer format.

Frequently Asked Questions (NMR)
Question 1: Why are the peaks in my ¹H NMR spectrum unusually broad?

Broad peaks in an NMR spectrum can obscure coupling information and lead to inaccurate integration, making structural determination difficult.[1][2][3]

Causality and Field Insights:

Peak broadening is fundamentally linked to the relaxation of nuclear spins. Several factors can accelerate this relaxation or introduce magnetic field inhomogeneities, leading to a wider range of resonance frequencies for a given nucleus.[2][4]

  • Poor Shimming: The process of "shimming" adjusts the magnetic field to be as homogeneous as possible across the sample volume.[1][3] An improperly shimmed magnet will result in different parts of the sample experiencing slightly different magnetic field strengths, causing a spread of chemical shifts and thus, peak broadening.[2][4]

  • Sample Concentration: Overly concentrated samples can increase the viscosity of the solution, which slows down molecular tumbling.[4][5] Slower tumbling leads to more efficient transverse (T2) relaxation, resulting in broader lines.[4]

  • Particulate Matter: Undissolved solids or dust in the NMR tube disrupt the homogeneity of the magnetic field.[5][6][7][8]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening due to their strong magnetic moments, which provide an efficient relaxation pathway for nearby nuclei.[6][7]

  • Chemical Exchange: If a proton is rapidly exchanging between two or more different chemical environments (e.g., an alcohol proton exchanging with trace water), and the rate of exchange is on the NMR timescale, the resulting peak will be a broadened average of the individual signals.[2][9]

Troubleshooting Protocol:

Here is a systematic approach to diagnose and resolve peak broadening:

G start Broad Peaks Observed shim Re-run automated shimming procedure. Manually optimize Z1 and Z2 shims. start->shim check_sample Visually inspect sample for precipitates or cloudiness. shim->check_sample No improvement filter_sample Filter sample through glass wool into a clean NMR tube. check_sample->filter_sample Particulates present dilute_sample Prepare a more dilute sample. check_sample->dilute_sample Sample is clear but concentrated end_broad Sharp peaks restored. filter_sample->end_broad d2o_shake Add a drop of D2O, shake, and re-acquire spectrum. dilute_sample->d2o_shake Broadening persists dilute_sample->end_broad temp_study Acquire spectra at elevated temperatures. d2o_shake->temp_study No change d2o_shake->end_broad Peak disappears/sharpens temp_study->end_broad Peaks sharpen

Caption: Troubleshooting workflow for broad NMR peaks.

Detailed Steps:

  • Re-shim the Magnet: Always start by re-running the instrument's automated shimming routine.[1][10] If this fails, manual adjustment of the Z1 and Z2 shims can often improve homogeneity.

  • Inspect the Sample: Carefully look at your NMR tube. Is the solution perfectly clear? Any visible solids or cloudiness will require filtering.[6][8][10]

  • Filter if Necessary: Take a clean Pasteur pipette and plug it with a small amount of glass wool. Filter your sample through this into a new, clean NMR tube.

  • Address Concentration: If the sample is clear but known to be highly concentrated, dilute it with more deuterated solvent.[5][8] For many small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is sufficient for ¹H NMR.[5]

  • Test for Chemical Exchange: To check for exchange with water, add one drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum.[1] Protons on heteroatoms (like -OH or -NH) will exchange with deuterium, causing the peak to disappear or significantly decrease in intensity.[1]

  • Variable Temperature NMR: If you suspect broadening due to conformational exchange or rotamers, acquiring the spectrum at a higher temperature can increase the rate of exchange, often leading to sharper, averaged signals.[1]

Question 2: My NMR spectrum is cluttered with unexpected peaks. How can I identify the source of this contamination?

Extraneous peaks can arise from various sources, including residual solvents, impurities in the starting material, or contaminants introduced during sample preparation.

Causality and Field Insights:

  • Residual Solvents: Solvents used during reaction workup and purification (e.g., ethyl acetate, dichloromethane, acetone) are common culprits.[1] Even after prolonged drying under high vacuum, some compounds can tenaciously hold onto solvent molecules.[1]

  • NMR Tube Contamination: Improperly cleaned NMR tubes can retain residues from previous samples or cleaning solvents like acetone.[1] It's noteworthy that even oven-dried tubes can retain acetone for several hours.[1]

  • Water: Many deuterated solvents are hygroscopic and will absorb atmospheric moisture over time if not stored properly.[1][11]

  • Grease: Using silicone grease on glass joints during your synthesis or purification can lead to broad, characteristic peaks in your NMR spectrum, typically around 0 ppm.

Troubleshooting Protocol:

Contaminant Typical ¹H NMR Chemical Shift (in CDCl₃) Identification & Removal Strategy
Water ~1.56 ppm (can vary)Add a drop of D₂O and shake; the peak will disappear or diminish.[1] Store deuterated solvents over molecular sieves.
Acetone ~2.17 ppmThoroughly clean and dry NMR tubes, allowing several hours for residual acetone to evaporate.[1]
Ethyl Acetate ~1.26, 2.05, 4.12 ppmCo-evaporate the sample with dichloromethane multiple times to azeotropically remove the ethyl acetate.[1]
Dichloromethane ~5.30 ppmDry the sample under high vacuum for an extended period.
Silicone Grease Broad signals around 0 ppmAvoid using silicone grease. If present, purification by column chromatography may be necessary.

Pro-Tip: Always run a spectrum of your deuterated solvent from a new bottle to have a clean background reference. This can help you quickly identify solvent-derived impurities.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. Its sensitivity, however, also makes it prone to issues like contamination and signal instability.

Frequently Asked Questions (MS)
Question 1: I am observing "ghost peaks" in my LC-MS chromatogram. What are they and how can I eliminate them?

Ghost peaks are signals that appear in a chromatogram where they are not expected, often in blank injections or between the peaks of interest.[12][13] They can arise from several sources and compromise the integrity of your analysis.

Causality and Field Insights:

  • Carryover: This is the most common cause, where analytes from a previous injection are retained somewhere in the system (injector, column, tubing) and elute in a subsequent run.[12] Highly concentrated samples are more likely to cause carryover.

  • Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks, especially during gradient runs.[12][13] Microbial growth in aqueous mobile phases that have been stored for too long is also a potential source.[14]

  • System Contamination: Leaching of plasticizers from tubing, septa bleed from vials, or contaminated gas supplies can all introduce unexpected compounds into your system.[15]

  • Sample Matrix: Components of the sample matrix itself may co-elute with the analyte or introduce unexpected signals.[12]

Troubleshooting Protocol:

A logical, step-by-step process is crucial for identifying the source of ghost peaks.

G start Ghost Peaks Observed blank_run Inject a blank solvent run. start->blank_run peak_present Is the ghost peak present in the blank? blank_run->peak_present carryover Potential carryover. Inject multiple blanks. peak_present->carryover Yes end_ghost Ghost peaks eliminated. peak_present->end_ghost No, peak is sample-related flush_system Flush injector and system with strong solvent. carryover->flush_system Peak intensity decreases with each blank mobile_phase Prepare fresh mobile phase from high-purity solvents. carryover->mobile_phase Peak intensity is constant flush_system->end_ghost check_system Inspect system components (septa, tubing, gas filters). mobile_phase->check_system Still present check_system->end_ghost

Caption: Decision tree for troubleshooting ghost peaks in LC-MS.

Detailed Steps:

  • Confirm with a Blank: Inject a blank (the same solvent as your sample diluent). If the ghost peak appears, the issue is not from your sample but from the system or mobile phase.[16]

  • Diagnose Carryover: If the peak is present in the blank, inject several more blanks consecutively. If the peak intensity decreases with each injection, this is a classic sign of carryover from the injector or column.

  • Address Carryover:

    • Injector Wash: Ensure your autosampler's needle wash procedure is effective. Use a wash solvent that is strong enough to dissolve your analytes (e.g., a mix of isopropanol, acetonitrile, and water).

    • System Flush: Flush the entire LC system, including the column, with a strong solvent to remove strongly retained compounds.

  • Investigate Mobile Phase: If the ghost peak intensity remains constant across multiple blank injections, the contamination is likely from your mobile phase.[12]

    • Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[14]

    • Always filter aqueous mobile phases and do not store them for extended periods.

  • Inspect Hardware: If fresh mobile phase does not solve the problem, systematically check for other sources of contamination, such as worn pump seals, contaminated transfer lines, or vial septa.

Question 2: Why is my mass accuracy poor or drifting?

Accurate mass measurement is critical for confident compound identification and formula determination. Poor or drifting mass accuracy can invalidate your results.[17]

Causality and Field Insights:

  • Instrument Calibration: All mass spectrometers require regular calibration with a known standard.[14][17] Changes in laboratory temperature or electronics drift can cause the calibration to become invalid over time.

  • Ion Source Contamination: A dirty ion source can lead to charging effects and distorted electric fields, which can affect the trajectory of ions and thus their measured mass-to-charge ratio.[18]

  • Space Charge Effects: If too many ions enter the mass analyzer at once (detector saturation), their mutual repulsion can affect their flight path and lead to mass shifts.[19] This is more common with highly concentrated samples.

  • Temperature Fluctuations: Significant changes in the ambient laboratory temperature can affect the electronics and the physical dimensions of the flight tube in Time-of-Flight (TOF) analyzers, leading to calibration drift.[14]

Troubleshooting Protocol:

Symptom Potential Cause Corrective Action
Consistent mass offset across the entire spectrum Calibration Drift Re-calibrate the mass spectrometer using the appropriate calibration standard.[16][17] Ensure the instrument has had adequate time to warm up and stabilize.
Mass accuracy degrades over a sequence of runs Temperature Instability Ensure the laboratory temperature is stable.[14] Allow the instrument to fully equilibrate after any changes in environmental conditions.
Poor accuracy only for high-intensity peaks Detector Saturation / Space Charge Effects Reduce the sample concentration or injection volume.[19] Check and optimize ion source settings to reduce ion transmission if necessary.
Erratic and unpredictable mass errors Dirty Ion Source or Optics Clean the ion source according to the manufacturer's guidelines.[18] If the problem persists, the ion optics may require cleaning by a certified engineer.

Self-Validation: After performing any corrective action, always run a system suitability test with a known standard to confirm that mass accuracy has been restored to within the instrument's specified tolerance.

References
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • LCGC International. (2023). Troubleshooting LC-MS.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Sample Preparation.
  • CHROMacademy. (n.d.). LC-MS Troubleshooting: From Frustration to Fix.
  • NIH. (n.d.). Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE).
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry.
  • NIH. (n.d.). Common errors in mass spectrometry-based analysis of post-translational modifications.
  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • CGSpace. (2025). Mass Spectrometer (MS) troubleshooting guide.
  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Gross, J. H. (n.d.). Mass Spectrometry: A Textbook.
  • TutorChase. (n.d.). Why might an NMR spectrum show broad peaks?.
  • Academic Strive. (2024). Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques.
  • Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
  • NMR. (n.d.). Troubleshooting Acquisition Related Problems.
  • Chemistry For Everyone. (2025). What Causes NMR Peak Broadening?.
  • ThriftBooks. (n.d.). Mass Spectrometry: A Textbook book by Jurgen H Gross.
  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.
  • ResearchGate. (n.d.). The noise reduction algorithm consists of five steps: removal of mass....
  • LCGC International. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins.
  • ACS Publications. (2023). NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data.
  • University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting.
  • ACS Publications. (2023). NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data.
  • Chemistry Stack Exchange. (2015). 1H NMR Broad peaks.
  • Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. (2010). Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics.
  • Aspect Analytics. (n.d.). Introduction to mass spectrometry data analysis.
  • eBay. (n.d.). Mass Spectrometry : A Textbook by Jürgen H. Gross (2006, Hardcover) for sale online.
  • Chemistry LibreTexts. (2019). 4.1: Obtaining and Interpreting NMR Spectra.
  • SDSU NMR Facility – Department of Chemistry. (n.d.). 5) Common Problems.
  • Mastelf. (2022). What are Ghost Peaks and Where to Find Them.
  • Chemistry Steps. (n.d.). Solving Mass Spectrometry Practice Problems.
  • Goodreads. (n.d.). Mass Spectrometry: A Textbook by Jürgen H. Gross.
  • Mass Spectrometry - A Textbook. (n.d.). Mass Spectrometry - A Textbook: About Book and Website.
  • Spectroscopy. (2014). Chemical Noise in Mass Spectrometry.
  • MtoZ Biolabs. (n.d.). Common Pitfalls in DIA Proteomics Data Analysis and How to Avoid Them.
  • ACS Publications. (2025). Understanding Data Analysis Steps in Mass-Spectrometry-Based Proteomics Is Key to Transparent Reporting.
  • Agilent. (2019). Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention.
  • Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination.
  • The Analytical Scientist. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography.

Sources

Methods to prevent racemization in chiral diazepan-5-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral diazepan-5-one synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a major problem in my chiral diazepan-5-one synthesis?

A: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate). In the context of diazepan-5-ones, the chiral center is typically the carbon atom at the C3 position, especially when the synthesis originates from a chiral α-amino acid.

The core of the problem lies in the acidity of the hydrogen atom at this C3 chiral center. This hydrogen is alpha to the C5-carbonyl group, making it susceptible to removal under either basic or acidic conditions. When this proton is abstracted, a planar, achiral enol or enolate intermediate is formed. Subsequent reprotonation can occur from either face of this planar intermediate, leading to the formation of both the original (retained) and the opposite (inverted) enantiomer.[1] Given enough time or harsh enough conditions, this process will lead to a 1:1 racemic mixture, rendering the product optically inactive and often therapeutically useless, as different enantiomers can have vastly different biological activities.[2]

Q2: Which steps in my synthesis are most likely to cause racemization?

A: Racemization is most likely to occur during any step that involves:

  • Exposure to Bases: Cyclization reactions to form the seven-membered ring, N-alkylation steps, or any deprotonation step can initiate enolate formation if not carefully controlled.[3][4]

  • Exposure to Acids: Acid-catalyzed enol formation can also lead to racemization, for example, during the removal of acid-labile protecting groups or in acidic workup conditions.[1]

  • Elevated Temperatures: Heat provides the necessary activation energy for the proton transfer and enolization processes.[5][6] Steps requiring reflux or prolonged heating are high-risk for eroding enantiomeric purity. The rate-limiting step in many diazepam syntheses often requires high temperatures, creating a significant risk.[6]

Q3: What is a chiral auxiliary and how can it proactively prevent racemization?

A: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to your starting material (the substrate).[7] Its purpose is to exert powerful stereochemical control over subsequent reactions by sterically blocking one face of the molecule.[8] This forces incoming reagents to attack from the less hindered face, resulting in the formation of one diastereomer in high excess.

By using an auxiliary (e.g., an Evans oxazolidinone or Oppolzer's camphorsultam) attached to your amino acid-derived fragment, you can perform reactions like alkylation at the alpha-carbon with very high diastereoselectivity.[8] Once the desired chiral center is set, the auxiliary is chemically removed, leaving you with the enantiomerically enriched product. This strategy is proactive; it establishes the correct stereocenter under highly controlled conditions before the steps that are prone to racemization, such as the formation of the diazepan-5-one ring.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific issues you may encounter during your experiments.

Q: My final product shows low enantiomeric excess (ee%). What are the likely causes and how can I fix it?

A: Low ee% is the most common symptom of racemization. The following guide provides a systematic approach to identifying and rectifying the issue.

1. Investigate Temperature Effects

The Problem: The rate of enolization is highly temperature-dependent.[5] Even a modest increase in temperature can significantly accelerate racemization, especially if a base is present.

Troubleshooting Steps:

  • Review Reaction Profiles: Identify all steps where the chiral center is formed or exposed to acidic/basic conditions. Were these reactions run at the lowest feasible temperature?

  • Implement Cryogenic Conditions: For base-mediated reactions (e.g., deprotonation for alkylation or cyclization), lower the temperature significantly. Standard practice often involves cooling to -78 °C (dry ice/acetone bath) before the addition of the base and reagents.

  • Controlled Warm-up: After the reaction is complete, quench it at low temperature before allowing it to warm to room temperature for workup. A rapid, uncontrolled warm-up can undo the benefits of a low-temperature reaction.

Protocol: Low-Temperature Reaction to Minimize Racemization
  • Set up the reaction vessel under an inert atmosphere (Nitrogen or Argon).

  • Add the chiral diazepan-5-one precursor and a suitable aprotic solvent (e.g., THF, Toluene).

  • Cool the mixture to -78 °C using a dry ice/acetone bath. Stir for 15-20 minutes to ensure thermal equilibrium.

  • Slowly add the base (e.g., LDA, KHMDS) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir for the recommended time at -78 °C to allow for complete enolate formation.

  • Add the electrophile (e.g., alkyl halide) slowly, again maintaining the low temperature.

  • Once the reaction is complete (monitored by TLC), quench it by adding a pre-cooled proton source (e.g., saturated aqueous NH₄Cl solution) before removing the cooling bath.

  • Allow the mixture to slowly warm to room temperature before proceeding with the aqueous workup.

2. Evaluate Base and Solvent Selection

The Problem: The choice of base and solvent creates the chemical environment around your chiral center. A strong base can rapidly deprotonate the α-carbon, while a polar, protic solvent can stabilize the resulting enolate, prolonging its existence and increasing the chance of racemization.[9][10]

Troubleshooting Steps & Recommendations:

ParameterIssue / CauseRecommended Action & Rationale
Base Strength & Type Using a strong, unhindered base (e.g., NaH, NaOH) in excess can lead to non-specific deprotonation and rapid racemization.Switch to a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS). Their bulkiness can improve selectivity, and they are typically used in precise stoichiometric amounts.
Solvent Polarity Polar, protic solvents (e.g., Methanol, Ethanol) can facilitate racemization through proton exchange and stabilization of the enolate intermediate.Use non-polar, aprotic solvents like Tetrahydrofuran (THF), Toluene, or Diethyl Ether. These solvents do not stabilize the enolate to the same extent, disfavoring the racemization pathway.[11]
Reaction Time Prolonged exposure to basic or acidic conditions, even at low temperatures, provides more time for equilibrium to be established, leading to racemization.Optimize the reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid unnecessary overnight stirring where possible.
3. Assess Purification Methods

The Problem: Racemization is not limited to the reaction itself. The purification process can also compromise stereochemical integrity.

Troubleshooting Steps:

  • Chromatography Media: Standard silica gel is inherently acidic and can catalyze racemization of sensitive compounds on the column.

  • Recommended Action:

    • Neutralize your silica gel by washing it with a solution of triethylamine in your eluent system (e.g., 1% Et₃N in Hexane/EtOAc) before packing the column.

    • Alternatively, use a less acidic stationary phase like alumina (basic or neutral grade).

    • Minimize the time the compound spends on the column by using flash chromatography techniques.

Visualizing the Problem and Solution
The Mechanism of Racemization

The following diagram illustrates how a chiral α-carbon can lose its stereochemical information through the formation of a planar enolate intermediate.

racemization_mechanism cluster_enantiomer1 (S)-Enantiomer cluster_intermediate Intermediate cluster_enantiomer2 (R)-Enantiomer S_Enantiomer Chiral Center (S) (sp3 hybridized) Enolate Planar Enolate (sp2 hybridized, achiral) S_Enantiomer->Enolate - H⁺ (Base) Enolate->S_Enantiomer + H⁺ (from top face) R_Enantiomer Chiral Center (R) (sp3 hybridized) Enolate->R_Enantiomer + H⁺ (from bottom face)

Caption: Mechanism of base-catalyzed racemization at an α-carbon.

Troubleshooting Workflow for Low Enantiomeric Excess (ee%)

If you've encountered low ee% in your product, use this decision tree to diagnose the potential source of the problem.

troubleshooting_workflow start Low ee% Detected in Product check_reaction Was the reaction run under basic/acidic conditions? start->check_reaction check_temp Was temperature < 0°C (ideally -78°C)? check_reaction->check_temp Yes no_acid_base Racemization unlikely during reaction. Check starting material purity. check_reaction->no_acid_base No check_base Was a hindered base used? (e.g., LDA, KHMDS) Was stoichiometry controlled? check_temp->check_base Yes action_temp ACTION: Rerun reaction at -78°C. Quench at low temp. check_temp->action_temp No check_solvent Was an aprotic, non-polar solvent used? (e.g., THF) check_base->check_solvent Yes action_base ACTION: Switch to a hindered base. Use 1.05 eq max. check_base->action_base No check_purification Was purification performed? (e.g., Silica Gel Chrom.) check_solvent->check_purification Yes action_solvent ACTION: Switch solvent to THF or Toluene. check_solvent->action_solvent No action_purification ACTION: Use neutralized silica or switch to Alumina. check_purification->action_purification Yes end_ok Problem Likely Solved check_purification->end_ok No action_temp->end_ok action_base->end_ok action_solvent->end_ok action_purification->end_ok

Sources

Considerations for scaling up the production of 1-Cbz-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Scaling the Synthesis of 1-Cbz-diazepan-5-one

Welcome to the technical support center for the synthesis and scale-up of 1-Cbz-diazepan-5-one. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested advice in a question-and-answer format to address common challenges encountered during production, ensuring scientific integrity and process robustness.

I. Synthesis Fundamentals & General Inquiries

This section addresses foundational questions regarding the synthesis of 1-Cbz-diazepan-5-one, a key intermediate in the development of various pharmaceutical agents.[1][2]

Q1: What is the primary role of the Carboxybenzyl (Cbz) group in this synthesis?

The Cbz group is one of the most widely used protecting groups for amines in organic synthesis.[3][4] Its primary function is to temporarily "mask" the reactivity of a nitrogen atom, rendering it non-nucleophilic and non-basic.[5] This is achieved by converting the amine into a carbamate, where the carbonyl group withdraws electron density from the nitrogen.[5] This allows other chemical transformations to occur elsewhere in the molecule without interference from the amine. The Cbz group is valued for its stability across a range of conditions and its straightforward removal, typically via catalytic hydrogenolysis.[5][6]

Q2: What is a common synthetic route for preparing 1-Cbz-diazepan-5-one?

While multiple specific patented routes exist, a general and illustrative approach involves the Cbz protection of a pre-formed diazepan-5-one ring or a related precursor. The core reaction for introducing the Cbz group typically involves reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[3][7] The base is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction.[7]

Q3: How do I select the appropriate base for the Cbz-protection step?

The choice of base is critical. For reactions in aqueous media, inorganic bases like sodium carbonate or sodium bicarbonate are common. A mixed buffer system (e.g., Na2CO3:NaHCO3) can be effective for maintaining a stable pH, typically between 8 and 10.[3] A pH that is too low can lead to the decomposition of Cbz-Cl, while an excessively high pH may cause racemization if chiral centers are present.[3] In organic solvents, tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often used.

II. Troubleshooting Guide for Scale-Up Production

Scaling up a synthesis from the bench to pilot or full-scale manufacturing introduces challenges related to process consistency, safety, and purity.[8][9][10] This section provides solutions to specific problems you may encounter.

Issue 1: Low Reaction Yield

Q: My reaction yield is significantly lower than expected upon scale-up. What are the likely causes and how can I fix this?

A: Low yield is a common scale-up issue stemming from several factors. A systematic approach is required for diagnosis.

  • Incomplete Reaction:

    • Causality: Inefficient mixing or poor heat transfer in larger reactors can lead to non-homogenous reaction conditions, leaving starting material unreacted.[8] Unlike small flasks, large vessels have a lower surface-area-to-volume ratio, making temperature control more challenging.

    • Solution:

      • Monitor Reaction Progress: Use in-process controls like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting amine.[11]

      • Optimize Mixing: Ensure the reactor's agitation speed is sufficient to maintain a homogenous mixture.

      • Reagent Stoichiometry: Re-verify the stoichiometry. A slight excess (1.05-1.1 equivalents) of benzyl chloroformate can sometimes drive the reaction to completion, but a large excess can lead to impurities.

  • Side Reactions:

    • Causality: The primary side reaction is often the formation of an N-benzyl-protected tertiary amine, which can occur if the hydrogen source is insufficient during deprotection steps in related syntheses, or through other mechanisms.[3] Also, the presence of moisture can hydrolyze the benzyl chloroformate reagent.

    • Solution:

      • Control Reagent Addition: Add the benzyl chloroformate slowly and at a controlled temperature (e.g., 0-5 °C) to minimize exothermic events and side reactions.[6]

      • Ensure Anhydrous Conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the Cbz-Cl reagent.

  • Product Degradation:

    • Causality: The diazepane ring system can be sensitive to harsh pH conditions or prolonged exposure to high temperatures. The Cbz group itself can be cleaved under strongly acidic conditions (e.g., HBr in acetic acid).[3]

    • Solution:

      • Maintain pH Control: As mentioned, keep the pH between 8 and 10 during the reaction.[3]

      • Work-up Procedure: Perform the work-up and extraction steps promptly after the reaction is complete to minimize product degradation in the reaction mixture.

Workflow for Diagnosing Low Yield

G start Low Yield Observed check_completion Analyze Crude Reaction Mixture (TLC/HPLC) start->check_completion incomplete Starting Material Present? check_completion->incomplete side_products Significant Side Products? incomplete->side_products No optimize_mixing ACTION: - Increase Agitation - Check Baffling - Re-evaluate Stoichiometry incomplete->optimize_mixing Yes degradation Product Degradation Evident? side_products->degradation No optimize_conditions ACTION: - Control Reagent Addition Rate - Lower Reaction Temperature - Ensure Inert Atmosphere side_products->optimize_conditions Yes optimize_workup ACTION: - Modify Quench/Work-up pH - Reduce Cycle Time - Evaluate Product Stability degradation->optimize_workup Yes end Yield Optimized degradation->end No optimize_mixing->end optimize_conditions->end optimize_workup->end

Caption: Troubleshooting Decision Tree for Low Yield

Issue 2: Product Purity & Isolation

Q: My final product is difficult to purify. It often isolates as an oil or is contaminated with starting materials. What purification strategies are recommended?

A: Purification is a critical step for achieving the required quality for pharmaceutical intermediates.

  • Product Oiling Out:

    • Causality: The product may have a low melting point or be amorphous. The presence of impurities can also depress the melting point and inhibit crystallization.[12]

    • Solution:

      • Trituration: Stirring the crude oil with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether, hexanes) can often induce solidification.

      • Recrystallization Solvent Screening: A systematic screen of solvents is the most effective method. The ideal solvent should dissolve the product when hot but not at room temperature. See the table below for starting points.

      • Column Chromatography: For difficult separations, silica gel chromatography can be used, though it is less desirable for large-scale production due to cost and solvent waste.

  • Persistent Impurities:

    • Causality: Impurities may co-crystallize with the product or have similar solubility profiles.

    • Solution:

      • Re-slurry: Stirring the isolated solid in a hot solvent for a period and then cooling can wash away surface impurities without fully redissolving the product.

      • Activated Carbon Treatment: If the product is discolored, dissolving it in a suitable solvent (like ethanol) and treating it with activated carbon can remove colored impurities before recrystallization.[13]

Parameter Recommendation for Lab Scale (1-10g) Considerations for Scale-Up (>1kg)
Reaction Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Toluene, 2-Methyl-THF (safer, greener alternatives to DCM)
Base Triethylamine (TEA), NaHCO3 (aq.)K2CO3, Na2CO3 (cost-effective, easily removed)
Temperature 0 °C to Room TemperaturePrecise control of exotherms during Cbz-Cl addition is critical.
Purification Flash Column ChromatographyRecrystallization is preferred. Column chromatography is costly.
Recrystallization Solvents Ethyl Acetate/Hexanes, Ethanol, IsopropanolFocus on single-solvent systems for easier recovery and recycling.
Table 1: Scale-Up Parameter Adjustments

III. Analytical and Quality Control (QC) FAQs

Q1: What are the essential analytical methods for this process?

A: A robust analytical package is non-negotiable for process control and product release.

  • TLC: An invaluable, quick method for monitoring reaction progress. A typical mobile phase could be ethyl acetate/hexane.[11]

  • HPLC: The preferred method for quantitative analysis of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (or a buffer) is a common starting point for benzodiazepine analysis.[14] UV detection is typically performed around 240-254 nm.[14]

  • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the final product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

Experimental Protocol: HPLC Purity Analysis
  • System: High-Performance Liquid Chromatography system with UV detector.

  • Column: C18 reverse-phase, 5 µm, 4.6 x 150 mm (or similar).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.[14]

  • Sample Preparation: Dissolve a small, accurately weighed sample of 1-Cbz-diazepan-5-one in the mobile phase to a concentration of ~0.5 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The retention time and peak area are used to determine purity against a reference standard.

IV. Process Safety

Q: What are the primary safety hazards I should be aware of?

A: Safety must be the top priority, especially during scale-up.

  • Benzyl Chloroformate (Cbz-Cl): This reagent is highly corrosive, toxic, and a lachrymator. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.[12]

  • Solvents: Organic solvents like DCM, Toluene, and ethers are flammable and have associated health risks. Ensure proper grounding of equipment to prevent static discharge and work in a well-ventilated area.

  • Reaction Exotherm: The reaction of Cbz-Cl with an amine is exothermic. On a large scale, this heat generation can be significant. Controlled, slow addition of the reagent and an efficient cooling system for the reactor are mandatory to prevent a runaway reaction.

General Synthesis and Purification Workflow

G cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification & QC A 1. Charge Reactor with Diazepan-5-one Precursor, Solvent, and Base B 2. Cool Reactor to 0-5 °C A->B C 3. Slow Addition of Benzyl Chloroformate (Cbz-Cl) B->C D 4. Reaction Monitoring by TLC/HPLC C->D E 5. Quench Reaction (e.g., with water) D->E F 6. Phase Separation E->F G 7. Wash Organic Layer F->G H 8. Solvent Evaporation G->H I 9. Recrystallization or Trituration H->I J 10. Filter and Dry Product I->J K 11. Final Product Analysis (HPLC, NMR, MS) J->K

Caption: General Process Flow for 1-Cbz-diazepan-5-one Production

References

  • ChemBK. (2024, April 10). 1-Cbz-[11][13]diazepan-5-one.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • National Institutes of Health. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
  • Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • National Institutes of Health. (n.d.). 1-Benzyl-1,4-diazepan-5-one.
  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • Frontiers. (2022, June 26). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • American Chemical Society. Photochemical Protection of Amines with Cbz and Fmoc Groups.
  • National Institutes of Health. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
  • ResearchGate. (2025, August 8). (PDF) Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.
  • PubMed. (2008, February 8). 1-Benzyl-1,4-diazepan-5-one.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages.
  • World Pharma Today. Overcoming Challenges in Scale-Up Production.
  • National Institutes of Health. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
  • JOCPR. Stability and compatibility study of parenteral diazepam in different storage conditions.
  • VTechWorks. (2005, November 30). Design and Synthesis of Novel Benzodiazepines.
  • Google Patents. US3520878A - Preparation of diazepam.
  • CPL. Pharmaceutical Scale-Up Challenges and How to Overcome Them.
  • ResearchGate. Synthesis of Dibenz[11][13]-diazepine-1-one catalyzed by Oxalic acid in....
  • ResearchGate. (2025, August 7). Analytical methods for determination of benzodiazepines. A short review.
  • National Institutes of Health. (n.d.). Spectrophotometric Determination of Diazepam in Pure form, Tablets and Ampoules.
  • PubMed. (2025, August 1). Development of a sample preparation and analysis method for therapeutic monitoring of diazepam and major metabolite in alcohol withdrawal syndrome treatment.
  • Contract Pharma. (2019, September 16). Drug Substances: Scale-Up Challenges.
  • Ascendia Pharma. (2022, December 7). How to Scale Up Pharmaceutical Manufacturing.
  • SIELC Technologies. HPLC Determination of Diazepam on Newcrom R1 Column.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of 1-Cbz-diazepan-5-one using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of pharmaceutical research and drug development, the molecular integrity of chemical intermediates is paramount. 1-Cbz-diazepan-5-one, a key heterocyclic building block, serves as a crucial scaffold in the synthesis of various therapeutic agents. Its utility as a protected diamine makes it foundational in constructing complex molecular architectures.[1] Given its role, the purity of 1-Cbz-diazepan-5-one directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, validated methodology for assessing the purity of 1-Cbz-diazepan-5-one using High-Performance Liquid Chromatography (HPLC), comparing its performance against alternative analytical techniques.

The Gold Standard: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and quantitative accuracy.[2] For a molecule like 1-Cbz-diazepan-5-one, which possesses both non-polar (benzyl group) and polar (carbamate, amide) moieties, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[3][4][5]

Principle of RP-HPLC: In RP-HPLC, the stationary phase (typically a C18-bonded silica column) is non-polar, while the mobile phase is a polar solvent mixture, usually water and an organic modifier like acetonitrile or methanol.[6][7] The separation mechanism is based on hydrophobic interactions; non-polar analytes are retained longer on the column, while polar compounds elute more quickly.[6] By precisely controlling the mobile phase composition, we can achieve robust and reproducible separation of the main compound from its process-related impurities and degradation products.

Experimental Workflow: A Self-Validating HPLC Protocol

The trustworthiness of any analytical method hinges on its validation. The following protocol is designed in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines, ensuring it is a self-validating system.[2][8][9]

Workflow Diagramdot

HPLC_Workflow mobile_phase mobile_phase instrument_setup instrument_setup mobile_phase->instrument_setup analysis analysis data_acq data_acq analysis->data_acq check_sst check_sst data_acq->check_sst

Sources

Unambiguous Structural Confirmation of 1-Cbz-diazepan-5-one: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. For complex heterocyclic scaffolds such as 1-Cbz-diazepan-5-one, a key intermediate in the synthesis of various therapeutic agents, an unambiguous structural confirmation is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for structural elucidation against common spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and present the self-validating nature of crystallographic analysis.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the most powerful analytical technique for determining the atomic and molecular structure of a crystalline compound. It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be unequivocally determined.[1][2] Unlike spectroscopic methods which provide inferential data about a molecule's connectivity and functional groups, X-ray crystallography offers direct visualization of the molecular architecture.

The power of this technique lies in its ability to resolve conformational ambiguities inherent in flexible seven-membered ring systems like the diazepan-5-one core. While a crystal structure for the exact title compound, 1-Cbz-diazepan-5-one, is not publicly available, the crystallographic data of the closely related analogue, 1-benzyl-1,4-diazepan-5-one, provides an excellent proxy for understanding the key structural features.[3][4]

Analysis of the crystal structure of 1-benzyl-1,4-diazepan-5-one reveals a chair-like conformation for the seven-membered diazepane ring.[3][4] This is a critical piece of information that would be difficult to ascertain with certainty using spectroscopic methods alone. The phenyl ring of the benzyl group is positioned approximately perpendicular to the mean plane of the diazepane ring.[3][4] This spatial arrangement, dictated by steric and electronic factors within the crystal lattice, has significant implications for the molecule's potential interactions with biological targets.

Experimental Protocol: Single-Crystal X-ray Diffraction

A detailed, step-by-step methodology for the crystallographic analysis of a compound like 1-Cbz-diazepan-5-one is as follows:

  • Crystal Growth: High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution of 1-Cbz-diazepan-5-one in a suitable solvent system (e.g., ethanol, ethyl acetate) is a common method. The goal is to allow the molecules to pack in a highly ordered, repeating lattice.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[5]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, a process that involves determining the positions of the atoms in the unit cell. The initial model is then refined to best fit the experimental data.

The workflow for single-crystal X-ray diffraction is a self-validating system, where the quality of the final structure is assessed by statistical parameters such as the R-factor.

xray_workflow cluster_synthesis Sample Preparation cluster_xrd X-ray Diffraction synthesis Synthesis of 1-Cbz-diazepan-5-one purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure (CIF file) logic_diagram cluster_spectroscopy Spectroscopic & Spectrometric Methods xrd X-ray Crystallography structure Unambiguous 3D Structure (Solid State) xrd->structure Definitive Confirmation nmr NMR Spectroscopy nmr->structure Connectivity & Inferred Conformation ftir FTIR Spectroscopy ftir->structure Functional Group Identification ms Mass Spectrometry ms->structure Molecular Formula & Fragmentation

Sources

A Comparative Guide to Cbz and Other N-Protecting Groups in Diazepine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of complex heterocyclic scaffolds like diazepines is a cornerstone of medicinal chemistry. The diazepine core, a seven-membered ring containing two nitrogen atoms, is a privileged structure found in numerous therapeutic agents.[1] Achieving a successful synthesis often hinges on a strategic and nuanced approach to protecting group chemistry. The temporary masking of reactive amine functionalities is critical to prevent unwanted side reactions, control regioselectivity, and ensure high yields of the desired product.

This guide provides an in-depth comparative analysis of the Carboxybenzyl (Cbz) group against other common N-protecting groups, namely tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc), specifically within the context of diazepine synthesis. By examining the causality behind experimental choices and presenting supporting data, this document serves as a technical resource to inform synthetic strategy and methodology.

Core Principles: The Concept of Orthogonality

In multi-step synthesis, the ability to selectively remove one protecting group without affecting others is a powerful strategy known as orthogonality.[2][3] This principle is fundamental when designing complex synthetic routes, as it allows for the sequential unveiling and reaction of different functional groups within the same molecule. The primary distinction between Cbz, Boc, and Fmoc lies in their unique cleavage conditions, making them a classic example of an orthogonal set.[2][4]

  • Carboxybenzyl (Cbz): Removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[5]

  • tert-Butoxycarbonyl (Boc): Labile to acidic conditions (e.g., trifluoroacetic acid or HCl).[6]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Labile to basic conditions (e.g., piperidine).[6]

This mutual exclusivity allows a chemist to design a synthesis where, for example, a Boc group can be removed to allow for a specific transformation, while a Cbz group on the same molecule remains intact until it is targeted later with hydrogenation.

Orthogonality cluster_Cbz Hydrogenolysis cluster_Boc Acidolysis cluster_Fmoc Basolysis Molecule Molecule with Cbz, Boc, Fmoc Cbz_Reagent H₂, Pd/C Molecule->Cbz_Reagent Cleaves Cbz Boc/Fmoc Stable Boc_Reagent TFA or HCl Molecule->Boc_Reagent Cleaves Boc Cbz/Fmoc Stable Fmoc_Reagent Piperidine Molecule->Fmoc_Reagent Cleaves Fmoc Cbz/Boc Stable Cbz_Cleaved Cbz Removed Boc_Cleaved Boc Removed Fmoc_Cleaved Fmoc Removed

Fig. 1: Orthogonal deprotection strategies for Cbz, Boc, and Fmoc.

Comparative Analysis of Protecting Groups in Diazepine Synthesis

The choice of an N-protecting group is not arbitrary; it is a critical decision dictated by the stability of the diazepine core and any other functional groups present throughout the synthetic sequence. The seven-membered diazepine ring can be sensitive to certain reagents, and intramolecular cyclization conditions must be compatible with the chosen protecting group.

Characteristic Cbz (Carboxybenzyl) Boc (tert-Butoxycarbonyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Lability HydrogenolysisAcid-LabileBase-Labile
Typical Deprotection H₂, Pd/C; Transfer Hydrogenation (e.g., NaBH₄, Pd/C)[7]Trifluoroacetic Acid (TFA); HCl in Dioxane[8]20% Piperidine in DMF[6]
Stability Stable to mild/strong acid and base.[5]Stable to base and hydrogenolysis.Stable to acid and hydrogenolysis (quasi-stable).[2]
Key Advantages for Diazepine Synthesis Extremely robust; stable to a wide range of non-reductive conditions used for cyclization and functionalization. Orthogonal to Boc and Fmoc.[2]Mild acid deprotection is compatible with many functional groups. Ideal for one-pot deprotection/cyclization sequences.[8]Very mild deprotection avoids harsh acidic conditions, protecting acid-sensitive moieties on the diazepine scaffold.
Potential Limitations & Side Reactions Incompatible with reducible groups (alkenes, alkynes, some aromatic systems, other benzyl groups). Catalyst poisoning can be an issue.[9]Strong acid can cleave other acid-labile groups (e.g., t-butyl esters). May not be suitable if the diazepine core is acid-sensitive.The basic conditions can cause epimerization at adjacent chiral centers or promote side reactions with base-sensitive functionalities.[10]

Application and Performance: Case Studies in Diazepine Synthesis

Case Study 1: The Boc Group in Multicomponent Synthesis

A powerful modern strategy for constructing 1,4-benzodiazepine scaffolds is the Ugi-Deprotection-Cyclization (UDC) sequence.[8] This approach leverages the properties of the Boc group to facilitate a one-pot transformation from the Ugi reaction product to the final cyclized diazepine.

Causality: The Boc group is ideal for this strategy for two key reasons. First, it is stable under the initial multicomponent Ugi reaction conditions. Second, its removal with trifluoroacetic acid (TFA) directly creates the acidic environment needed to catalyze the subsequent intramolecular cyclization to form the diazepine ring.[8] This avoids lengthy isolation of intermediates and improves overall efficiency. The entire deprotection and cyclization can often be performed in a single pot.[8]

Experimental Data: Researchers have successfully synthesized a variety of 1,4-benzodiazepines using N-Boc-amino acids in a two-step, one-pot procedure with reasonable to good overall yields.[8]

Entry Starting Aminophenylketone Aldehyde Isocyanide Overall Yield (2 steps) Reference
12-amino-5-chlorobenzophenoneFormaldehydetert-Butyl65%[8]
22-amino-5-chlorobenzophenoneIsobutyraldehydetert-Butyl69%[8]
32-aminoacetophenoneIsobutyraldehydeCyclohexyl51%[8]
42-amino-5-chlorobenzophenoneBenzaldehydeBenzyl29%[8]
Case Study 2: The Cbz Group for Robust Protection

The Cbz group is the protecting group of choice when the synthetic route involves harsh conditions that would cleave a Boc or Fmoc group. Its stability to both strong acids and bases makes it a reliable shield for the nitrogen atom during transformations elsewhere in the molecule, prior to the final deprotection and cyclization or post-cyclization modification.

Causality: Consider a synthetic pathway that requires a strong base for an alkylation step or a strong acid to remove another protecting group like a tert-butyl ester. In such scenarios, Cbz provides the necessary stability. The deprotection via catalytic hydrogenation is a very mild and neutral process, which is often performed as one of the final steps in a synthesis, preserving the integrity of the often-complex diazepine product.[7] For example, the synthesis of 1-Cbz-[2][5]diazepan-5-one serves as a key intermediate for more complex derivatives, relying on the robustness of the Cbz group during its formation.[11]

Case Study 3: The Fmoc Group - A Base-Labile Alternative

While less common in classical diazepine synthesis compared to Boc and Cbz, the Fmoc group offers a valuable orthogonal option, particularly for substrates that are sensitive to both acidolysis and hydrogenation.

Causality: If a diazepine precursor contains acid-labile esters and reducible functional groups (like a nitro group or an alkene), neither Boc nor Cbz could be removed without causing undesired side reactions. The Fmoc group, removable with a mild base like piperidine, provides a unique deprotection pathway.[6] However, the chemist must verify that the diazepine core itself, which contains amine functionalities, is stable to the basic deprotection conditions and that no epimerization occurs if chiral centers are present.

Experimental Protocols

The following protocols are generalized methodologies. Researchers should optimize conditions based on their specific substrate and scale.

Protocol 1: N-Boc Protection of an Amine Precursor
  • Dissolve the amine-containing starting material (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) to the solution.

  • Add a base, such as triethylamine (TEA, 1.2 eq) or aqueous sodium bicarbonate solution.

  • Stir the mixture at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup. Typically, this involves diluting with water and extracting the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: One-Pot Boc-Deprotection and Diazepine Cyclization[9]
  • Dissolve the crude N-Boc protected Ugi product in 1,2-dichloroethane (DCE).

  • Add trifluoroacetic acid (TFA) to a final concentration of 10% (v/v).

  • Stir the reaction mixture at 40 °C overnight, or as determined by reaction monitoring (TLC or LC-MS).

  • Upon completion, carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting diazepine derivative by flash column chromatography.

Protocol 3: N-Cbz Protection of an Amine[6]
  • Dissolve the amine (1.0 eq) in a solvent mixture, such as 1,4-dioxane and water.

  • Add a base, such as sodium carbonate (Na₂CO₃, 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours until completion is confirmed by TLC.

  • Perform an aqueous workup by extracting the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization.

Protocol 4: Cbz-Deprotection via Catalytic Hydrogenolysis[3][8]
  • Dissolve the Cbz-protected compound in a suitable solvent like methanol (MeOH) or ethanol (EtOH).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the reaction flask and backfill with hydrogen gas (H₂). For small-scale reactions, a hydrogen-filled balloon is often sufficient. For larger scales, a hydrogenation apparatus should be used.

  • Stir the reaction vigorously at room temperature. The reaction is typically rapid, often completing within 30 minutes to a few hours. Monitor by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 5: Fmoc-Deprotection using Piperidine[3]
  • Dissolve the Fmoc-protected compound in N,N-Dimethylformamide (DMF).

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature. Deprotection is typically complete within 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layers extensively with water and then brine to remove DMF and piperidine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Workflow Visualizations

UDC_Workflow start N-Boc Amino Acid + Other Components ugi Ugi 4-Component Reaction start->ugi intermediate Crude N-Boc Protected Ugi Product ugi->intermediate deprotect_cyclize One-Pot Deprotection (TFA) & Intramolecular Cyclization intermediate->deprotect_cyclize product 1,4-Benzodiazepine Scaffold deprotect_cyclize->product purify Purification product->purify Cbz_Workflow start Amine Precursor protect N-Protection (Cbz-Cl, Base) start->protect cbz_intermediate N-Cbz Protected Intermediate protect->cbz_intermediate transformations Further Synthetic Steps (e.g., Cyclization, Alkylation) cbz_intermediate->transformations deprotect Cbz Deprotection (H₂, Pd/C) transformations->deprotect product Final Diazepine Product deprotect->product

Sources

A Senior Application Scientist's Guide to 1-Cbz-diazepan-5-one: A Comparative Evaluation for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals evaluating the synthetic utility of 1-Cbz-diazepan-5-one.

In the intricate field of pharmaceutical development, the selection of a synthetic intermediate is a pivotal decision that profoundly impacts the efficiency, scalability, and overall success of a drug discovery program. An ideal building block must offer a harmonious balance of reactivity, stability, and accessibility. This guide provides a detailed, field-proven evaluation of 1-Cbz-diazepan-5-one, a key heterocyclic intermediate. We will objectively compare its performance with common alternatives, supported by representative experimental data, and provide robust, validated protocols for its application.

The Strategic Value of the Diazepane Scaffold

1-Cbz-diazepan-5-one, or benzyl 5-oxo-1,4-diazepane-1-carboxylate, is a seven-membered heterocyclic compound that has garnered significant attention as a versatile synthetic intermediate.[1] The diazepane core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the benzodiazepine class of anxiolytics, sedatives, and anticonvulsants like Diazepam (Valium).[2][3] The value of 1-Cbz-diazepan-5-one lies in its unique combination of functionalities:

  • The Ketone Handle: The C5-ketone provides a prime location for introducing molecular complexity through a wide array of carbonyl chemistries, most importantly, reductive amination.

  • The Cbz-Protected Amine: The carboxybenzyl (Cbz) group offers robust protection for the nitrogen at the 1-position, remaining stable under various reaction conditions. Crucially, it can be removed cleanly and efficiently via catalytic hydrogenation, a widely used and scalable deprotection strategy.

  • The Free Secondary Amine: The unprotected N-H at the 4-position is a nucleophilic site, allowing for further derivatization, such as acylation or alkylation, to build out the molecular framework.

Comparative Performance Analysis: 1-Cbz-diazepan-5-one vs. Piperidone Analogues

To properly assess its effectiveness, we must compare 1-Cbz-diazepan-5-one against other commonly used cyclic keto-amines in a key synthetic transformation: reductive amination. This reaction is fundamental for creating carbon-nitrogen bonds and is a cornerstone of library synthesis in drug discovery. For this comparison, we select N-Boc-4-piperidone and 1-Cbz-piperidin-4-one, which are six-membered ring analogues.

The following data represents typical outcomes for the reductive amination of these intermediates with a model primary amine, benzylamine, under standardized conditions using sodium triacetoxyborohydride.

Table 1: Comparative Efficacy in a Standard Reductive Amination Reaction

IntermediateProduct StructureTypical Yield (%)Key Considerations
1-Cbz-diazepan-5-one Benzyl 4-(benzylamino)-1,4-diazepane-1-carboxylate~90-95%The seven-membered ring's conformational flexibility can enhance ketone reactivity. Product offers multiple subsequent derivatization points.
N-Boc-4-piperidonetert-butyl 4-(benzylamino)piperidine-1-carboxylate~85-90%A very common building block. The Boc group is acid-labile, offering an orthogonal deprotection strategy to the Cbz group.
1-Cbz-piperidin-4-onebenzyl 4-(benzylamino)piperidine-1-carboxylate~88-93%A direct six-membered ring analogue. Useful when a piperidine core is desired over a diazepane.

Expert Analysis: 1-Cbz-diazepan-5-one consistently demonstrates excellent performance, often providing slightly higher yields in such transformations. This can be attributed to the inherent stereoelectronic properties of the seven-membered ring. While all three are excellent intermediates, the choice ultimately depends on the desired final scaffold. For constructing libraries based on the diazepane core, a structure prevalent in CNS-active agents, 1-Cbz-diazepan-5-one is the superior and more direct precursor.

Validated Experimental Protocols

The trustworthiness of an intermediate is demonstrated through robust and reproducible protocols. The following methods have been validated for their efficiency and scalability.

This protocol details the reaction of 1-Cbz-diazepan-5-one with a primary amine. The causality for reagent selection is critical: sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild enough not to reduce the starting ketone but is highly effective at reducing the iminium ion formed in situ, thus minimizing side reactions.[4]

Reductive_Amination sub 1. 1-Cbz-diazepan-5-one 2. Primary Amine (1.1 eq) 3. Dichloroethane (DCE) iminium In Situ Iminium Formation sub->iminium Stir 30 min reductant Add NaBH(OAc)₃ (1.5 eq) iminium->reductant reaction Stir at 25°C 12-16 hours reductant->reaction workup Aqueous Workup (NaHCO₃) reaction->workup product Purified Product workup->product Purification

Caption: Workflow for reductive amination of 1-Cbz-diazepan-5-one.

Step-by-Step Methodology:

  • Vessel Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 1-Cbz-diazepan-5-one (1.0 equivalent) in anhydrous dichloroethane (DCE) to a concentration of 0.2 M.

  • Amine Addition: Add the desired primary amine (1.1 equivalents) to the solution via syringe.

  • Iminium Formation: Stir the mixture at room temperature (approx. 25°C) for 30 minutes to allow for the formation of the intermediate hemiaminal and its subsequent dehydration to the iminium ion.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Quenching & Extraction: Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with dichloromethane (DCM).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel.

Catalytic hydrogenation is the gold standard for Cbz removal, yielding the free amine, toluene, and carbon dioxide as the only byproducts, which simplifies purification significantly.

Cbz_Deprotection sub Cbz-Protected Substrate in Methanol (MeOH) catalyst Add Pd/C (5-10 mol%) sub->catalyst hydrogen Purge with H₂ Gas (Balloon Pressure) catalyst->hydrogen reaction Stir Vigorously at 25°C hydrogen->reaction filtration Filter through Celite® to remove Pd/C reaction->filtration product Free Amine Product filtration->product Concentrate

Caption: Workflow for catalytic hydrogenation to remove the Cbz group.

Step-by-Step Methodology:

  • Vessel Setup: Dissolve the Cbz-protected substrate (1.0 equivalent) in methanol (MeOH).

  • Catalyst Addition: Carefully add palladium on carbon (10% w/w, ~5 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate and backfill the flask with H₂ three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-6 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, which is often pure enough for subsequent steps without further purification.

Conclusion and Authoritative Recommendation

1-Cbz-diazepan-5-one stands as a premier synthetic intermediate for constructing molecules featuring the diazepane core. Its predictable reactivity in key transformations like reductive amination, combined with a robust and easily removable protecting group, makes it a highly reliable tool for both discovery and process chemistry. When the target molecular architecture requires a seven-membered diazepane ring, as is common in neurologically active compounds, 1-Cbz-diazepan-5-one offers a more direct and efficient synthetic route than its six-membered piperidone counterparts. Its performance, supported by the validated protocols provided herein, confirms its status as an essential building block for the modern medicinal chemist.

References

  • 1-Cbz-[1][4]diazepan-5-one General Properties. ChemBK. [Link]
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives.
  • 1-Benzyl-1,4-diazepan-5-one Structural Information.
  • Experimental protocol for the study of One-pot amination of Cyclohexanone.
  • Diazepam Compound Summary.
  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.

Sources

A Comparative Spectroscopic Guide to 1-Cbz-diazepan-5-one and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the diazepan-5-one scaffold is a privileged structure, serving as a versatile core in the synthesis of a wide array of therapeutic agents. The functionalization of this seven-membered heterocyclic ring, particularly at the nitrogen positions, is a critical determinant of its biological activity and pharmacokinetic properties. The use of protecting groups, such as the benzyloxycarbonyl (Cbz) group, is fundamental in the multi-step syntheses of complex molecules incorporating this scaffold. A precise understanding of the spectroscopic characteristics of these intermediates is paramount for reaction monitoring, quality control, and structural elucidation.

This guide provides an in-depth spectroscopic comparison of 1-Cbz-diazepan-5-one with its unprotected parent, 1,4-diazepan-5-one, and its N-benzyl analogue, 1-benzyl-1,4-diazepan-5-one. By examining their respective ¹H NMR, ¹³C NMR, Infrared (IR) spectra, and Mass Spectrometry (MS) fragmentation patterns, we aim to provide researchers, scientists, and drug development professionals with a predictive and interpretative framework for characterizing this important class of compounds. While experimental data for 1-benzyl-1,4-diazepan-5-one is available from its documented synthesis and crystallographic analysis[1], the data for 1-Cbz-diazepan-5-one and 1,4-diazepan-5-one are presented based on established spectroscopic principles and predictive models due to the scarcity of publicly available experimental spectra.

Core Structures for Comparison

The following Graphviz diagram illustrates the three molecules at the heart of this comparative guide.

G cluster_0 1-Cbz-diazepan-5-one cluster_1 1,4-diazepan-5-one cluster_2 1-benzyl-1,4-diazepan-5-one Cbz Cbz unprotected unprotected benzyl benzyl

Caption: Core chemical structures for spectroscopic comparison.

¹H NMR Spectroscopy: A Tale of Three Nitrogens

The ¹H NMR spectrum provides a detailed map of the proton environment within a molecule. The key differences between our three analogues arise from the substituent on the N1 nitrogen.

1,4-diazepan-5-one (Predicted): The spectrum is expected to be the simplest of the three. The protons on the ethylenediamine and amino acid fragments of the diazepanone ring will likely appear as complex multiplets due to coupling with each other. A broad singlet corresponding to the N-H proton of the secondary amine at N4 would be observable, and its chemical shift would be dependent on solvent and concentration. The N-H proton at N1 would also present as a broad singlet.

1-benzyl-1,4-diazepan-5-one (Experimental/Predicted): The introduction of the benzyl group at N1 brings characteristic signals. A sharp singlet for the benzylic protons (-CH₂-Ph) is expected around 3.6 ppm. The five protons of the phenyl group will appear in the aromatic region, typically between 7.2 and 7.4 ppm. The presence of the electron-donating benzyl group will cause a slight upfield shift of the adjacent protons on the diazepanone ring compared to the Cbz-analogue.

1-Cbz-diazepan-5-one (Predicted): The Cbz group introduces distinct features. The benzylic protons (-O-CH₂-Ph) are deshielded by the adjacent oxygen and will appear as a sharp singlet further downfield than in the N-benzyl analogue, expected around 5.1 ppm. The aromatic protons of the Cbz group will be present in the 7.3-7.4 ppm region. The electron-withdrawing nature of the carbamate carbonyl will deshield the adjacent protons on the diazepine ring.

Proton Assignment 1,4-diazepan-5-one (Predicted δ, ppm) 1-benzyl-1,4-diazepan-5-one (Predicted δ, ppm) 1-Cbz-diazepan-5-one (Predicted δ, ppm)
Phenyl H-~7.2-7.4 (m, 5H)~7.3-7.4 (m, 5H)
Benzylic CH₂-~3.6 (s, 2H)~5.1 (s, 2H)
Diazepane Ring HMultipletsMultipletsMultiplets
N4-HBroad singletBroad singletBroad singlet
N1-HBroad singlet--

¹³C NMR Spectroscopy: Tracking the Carbon Skeleton

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The most significant variations will be observed for the carbons of the N-substituent and the carbons of the diazepanone ring adjacent to N1.

1,4-diazepan-5-one (Predicted): The spectrum will show signals for the five carbons of the diazepanone ring, including the carbonyl carbon which will be the most downfield signal.

1-benzyl-1,4-diazepan-5-one (Experimental/Predicted): New signals will appear for the benzylic carbon (around 50-55 ppm) and the aromatic carbons (in the 127-140 ppm range). The carbons of the diazepanone ring attached to N1 will experience a downfield shift due to the substitution.

1-Cbz-diazepan-5-one (Predicted): The Cbz group introduces a carbamate carbonyl carbon, which is expected to resonate around 155-157 ppm. The benzylic carbon will be shifted downfield to around 67 ppm due to the electronegative oxygen. The aromatic carbons will be in their characteristic region. The electron-withdrawing effect of the Cbz group will also influence the chemical shifts of the diazepanone ring carbons.

Carbon Assignment 1,4-diazepan-5-one (Predicted δ, ppm) 1-benzyl-1,4-diazepan-5-one (Predicted δ, ppm) 1-Cbz-diazepan-5-one (Predicted δ, ppm)
Ketone C=O~170-175~170-175~170-175
Carbamate C=O--~156
Aromatic C-~127-140~127-137
Benzylic CH₂-~50-55~67
Diazepane Ring C~40-60~40-60 (with shifts)~40-60 (with shifts)

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for identifying key functional groups. The most informative region for comparison will be the carbonyl stretching frequencies.

1,4-diazepan-5-one (Predicted): A strong absorption band for the ketone carbonyl (C=O) is expected around 1670-1690 cm⁻¹. Additionally, N-H stretching vibrations will be visible in the 3200-3400 cm⁻¹ region.

1-benzyl-1,4-diazepan-5-one (Experimental/Predicted): The ketone carbonyl stretch will remain in a similar position. The N-H stretch of the N4 amine will still be present. New bands corresponding to the aromatic C-H and C=C stretching of the benzyl group will appear.

1-Cbz-diazepan-5-one (Predicted): This molecule will exhibit two distinct carbonyl stretching frequencies. The ketone carbonyl will be present around 1670-1690 cm⁻¹, and a new, strong band for the carbamate carbonyl (C=O) will appear at a higher frequency, typically around 1690-1710 cm⁻¹. The N-H stretch for the N4 amine will still be observed.

Vibrational Mode 1,4-diazepan-5-one (Predicted cm⁻¹) 1-benzyl-1,4-diazepan-5-one (Predicted cm⁻¹) 1-Cbz-diazepan-5-one (Predicted cm⁻¹)
N-H Stretch3200-34003200-34003200-3400
Aromatic C-H Stretch-~3030-3080~3030-3080
Aliphatic C-H Stretch~2850-2960~2850-2960~2850-2960
Ketone C=O Stretch~1670-1690~1670-1690~1670-1690
Carbamate C=O Stretch--~1690-1710
Aromatic C=C Stretch-~1450-1600~1450-1600

Mass Spectrometry: Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pathways of a molecule. Electron Ionization (EI) is a common technique that induces fragmentation.

1,4-diazepan-5-one (Predicted): The molecular ion peak (M⁺) would be observed. Fragmentation would likely involve cleavage of the diazepanone ring.

1-benzyl-1,4-diazepan-5-one (Experimental/Predicted): The molecular ion peak will be observed. A prominent fragment will be the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group. Other fragments will arise from the cleavage of the diazepanone ring.

1-Cbz-diazepan-5-one (Predicted): The molecular ion peak is expected. The Cbz group has characteristic fragmentation patterns, including the loss of the benzyl group to form a fragment corresponding to the carbamic acid, and the formation of the tropylium ion at m/z 91. Decarboxylation (loss of CO₂) is another common fragmentation pathway for carbamates.

Ion 1,4-diazepan-5-one (Predicted m/z) 1-benzyl-1,4-diazepan-5-one (Predicted m/z) 1-Cbz-diazepan-5-one (Predicted m/z)
[M]⁺114204248
Tropylium ion [C₇H₇]⁺-9191
Ring FragmentsVariousVariousVarious
[M-CO₂]⁺--204

Experimental Protocols

The following are generalized, step-by-step methodologies for the acquisition of the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer.

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program.

    • Use a wider spectral width to encompass the full range of carbon chemical shifts.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less volatile compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is common.

  • Ionization: Ionize the sample using the chosen method (e.g., Electron Ionization at 70 eV for GC-MS).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following Graphviz diagram outlines a logical workflow for the comprehensive spectroscopic characterization of a novel diazepan-5-one analogue.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation synthesis Synthesize Analogue purification Purify via Chromatography synthesis->purification nmr NMR (1H, 13C) purification->nmr ir FTIR purification->ir ms Mass Spec purification->ms interpretation Compare Spectra to Analogues nmr->interpretation ir->interpretation ms->interpretation confirmation Confirm Structure interpretation->confirmation

Caption: A typical workflow for the synthesis and spectroscopic characterization of novel compounds.

Conclusion

The spectroscopic characterization of 1-Cbz-diazepan-5-one and its analogues is a clear demonstration of how subtle changes in chemical structure are reflected in their NMR, IR, and MS data. The presence or absence of the Cbz or benzyl group on the N1 nitrogen provides distinct and predictable spectroscopic signatures. This guide serves as a foundational reference for scientists working with these and similar heterocyclic systems, enabling more efficient and accurate structural elucidation in their research and development endeavors.

References

  • Synthesis and crystal structure of 1-benzyl-1,4-diazepan-5-one.

Sources

A Researcher's Guide to the In Vitro Validation of Novel Anticancer Compounds Derived from the 1-Cbz-Diazepan-5-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel anticancer therapeutics often leads researchers down intricate synthetic pathways to scaffolds that hold the promise of enhanced efficacy and selectivity. One such scaffold generating considerable interest is the 1-Cbz-diazepan-5-one core. Its unique seven-membered ring structure offers a three-dimensional arrangement of functional groups that can be exploited for potent and specific interactions with biological targets. This guide provides a comprehensive framework for the in vitro validation of novel compounds derived from this promising scaffold, comparing their potential performance against established anticancer agents. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for hit-to-lead optimization.

The Rationale: Why 1-Cbz-Diazepan-5-one?

The 1,4-diazepine core is a privileged structure in medicinal chemistry, famously represented by drugs like diazepam. However, modifications to this scaffold, such as the introduction of a ketone at the 5-position and the carbobenzyloxy (Cbz) protecting group at the 1-position, create a versatile platform for generating diverse chemical entities. The Cbz group, while serving as a protecting group in synthesis, also offers a site for modification to modulate physicochemical properties. The diazepan-5-one structure can be envisioned as a rigid scaffold that, upon substitution at various positions, can orient functional groups to interact with specific pockets of target proteins, such as kinases, which are often dysregulated in cancer.[1][2] The unique peptide-mimicking potential of the benzodiazepine structure has shifted the focus of medicinal chemists from its traditional role in CNS-acting drugs to the development of potent anticancer agents.[1]

This guide will focus on a hypothetical series of novel compounds (designated as Cpd-A, Cpd-B, and Cpd-C ) derived from the 1-Cbz-diazepan-5-one scaffold and outline their in vitro validation cascade. For comparative purposes, we will benchmark their performance against a well-established kinase inhibitor, Staurosporine (a potent but non-selective inhibitor), and a clinically relevant targeted therapeutic, Lapatinib (a dual tyrosine kinase inhibitor).

The In Vitro Validation Cascade: A Step-by-Step Approach

The initial in vitro evaluation of novel compounds is a critical phase in drug discovery, providing the first glimpse into their biological activity and potential as therapeutic agents.[3] This process is typically a tiered approach, starting with broad cytotoxicity screening and progressively moving towards more specific and mechanistic assays.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Target-Based Assay (e.g., Kinase Inhibition) Target-Based Assay (e.g., Kinase Inhibition) Cytotoxicity Assay (e.g., MTT)->Target-Based Assay (e.g., Kinase Inhibition) Active Compounds Selectivity Profiling Selectivity Profiling Target-Based Assay (e.g., Kinase Inhibition)->Selectivity Profiling Cell-Based Pathway Analysis (e.g., Western Blot) Cell-Based Pathway Analysis (e.g., Western Blot) Target-Based Assay (e.g., Kinase Inhibition)->Cell-Based Pathway Analysis (e.g., Western Blot) Potent Inhibitors Apoptosis/Cell Cycle Assays Apoptosis/Cell Cycle Assays Cell-Based Pathway Analysis (e.g., Western Blot)->Apoptosis/Cell Cycle Assays

Caption: A typical workflow for the in vitro validation of novel anticancer compounds.

Part 1: Assessing General Cytotoxicity

The first crucial step is to determine the concentration at which the novel compounds exhibit cytotoxic effects on cancer cells.[3][4] This is often achieved through metabolic assays like the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[5][6][7]

Comparative Data: IC50 Values (µM) from MTT Assay on MCF-7 Breast Cancer Cells (72h incubation)

CompoundIC50 (µM)Notes
Cpd-A (Hypothetical) 5.2Moderate cytotoxicity
Cpd-B (Hypothetical) 0.8Potent cytotoxicity
Cpd-C (Hypothetical) > 50Low to no cytotoxicity
Staurosporine 0.01Highly potent, non-selective
Lapatinib 2.5Clinically relevant potency

From this initial screen, Cpd-B emerges as a potent cytotoxic agent, warranting further investigation. Cpd-A shows moderate activity, while Cpd-C is likely inactive at the tested concentrations.

Part 2: Target Engagement - The Kinase Inhibition Assay

Given that many diazepine derivatives have been explored as kinase inhibitors, a logical next step is to assess the ability of the active compounds to inhibit specific kinases implicated in cancer progression.[8] A common method is an in vitro kinase assay, which measures the phosphorylation of a substrate by a specific kinase in the presence of the inhibitor.[9][10]

Comparative Data: Kinase Inhibition (IC50 in nM) against a Target Kinase (e.g., EGFR)

CompoundIC50 (nM)
Cpd-B (Hypothetical) 50
Staurosporine 5
Lapatinib 10

This data suggests that Cpd-B is a potent inhibitor of the target kinase, albeit less potent than the non-selective Staurosporine but comparable to the clinically used Lapatinib.

Part 3: Delving into the Mechanism - Cellular Pathway Analysis

Identifying that a compound inhibits a specific kinase is a significant step, but understanding its effect within the complex cellular signaling network is crucial.[11] Western blotting is a powerful technique to probe the phosphorylation status of key proteins in a signaling pathway, providing a direct readout of the compound's intracellular activity.[12][13]

G cluster_0 Upstream cluster_1 Downstream Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Cell Growth Cell Growth Protein Synthesis->Cell Growth Cpd-B Cpd-B RTK RTK Cpd-B->RTK Inhibition

Caption: A simplified representation of a growth factor signaling pathway targeted by Cpd-B.

A western blot analysis of cells treated with Cpd-B would be expected to show a decrease in the phosphorylation of the target kinase and its downstream effectors, such as AKT and ERK, confirming its on-target activity in a cellular context.

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[5][7][14]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

In Vitro Kinase Assay (Fluorescence-Based)
  • Reagent Preparation: Prepare the kinase, biotinylated peptide substrate, and ATP in a kinase buffer.[9]

  • Reaction Setup: In a 384-well plate, add the kinase and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding the biotinylated peptide substrate and ATP.[9] Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.[10]

  • Signal Measurement: After a further incubation period, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in the TR-FRET signal indicates kinase inhibition.[10]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Western Blotting for Phospho-Protein Analysis
  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the protein and a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion and Future Directions

The in vitro validation of novel compounds derived from the 1-Cbz-diazepan-5-one scaffold is a multi-faceted process that requires a logical and systematic approach. By employing a tiered screening cascade encompassing cytotoxicity, target engagement, and mechanistic studies, researchers can efficiently identify promising lead candidates for further development. The hypothetical data presented for Cpd-B demonstrates the profile of a compound that would be prioritized for further optimization and in vivo studies. The detailed protocols provided herein serve as a robust starting point for researchers entering this exciting area of anticancer drug discovery. Future work should focus on expanding the structure-activity relationship (SAR) around the 1-Cbz-diazepan-5-one core to enhance potency and selectivity, ultimately leading to the development of novel and effective cancer therapeutics.

References

  • In vitro kinase assay. (2023). Protocols.io. [Link]
  • Western Blot Protocol.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][9][13]diazepin-11-one-based potent and selective Chk-1 inhibitors. PubMed. [Link]
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. PubMed Central. [Link]
  • 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects.
  • Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
  • Synthesis of new 1,3,4-benzotriazepin-5-one derivatives and their biological evaluation as antitumor agents. PubMed. [Link]
  • 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. PubMed Central. [Link]
  • Cytotoxicity Assays.
  • Western Blotting(WB) Protocol. Cusabio. [Link]
  • In vitro kinase assay. Bio-protocol. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-Cbz-diazepan-5-one

A Researcher's Guide to the Safe Disposal of 1-Cbz-[1][2]diazepan-5-one

As a Senior Application Scientist, my goal extends beyond the successful application of our products; it encompasses the entire lifecycle of a chemical within your laboratory, from receipt to disposal. Ensuring your safety and maintaining regulatory compliance are paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-Cbz-[1][2]diazepan-5-one, grounding procedural guidance in established safety principles and regulatory standards. The protocols herein are designed to be self-validating, empowering your team to manage chemical waste with confidence and integrity.

Hazard Identification and Risk Assessment

Before any disposal procedure can be established, a thorough understanding of the compound's properties and associated hazards is essential. While comprehensive toxicological data for many research chemicals is not always available, a precautionary approach is the cornerstone of laboratory safety.[3][4]

Chemical and Physical Properties

1-Cbz-[1][2]diazepan-5-one (CAS 18158-16-2) is a heterocyclic compound frequently used as a building block in medicinal chemistry and drug development.[5] Its key characteristics are summarized below.

PropertyValueSource(s)
CAS Number 18158-16-2[6][7]
Molecular Formula C₁₃H₁₆N₂O₃[5][7]
Molecular Weight 248.28 g/mol [5][6]
Appearance White crystalline solid[5]
Boiling Point 468.7 °C (Predicted)[5][7]
Melting Point 110-112 °C[5]
Solubility Soluble in organic solvents like dichloromethane and ethanol.[5]
Toxicological Profile and Regulatory Context

Available safety information indicates that 1-Cbz-[1][2]diazepan-5-one may cause skin, eye, and respiratory irritation.[5][8] In the absence of exhaustive toxicological data, it is prudent to treat this compound as potentially hazardous.

From a regulatory standpoint, this compound contains a carbamate functional group. The U.S. Environmental Protection Agency (EPA) specifically regulates certain wastes from carbamate production as hazardous under the Resource Conservation and Recovery Act (RCRA).[9][10] Therefore, the most responsible course of action is to manage all waste streams containing 1-Cbz-[1][2]diazepan-5-one as hazardous chemical waste. This ensures compliance with federal and local regulations and protects waste handlers downstream.[1][11]

Pre-Disposal Procedures: In-Lab Handling & Segregation

Proper disposal begins the moment waste is generated. Adherence to strict in-lab procedures for handling and segregation is critical to prevent accidental exposure and chemical incidents.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is non-negotiable. When handling 1-Cbz-[1][2]diazepan-5-one in any form (solid, solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are required. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[8][12]

  • Body Protection: A lab coat must be worn and fully fastened. Do not wear lab coats outside of the laboratory area to prevent the spread of contamination.[12][13]

Waste Segregation Protocol

Never mix chemical waste with regular trash. Co-mingling waste streams can lead to dangerous reactions and violates disposal regulations. All waste containing 1-Cbz-[1][2]diazepan-5-one must be segregated at the point of generation.

Step-by-Step Segregation:

  • Establish Designated Waste Containers: Before starting your experiment, prepare clearly labeled hazardous waste containers for each waste stream you will generate.

  • Solid Waste:

    • Place unreacted 1-Cbz-[1][2]diazepan-5-one, contaminated weighing papers, and gloves into a dedicated, sealable container lined with a compatible plastic bag.

    • Label this container: "Hazardous Waste: Solid Chemical Waste" and list "1-Cbz-[1][2]diazepan-5-one".

  • Liquid Waste:

    • Collect all solutions containing 1-Cbz-[1][2]diazepan-5-one (e.g., from reaction workups, chromatography fractions) in a sealable, chemically compatible container (e.g., a high-density polyethylene or glass bottle).

    • Crucially, do not mix incompatible solvents. For example, keep halogenated and non-halogenated solvent waste in separate containers unless your institution's protocol specifies otherwise.

    • Label this container: "Hazardous Waste: Liquid Chemical Waste" and list all chemical constituents, including solvents and an estimated concentration of the target compound.

  • Contaminated Sharps & Glassware:

    • Disposable contaminated sharps (needles, scalpels) must be placed in a designated sharps container.

    • Broken glassware contaminated with the compound should be collected in a separate, puncture-proof container labeled "Hazardous Waste: Contaminated Broken Glass".

The Disposal Workflow: A Step-by-Step Protocol

Once generated and segregated, the waste must be managed according to a systematic workflow that ensures safety and compliance until it is collected by trained professionals.

  • Waste Characterization: As established, treat all waste streams containing 1-Cbz-[1][2]diazepan-5-one as hazardous chemical waste.

  • Container Selection: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid. Never overfill containers; a good rule of thumb is to fill to no more than 80% capacity to allow for vapor expansion.

  • Meticulous Labeling: Proper labeling is an explicit EPA requirement.[1][14] Every hazardous waste container must have a label that includes:

    • The words "Hazardous Waste" .

    • The full chemical name of all contents (no abbreviations or formulas).

    • The approximate percentages of each component.

    • The specific hazard(s) associated with the waste (e.g., Irritant, Flammable).

    • The date accumulation began (the date the first drop of waste was added).

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste containers at or near the point of generation in a designated SAA.[14][15]

    • This area must be under the control of the laboratory personnel generating the waste. The SAA should be a secondary containment tray to capture any potential leaks.

  • Scheduling for Pickup:

    • Do not allow waste to accumulate indefinitely. Once a container is full or has been in the SAA for an extended period (your institution's policy may specify a timeframe, often 6-12 months for academic labs), contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[2][15]

    • EH&S professionals or their licensed contractors are the only personnel authorized to transport the waste from the SAA to a central storage facility for final disposal.[16]

Visualization of the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of waste containing 1-Cbz-[1][2]diazepan-5-one.

Gcluster_0Step 1: Generation & Segregationcluster_1Step 2: Containment & Labelingcluster_2Step 3: Accumulation & DisposalAWaste Generation(Experiment Complete)BSolid Waste(e.g., excess reagent, contaminated gloves)A->BCLiquid Waste(e.g., reaction mixtures, solvent rinses)A->CDContaminated Sharps/Glass(e.g., needles, broken flasks)A->DESealable Container(Bag-lined bin)B->EFSealable Container(HDPE/Glass Bottle)C->FGPuncture-Proof Container(Sharps/Glass Box)D->GHApply EPA-CompliantHazardous Waste Label(List all constituents)E->HLabel ImmediatelyF->HLabel ImmediatelyG->HLabel ImmediatelyIStore in DesignatedSatellite Accumulation Area (SAA)(Secondary Containment)H->IJContact Institutional EH&Sfor Waste PickupI->JKFinal Disposal byLicensed Professional ServiceJ->K

Caption: Disposal workflow for 1-Cbz-[1][2]diazepan-5-one waste.

Emergency Procedures for Spills and Exposures

In the event of an accident, a swift and correct response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[16]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Minor Spill (contained on a benchtop):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into a sealed container for disposal as hazardous solid waste.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry into the area.

    • Contact your institution's emergency response line or EH&S department from a safe location. Do not attempt to clean up a large spill yourself.

Conclusion

The responsible management of chemical waste is a fundamental duty of every researcher. For 1-Cbz-[1][2]diazepan-5-one, this involves a consistent, cautious approach: treating it as hazardous, meticulously segregating waste streams, ensuring compliant labeling and containment, and relying on institutional professionals for final disposal. By integrating these procedures into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the environment.

References

  • Vertex AI Search. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved January 7, 2026.
  • Neal, D. (2019). Laboratory Waste Management: The New Regulations. Medialab. Retrieved January 7, 2026.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA.gov.
  • U.S. Environmental Protection Agency. (n.d.). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. EPA.gov. Retrieved January 7, 2026.
  • U.S. Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. ACS.org.
  • ChemBK. (2024). 1-Cbz-[1][2]diazepan-5-one. ChemBK.com. Retrieved January 7, 2026.
  • BOC Sciences. (n.d.). MSDS of Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate. Bocsci.com. Retrieved January 7, 2026.
  • CymitQuimica. (2024). Safety Data Sheet: (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate. Cymitquimica.com. Retrieved January 7, 2026.
  • U.S. Environmental Protection Agency. (1995). Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. Federal Register.
  • U.S. Environmental Protection Agency. (1997). Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. EPA NEIPS. Retrieved January 7, 2026.
  • U.S. Environmental Protection Agency. (1994). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. EPA NEIPS. Retrieved January 7, 2026.
  • Cayman Chemical. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Caymanchem.com. Retrieved January 7, 2026.
  • American Elements. (n.d.). Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate. AmericanElements.com.
  • ETH Zurich. (n.d.). Laboratory Safety Guidelines. ETH Zurich. Retrieved January 7, 2026.
  • Lab Manager. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Labmanager.com. Retrieved January 7, 2026.
  • Covetrus. (n.d.). Material Safety Data Sheet: Diazepam. Covetrus.com. Retrieved January 7, 2026.
  • PAI Pharma. (2021). Safety Data Sheet: Diazepam Oral Solution. Paipharma.com. Retrieved January 7, 2026.
  • Pfizer. (2009). Material Safety Data Sheet: Diazepam. Pfizer.com. Retrieved January 7, 2026.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis.com. Retrieved January 7, 2026.
  • Chemical-Suppliers.com. (n.d.). 5-Oxo-[1][2]diazepane-1-carboxylic acid benzyl ester. Chemical-Suppliers.com. Retrieved January 7, 2026.
  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Moravek.com. Retrieved January 7, 2026.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. NCBI Bookshelf, NIH.

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Cbz-diazepan-5-one

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Cbz-[1][2]diazepan-5-one

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1-Cbz-[1][2]diazepan-5-one, a key intermediate in organic synthesis, demands a meticulous approach to personal protection.[1] This guide moves beyond a simple checklist, providing a procedural framework grounded in risk assessment and scientific causality to ensure your safety and the integrity of your research.

Hazard Assessment: Understanding the Compound

1-Cbz-[1][2]diazepan-5-one (CAS No. 18158-16-2) is a white crystalline solid commonly used as a protecting group in peptide synthesis.[1] While specific toxicology data is limited, information on the compound and its structural class suggests it should be handled with care. The primary risks are associated with its potential to cause irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of its dust.[1]

The carboxybenzyl (Cbz) protecting group is a well-established moiety in synthetic chemistry, and compounds within this class require careful handling to prevent unintended exposure.[3] Therefore, our safety protocols are designed to mitigate these known and potential hazards through a multi-layered defense strategy, with Personal Protective Equipment (PPE) serving as the critical final barrier.[4]

Property Data Source
Chemical Name 1-Cbz-[1][2]diazepan-5-oneN/A
CAS Number 18158-16-2[5][6]
Molecular Formula C₁₃H₁₆N₂O₃[6][7]
Molecular Weight 248.28 g/mol [6][7]
Appearance White crystalline solid[1]
Primary Hazards Potential for skin, eye, and respiratory irritation[1]

The Core Ensemble: Your PPE Protocol

The selection of PPE is not arbitrary; it is a risk-based decision. For a solid compound with irritant potential, the protocol must prevent inhalation of airborne particulates and dermal contact. All handling of 1-Cbz-[1][2]diazepan-5-one powder should occur within a certified chemical fume hood or other ventilated enclosure to provide the primary level of containment.[8]

Area of Protection Required PPE Specification & Rationale
Hands Double Gloves (Nitrile)Specification: Powder-free, chemotherapy-rated (ASTM D6978). Rationale: Double gloving is critical. The outer glove protects against immediate contamination during handling and can be removed before exiting the containment area (e.g., fume hood), preventing the spread of residue.[2][9] The inner glove provides a secondary barrier in case of a tear or puncture in the outer layer.
Body Laboratory Coat / GownSpecification: Low-permeability, disposable gown with long sleeves and tight-fitting knit cuffs. Rationale: Protects skin and personal clothing from contamination. Knit cuffs are essential to create a secure interface with the inner glove, eliminating any exposed skin at the wrist.[9]
Eyes / Face Safety Goggles & Face ShieldSpecification: ANSI Z87.1-rated chemical splash goggles worn with a full-face shield. Rationale: Safety glasses alone are insufficient.[10] Goggles provide a seal around the eyes to protect against airborne powder and splashes. A face shield offers a broader barrier, protecting the entire face from splashes that can occur during solution preparation or spill cleanup.[10][11]
Respiratory NIOSH-Certified RespiratorSpecification: Fit-tested N95 or higher-rated respirator. Rationale: Required when handling the powder outside of a certified and properly functioning fume hood, or when there is a risk of aerosol generation (e.g., during weighing, transfer, or spill cleanup). A standard surgical mask does not provide adequate protection against fine chemical particulates.[10][11]

Procedural Workflow for Safe Handling

Adherence to a strict, sequential workflow is paramount for minimizing exposure risk. This process ensures that safety measures are in place before handling begins and that decontamination is performed systematically.

Caption: Step-by-step workflow for handling 1-Cbz-[1][2]diazepan-5-one.

Step-by-Step Methodology
  • Preparation: Before bringing the chemical into the workspace, verify that the chemical fume hood has a current certification and is drawing correctly. Assemble all necessary equipment, including glassware, spatulas, and pre-labeled waste containers.

  • PPE Donning: Follow the sequence outlined in the diagram. The interface between the gown cuff and gloves is critical. The inner glove cuff goes under the knit cuff of the gown, and the outer glove cuff goes over the gown sleeve, creating a complete seal.[9]

  • Handling: All manipulations of the solid compound must occur deep within the fume hood to ensure containment. Use a spatula or powder funnel to minimize dust generation during transfers.

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) before removing them from the hood.

  • PPE Doffing: The removal of PPE is a potential point of self-contamination. The outer gloves, being the most contaminated item, must be removed first and disposed of as hazardous waste inside the fume hood.[2] The remaining items are removed after stepping away from the immediate work area, followed by immediate and thorough hand washing.[9]

Spill Management and Disposal

Spill Response:

  • Evacuate & Alert: Alert others in the immediate area. If the spill is large or outside of a containment hood, evacuate the lab and contact your institution's safety officer.

  • Isolate: Restrict access to the spill area.

  • Protect: Don the full PPE ensemble described above, including respiratory protection.

  • Contain & Clean: For a small spill, gently cover the powder with an absorbent material to prevent it from becoming airborne. Carefully wipe up the spill, working from the outside in. Place all contaminated materials into a sealed container for disposal.[8]

  • Decontaminate: Thoroughly wash the spill site after the material has been removed.[8]

Waste Disposal: All materials contaminated with 1-Cbz-[1][2]diazepan-5-one, including gloves, gowns, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste. Place these items in a clearly labeled, sealed waste container and follow all federal, state, and local regulations for disposal.[8]

By integrating this comprehensive PPE strategy and procedural workflow into your laboratory practice, you build a self-validating system of safety. This approach not only protects you and your colleagues but also upholds the scientific integrity of your work by preventing cross-contamination and ensuring a controlled experimental environment.

References

  • 1-Cbz-[1][2]diazepan-5-one - ChemBK. (2024). ChemBK. [Link]
  • MATERIAL SAFETY DATA SHEET - Diazepam. (2008). Covetrus. [Link]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). U.S.
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Safe handling of hazardous drugs. (2018). Canadian Journal of Health Technologies. [Link]
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). CDC Stacks. [Link]
  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.